Ethyl 4-bromomethylcinnamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-(bromomethyl)cinnamate (CAS 60682-98-6)
Introduction
Ethyl 4-(bromomethyl)cinnamate is a bifunctional reagent of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure incorporates two key reactive functionalities: a reactive benzylic bromide and an α,β-unsaturated ester (a cinnamate moiety). This unique combination allows it to serve as a versatile linker and building block for introducing the cinnamate scaffold into more complex molecular architectures. The benzylic bromide provides a readily accessible electrophilic site for nucleophilic substitution, while the cinnamate portion is a well-recognized pharmacophore in its own right, present in numerous biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory use.
Physicochemical and Structural Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. Ethyl 4-(bromomethyl)cinnamate is typically a solid at room temperature and possesses the characteristics summarized below.
| Property | Value | Reference(s) |
| CAS Number | 60682-98-6 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| IUPAC Name | ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | [2] |
| Synonyms | Ethyl p-(bromomethyl)cinnamate, 4-Bromomethylcinnamic Acid Ethyl Ester | [1][3] |
| Boiling Point | 348 °C (Predicted) | |
| Density | 1.370 g/mL at 25 °C (Predicted) | |
| Flash Point | 164 °C (Predicted) | |
| Canonical SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | [2] |
| InChI Key | ZIRVAUOPXCOSFU-BQYQJAHWSA-N | [2] |
Synthesis of Ethyl 4-(bromomethyl)cinnamate
The most logical and industrially common route to this compound is via the selective free-radical bromination of the benzylic methyl group of a precursor, ethyl 4-methylcinnamate. This transformation is a classic example of the Wohl-Ziegler reaction.
Causality in Synthetic Strategy:
The Wohl-Ziegler reaction is employed because it allows for the specific bromination of allylic and benzylic positions, which are stabilized by resonance, without affecting other potentially reactive sites like the aromatic ring or the alkene double bond. The key to this selectivity is the use of N-bromosuccinimide (NBS) as the bromine source. NBS maintains a very low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. This low concentration disfavors the ionic electrophilic addition of bromine across the double bond, allowing the free-radical chain mechanism at the benzylic position to dominate. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.
Caption: Synthesis workflow for Ethyl 4-(bromomethyl)cinnamate.
Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a representative procedure based on established principles of the Wohl-Ziegler reaction.[4][5][6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methylcinnamate (1.0 eq). Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or the more environmentally benign acetonitrile.[5]
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 - 1.1 eq) and a catalytic amount of a radical initiator, such as AIBN (0.02 - 0.1 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask. The reaction progress is monitored by observing the consumption of the dense NBS, which is converted into succinimide, a less dense solid that will float to the surface upon completion.[4]
-
Workup: Once the reaction is complete (as determined by TLC or the visual cue of floating succinimide), cool the mixture to room temperature, and then further in an ice bath.
-
Isolation: Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure Ethyl 4-(bromomethyl)cinnamate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 4-(bromomethyl)cinnamate stems from its nature as a bifunctional molecule. The benzylic bromide is a potent electrophile, making it an excellent substrate for Sₙ2 reactions.
Nucleophilic Substitution at the Benzylic Position:
The primary mode of reactivity is the displacement of the bromide by a wide range of nucleophiles. This reaction is highly efficient due to the formation of a resonance-stabilized benzylic carbocation-like transition state.
-
Causality: The carbon of the -CH₂Br group is highly electrophilic due to the electron-withdrawing effect of the bromine atom. Nucleophiles, such as amines, thiols, alcohols, or carboxylates, readily attack this carbon, displacing the bromide ion, which is an excellent leaving group. This reaction forms a new carbon-nucleophile bond, effectively linking the cinnamate moiety to the nucleophilic molecule.
This reactivity is the cornerstone of its use as a linker in drug discovery. For example, it can be used to tether the cinnamate structure to a heterocyclic scaffold.
Caption: Key Sₙ2 reactivity pathways of Ethyl 4-(bromomethyl)cinnamate.
Application Highlight: Synthesis of Bioactive Molecules
A prime application of Ethyl 4-(bromomethyl)cinnamate is in the synthesis of cinnamamide derivatives investigated as potential 5α-reductase inhibitors.[1][7] 5α-reductase is an enzyme implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. A published patent describes a general procedure where the compound is reacted with a thiol-containing heterocycle, demonstrating its utility as an alkylating agent in building complex drug candidates.
Experimental Protocol: S-Alkylation of a Heterocyclic Thiol
This protocol is adapted from a general procedure for the S-alkylation of a mercaptopyrimidine derivative.
-
Setup: In a suitable reaction vessel, combine the thiol-containing nucleophile (e.g., 6-benzyl-4-hydroxy-2-mercaptopyrimidine, 1.0 eq) and an anhydrous base such as potassium carbonate (K₂CO₃, 1.2 eq) in a polar aprotic solvent like anhydrous dimethylformamide (DMF).
-
Reagent Addition: To this stirred suspension, add a solution of Ethyl 4-(bromomethyl)cinnamate (1.1 eq) in DMF.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired S-alkylated cinnamate derivative.
Predicted Spectroscopic Data
¹H NMR (Proton NMR)
-
Ethyl Group: A triplet integrating to 3H around δ 1.3 ppm (–CH₃) and a quartet integrating to 2H around δ 4.2 ppm (–OCH₂–).
-
Benzylic Protons: A sharp singlet integrating to 2H around δ 4.5 ppm (–CH₂Br). This signal is downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
-
Vinyl Protons: Two doublets, each integrating to 1H. The proton alpha to the carbonyl (C=CH–CO) is expected around δ 6.4 ppm, and the proton beta to the carbonyl (Ar–CH=C) is expected further downfield around δ 7.7 ppm. They will exhibit a large coupling constant (J ≈ 16 Hz), characteristic of a trans (E)-alkene geometry.
-
Aromatic Protons: Two doublets, each integrating to 2H, characteristic of a 1,4-disubstituted (para) benzene ring. They are expected in the range of δ 7.3-7.6 ppm.
¹³C NMR (Carbon NMR)
-
Ethyl Group: Two signals are expected: one around δ 14 ppm (–CH₃) and another around δ 60 ppm (–OCH₂–).
-
Benzylic Carbon: A signal around δ 32-35 ppm for the –CH₂Br carbon.
-
Alkene Carbons: Two signals, one around δ 118-120 ppm (alpha-carbon) and one around δ 143-145 ppm (beta-carbon).
-
Aromatic Carbons: Four signals are expected due to symmetry: two for the protonated carbons and two for the quaternary carbons (C-1 and C-4). These will appear in the δ 125-140 ppm range.
-
Carbonyl Carbon: A signal in the downfield region, around δ 166-167 ppm.
Safety and Handling
Ethyl 4-(bromomethyl)cinnamate should be handled with appropriate caution, as is standard for reactive alkylating agents.
-
Hazards: As a benzylic bromide, it is expected to be a lachrymator (tear-inducing) and a skin and respiratory tract irritant. It should be considered corrosive and harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
Ethyl 4-(bromomethyl)cinnamate stands out as a highly valuable and versatile reagent. Its dual reactivity allows for the straightforward introduction of the biologically relevant cinnamate scaffold onto a wide variety of molecular frameworks. Its primary utility in Sₙ2 reactions makes it an essential tool for chemists engaged in lead optimization and the synthesis of complex target molecules, particularly in the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in a research and development setting.
References
- Google Patents. EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide.
-
Wikipedia. Wohl–Ziegler bromination. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
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Chem-Station International Edition. Wohl-Ziegler Bromination. [Link]
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Chemistry LibreTexts. Preparation of Amines. [Link]
-
ResearchGate. Synthesis of cinnamamide derivatives. [Link]
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YouTube. 1H NMR Spectrum of ethyl bromide (C2H5Br). [Link]
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Chemguide. interpreting C-13 NMR spectra. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Semantic Scholar. Design and synthesis of novel cinnamamide derivatives‐based lansiumamide B as potent fungicidal candidates. [Link]
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ResearchGate. Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. [Link]
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- 8. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Ethyl p-(Bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl p-(bromomethyl)cinnamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive benzylic bromide and an α,β-unsaturated ester, makes it a valuable intermediate for the synthesis of a variety of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of ethyl p-(bromomethyl)cinnamate, with a particular focus on its role as a precursor in the development of 5α-reductase inhibitors. Detailed experimental protocols and safety considerations are also presented to aid researchers in its effective utilization.
Introduction: The Strategic Importance of Ethyl p-(Bromomethyl)cinnamate
Ethyl p-(bromomethyl)cinnamate, with the chemical formula C₁₂H₁₃BrO₂, serves as a key building block in the synthesis of various organic compounds.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: the ethyl cinnamate moiety and the bromomethyl group. The cinnamate core is a well-known pharmacophore present in numerous biologically active natural products and synthetic drugs. The benzylic bromide provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This dual reactivity makes ethyl p-(bromomethyl)cinnamate a particularly attractive starting material for the construction of targeted libraries of bioactive molecules, most notably in the pursuit of novel 5α-reductase inhibitors for the treatment of benign prostatic hyperplasia and androgenic alopecia.[1]
Physicochemical and Spectroscopic Profile
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| CAS Number | 60682-98-6 | [1] |
| Appearance | White to off-white solid | Inferred from related compounds. |
| Melting Point | Not available. Estimated to be slightly above room temperature. | Based on related solid cinnamate esters. |
| Boiling Point | Not available. | Likely to decompose at atmospheric pressure. Distillation would require high vacuum. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Insoluble in water. | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of ethyl p-(bromomethyl)cinnamate. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons of the cinnamate backbone (two doublets with a large coupling constant, typically ~16 Hz, indicative of a trans-alkene), aromatic protons in the para-substituted pattern, and a key singlet for the benzylic methylene protons of the -CH₂Br group, typically in the region of 4.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the vinylic carbons, the aromatic carbons (with four distinct signals due to para-substitution), the benzylic carbon attached to bromine, and the carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the α,β-unsaturated ester (around 1710-1730 cm⁻¹), the C=C stretch of the alkene (around 1630-1640 cm⁻¹), and C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule. The C-Br stretch is expected in the fingerprint region (around 500-600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 268 and 270.
Synthesis and Purification: A Practical Approach
The synthesis of ethyl p-(bromomethyl)cinnamate is most commonly achieved through the radical bromination of the methyl group of ethyl p-methylcinnamate. This method offers a direct and efficient route to the desired product.
Synthetic Pathway: Radical Bromination
The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice for this transformation.
Caption: Synthesis of Ethyl p-(Bromomethyl)cinnamate via radical bromination.
Step-by-Step Experimental Protocol
Materials:
-
Ethyl p-methylcinnamate
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
n-Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl p-methylcinnamate (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the singlet corresponding to the methyl protons of the starting material and the appearance of the singlet for the bromomethyl protons of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Extraction: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[3] Alternatively, recrystallization from a suitable solvent system can be employed.
Reactivity and Stability
Ethyl p-(bromomethyl)cinnamate is a relatively stable compound under anhydrous conditions.[2] However, due to the presence of the reactive benzylic bromide, it is susceptible to nucleophilic attack and should be handled with care.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is sensitive to moisture and light.
-
Incompatible Materials: Avoid contact with strong bases, nucleophiles, and oxidizing agents.[2]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides and hydrogen bromide gas.
Applications in Drug Development: A Gateway to 5α-Reductase Inhibitors
A primary application of ethyl p-(bromomethyl)cinnamate is in the synthesis of cinnamamide derivatives, which have shown promise as 5α-reductase inhibitors.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of 5α-reductase is a clinically validated strategy for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.
Synthetic Utility in 5α-Reductase Inhibitor Synthesis
The bromomethyl group of ethyl p-(bromomethyl)cinnamate serves as an electrophilic site for the introduction of various amine-containing fragments. The resulting cinnamoyl derivatives can then be further modified to generate potent 5α-reductase inhibitors.
Caption: General synthetic route to 5α-reductase inhibitors.
The synthesis of these inhibitors generally involves a two-step process:
-
Nucleophilic Substitution: Reaction of ethyl p-(bromomethyl)cinnamate with a suitable primary or secondary amine displaces the bromide, forming a new carbon-nitrogen bond.
-
Amide Formation: The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid, followed by amide coupling with another amine, or directly converted to an amide through aminolysis.
This modular approach allows for the rapid generation of a diverse library of cinnamamide derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for the different isoforms of 5α-reductase.
Safety and Handling
As with all benzylic bromides, ethyl p-(bromomethyl)cinnamate is a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
Ethyl p-(bromomethyl)cinnamate is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the differential reactivity of its functional groups, provides a robust platform for the creation of complex molecular architectures. The demonstrated utility of this compound in the synthesis of 5α-reductase inhibitors highlights its importance for researchers and scientists working at the forefront of drug development. This guide provides the foundational knowledge and practical insights necessary for the safe and effective utilization of ethyl p-(bromomethyl)cinnamate in the laboratory.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for: A mild and efficient protocol for the benzylic bromination of toluene derivatives in continuous flow. Retrieved from [Link]
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Giallombardo, D. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]
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Coleman, G. H., & Honeywell, G. E. (n.d.). p-NITROBENZYL BROMIDE. Organic Syntheses. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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Wikipedia contributors. (2019, July 6). N-Bromosuccinimide. Wikipedia. Retrieved from [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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LookChem. (n.d.). Cas 128-08-5,Succinbromimide. Retrieved from [Link]
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Ernawati, T., Mun'im, A., Hanafi, M., & Yanuar, A. (n.d.). Synthesis of cinnamamide derivatives. ResearchGate. Retrieved from [Link]
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Jebali, K., Arfaoui, A., Saâdi, F., & Amri, H. (2025, August 6). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. ResearchGate. Retrieved from [Link]
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MDPI. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl cinnamate. Retrieved from [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). AIBN-Initiated Radical Reactions of Ethyl Phosphinate. Retrieved from [Link]
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SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]
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Wikipedia. (n.d.). List of 5α-reductase inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and biological evaluation of novel androst-3,5-diene-3-carboxylic acid derivatives as inhibitors of 5α-reductase type 1 and 2. Retrieved from [Link]
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PubMed. (n.d.). Discovery of Natural Steroid 5 Alpha-Reductase Inhibitors. Retrieved from [Link]
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ResearchGate. (2025, October 20). An Efficient Directly Conversion of the Ethyl p-Methoxycinnamate into N,N-dimethyl-p-Methoxycinnamamide and study the structure-activity relationship on anti-inflammatory activity. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 4-bromomethylcinnamate: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of Ethyl 4-bromomethylcinnamate, a pivotal reagent in the synthesis of advanced pharmaceutical compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic pathway with detailed protocols, explores its primary applications, and provides essential safety guidelines. The narrative emphasizes the causal logic behind experimental choices, grounding all claims in authoritative references.
Core Molecular Profile and Physicochemical Properties
This compound, registered under CAS Number 60682-98-6, is a cinnamic acid ester derivative.[1] Its structure is characterized by an ethyl ester group, a trans-alkene bridge, and a para-substituted benzene ring bearing a reactive bromomethyl group. This benzylic bromide is the key functional handle that makes the molecule a valuable alkylating agent in multi-step organic syntheses.
The molecule's IUPAC name is Ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate.[2] It is also known by several synonyms, including 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester and Ethyl p-(Bromomethyl)cinnamate.[1][3]
Caption: Molecular Structure of this compound.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2] |
| Molecular Weight | 269.13 g/mol | [1][2] |
| CAS Number | 60682-98-6 | [1][2] |
| Appearance | Neat / Solid | [3] |
| Boiling Point | 348 °C | [2] |
| Flash Point | 164 °C | [2] |
| Density | 1.370 g/mL at 25 °C | [2] |
| InChI Key | ZIRVAUOPXCOSFU-BQYQJAHWSA-N | [2][4] |
| Canonical SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | [2][4] |
Synthesis and Characterization
A robust and logical synthetic route to this compound involves a two-step process starting from commercially available precursors. This pathway leverages two powerful named reactions in organic chemistry: the Heck reaction for C-C bond formation and the Wohl-Ziegler reaction for selective benzylic bromination.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of Ethyl 4-methylcinnamate via Heck Reaction
Causality: The Heck reaction is the method of choice for constructing the cinnamate backbone as it provides a reliable and high-yielding pathway for coupling an aryl halide with an alkene.[5][6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the sp² carbon of 4-iodotoluene and the alkene of ethyl acrylate, directly yielding the desired trans-isomer, which is thermodynamically favored.[1][7]
Experimental Protocol:
-
To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add 4-iodotoluene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01-0.03 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.02-0.06 eq).
-
Add a dry, polar aprotic solvent such as acetonitrile or DMF.
-
To this mixture, add ethyl acrylate (1.2-1.5 eq) followed by a hindered base, typically triethylamine (Et₃N, 2.0-3.0 eq). The base is crucial for neutralizing the hydrogen halide (HI) generated during the catalytic cycle.
-
Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the triethylammonium salt and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to yield pure Ethyl 4-methylcinnamate.
Step 2: Benzylic Bromination via Wohl-Ziegler Reaction
Causality: To introduce the bromine atom specifically at the benzylic position (the methyl group attached to the aromatic ring) without affecting the alkene double bond, the Wohl-Ziegler reaction is the ideal choice.[8][9] This reaction uses N-bromosuccinimide (NBS) as a source of a low, steady concentration of bromine radicals, initiated by a radical initiator like AIBN or UV light.[10] This condition favors radical substitution at the weakest C-H bond, which is the benzylic C-H bond, due to the resonance stabilization of the resulting benzylic radical.[9][10]
Experimental Protocol:
-
Dissolve the Ethyl 4-methylcinnamate precursor (1.0 eq) in a non-polar solvent, classically carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile are now preferred.[10]
-
Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approx. 77 °C for acetonitrile) and irradiate with a heat lamp to facilitate the initiation of the radical chain reaction.
-
The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[8]
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude this compound is often of sufficient purity for subsequent steps but can be further purified by recrystallization if necessary.
Characterization: Predicted ¹H NMR Spectrum
| Protons (Label) | Environment | Predicted Shift (δ, ppm) | Splitting Pattern | Integration |
| a (CH₃) | Ethyl group methyl | ~1.3 | Triplet (t) | 3H |
| b (CH₂) | Ethyl group methylene | ~4.2 | Quartet (q) | 2H |
| c (CH₂Br) | Benzylic methylene | ~4.5 | Singlet (s) | 2H |
| d (CH=) | Vinylic proton α to C=O | ~6.4 | Doublet (d) | 1H |
| e (CH=) | Vinylic proton β to C=O | ~7.6 | Doublet (d) | 1H |
| f (Ar-H) | Aromatic (ortho to CH=CH) | ~7.5 | Doublet (d) | 2H |
| g (Ar-H) | Aromatic (ortho to CH₂Br) | ~7.4 | Doublet (d) | 2H |
Rationale for Predictions:
-
Ethyl Group (a, b): The triplet-quartet pattern is classic for an ethyl group. The CH₂ protons (b) are deshielded by the adjacent oxygen, shifting them downfield to ~4.2 ppm.
-
Benzylic Protons (c): The CH₂ protons adjacent to the bromine are significantly deshielded to ~4.5 ppm. With no adjacent protons, the signal appears as a sharp singlet.
-
Vinylic Protons (d, e): These protons are part of a trans-alkene system, resulting in a large coupling constant (J ≈ 16 Hz). Proton 'e' is further downfield due to its proximity to the aromatic ring.
-
Aromatic Protons (f, g): The para-substituted ring will show two distinct doublets, characteristic of an AA'BB' system, appearing around 7.4-7.5 ppm.
Applications in Drug Development: Synthesis of 5α-Reductase Inhibitors
The primary and most significant application of this compound is its use as a key intermediate in the synthesis of cinnamamide derivatives designed as 5α-reductase inhibitors.[1][11]
Mechanism of Action: The enzyme 5α-reductase is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen.[12] Overproduction or overactivity of DHT is a key pathogenic factor in several androgen-dependent conditions, including:
-
Benign Prostatic Hyperplasia (BPH): DHT stimulates the growth of prostate tissue, leading to an enlarged prostate.[4][13]
-
Androgenetic Alopecia: DHT contributes to the miniaturization of hair follicles, causing male pattern baldness.[4][12]
Role as a Building Block: 5α-reductase inhibitors like Finasteride and Dutasteride are azasteroids that effectively block this enzymatic conversion.[3][12] this compound serves as a versatile starting material for novel, non-steroidal inhibitors. The reactive bromomethyl group allows for straightforward nucleophilic substitution reactions. This enables medicinal chemists to attach various amine-containing heterocyclic scaffolds to the cinnamate core, creating a library of cinnamamide derivatives. These new chemical entities can then be screened for their efficacy and selectivity in inhibiting the 5α-reductase enzyme, potentially leading to the discovery of new drugs with improved therapeutic profiles or fewer side effects.[1]
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, data from closely related brominated and cinnamate compounds provide a strong basis for safe handling protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[5] Avoid all contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][9]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block for medicinal chemistry and drug discovery. Its molecular structure, featuring a stable cinnamate core and a highly reactive benzylic bromide, makes it an ideal precursor for synthesizing novel 5α-reductase inhibitors. A thorough understanding of its properties, a reliable two-step synthesis via the Heck and Wohl-Ziegler reactions, and strict adherence to safety protocols are essential for leveraging this molecule's full potential in the development of next-generation therapeutics.
References
-
Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Platinum Metals Review, 43(4), 138-145. Retrieved from [Link]
-
Bhanage, B. M., et al. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. JOCPR, 8(5). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? PubMed Central. Retrieved from [Link]
-
Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]
-
MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from [Link]
-
Wikipedia. (n.d.). 5α-Reductase inhibitor. Retrieved from [Link]
-
WebMD. (2023). What to Know About 5-Alpha Reductase Inhibitors. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 3-(4-(BROMOMETHYL)PHENYL)-2-PROPENOATE. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-bromomethylcinnamate
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-bromomethylcinnamate. As a crucial intermediate in the synthesis of various pharmaceutical compounds and functional materials, a thorough understanding of its structural characterization by NMR is paramount for researchers and professionals in the field of drug development and materials science. This document offers an in-depth interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy, to facilitate unambiguous identification and quality assessment.
Introduction to this compound and NMR Spectroscopy
This compound (C₁₂H₁₃BrO₂) is a derivative of cinnamic acid characterized by an ethyl ester functional group and a bromomethyl substituent at the para position of the phenyl ring.[1] This substitution pattern makes it a versatile building block in organic synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ¹H NMR focuses on the hydrogen nuclei (protons), while ¹³C NMR provides insights into the carbon skeleton.
Molecular Structure and Atom Numbering
For clarity in the spectral analysis, the atoms of this compound are numbered as follows:
Caption: Key correlations and regions in the ¹H NMR spectrum of this compound.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the carbon framework of this compound. The spectrum is typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.
Table 2: Summary of ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | C-10 (C=O) |
| ~143.5 | C-8 |
| ~138.0 | C-4 |
| ~135.0 | C-1 |
| ~129.5 | C-3, C-5 |
| ~128.5 | C-2, C-6 |
| ~119.0 | C-9 |
| ~60.5 | C-11 |
| ~33.0 | C-13 |
| ~14.3 | C-12 |
Detailed Interpretation:
-
Carbonyl Carbon (C-10): The ester carbonyl carbon (C-10) is the most deshielded carbon in the molecule, appearing at the lowest field in the spectrum, around 166.5 ppm.
-
Aromatic and Vinylic Carbons (C-1 to C-9): The aromatic and vinylic carbons resonate in the range of approximately 119 to 144 ppm.
-
C-8 and C-9: The vinylic carbons, C-8 and C-9, are found at approximately 143.5 ppm and 119.0 ppm, respectively. C-8 is further downfield due to its proximity to the aromatic ring.
-
Aromatic Carbons: The quaternary aromatic carbon C-1, attached to the vinyl group, and C-4, bearing the bromomethyl substituent, are observed around 135.0 ppm and 138.0 ppm, respectively. The signals for the protonated aromatic carbons, C-2/C-6 and C-3/C-5, appear as two distinct peaks around 128.5 ppm and 129.5 ppm, respectively, due to the symmetry of the para-substituted ring.
-
-
Aliphatic Carbons (C-11, C-12, and C-13):
-
C-13 (Benzylic Carbon): The benzylic carbon of the bromomethyl group (C-13) is significantly deshielded by the attached bromine atom and resonates at approximately 33.0 ppm.
-
C-11 and C-12 (Ethyl Ester Carbons): The methylene carbon (C-11) of the ethyl group appears at around 60.5 ppm, while the methyl carbon (C-12) is found at a much higher field, around 14.3 ppm.
-
Caption: General chemical shift regions for the ¹³C NMR spectrum of this compound.
Experimental Protocols
Sample Preparation for NMR Analysis:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm can be used for spectral referencing.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.
NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.
-
¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to set include: a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 8 to 16 scans are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
-
Conclusion
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound. The detailed assignment of proton and carbon signals, supported by an understanding of chemical shift theory and spin-spin coupling, serves as a reliable reference for the structural verification and purity assessment of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data.
References
-
Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). 4. Retrieved from [Link]
-
Cram. (n.d.). Ethyl Cinnamate Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cinnamate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (E)-4-(Bromomethyl)cinnamate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl trans-4-Bromocinnamate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(bromomethyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl cinnamate (EC). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [https://www.semanticscholar.org/paper/Lewis-acid-(FeCl3)-mediated-dual-bond-(C-C-and-for-Reddy-Sridhar/5f822183b0f55734e0e5a97573190b39e382d627]([Link]
-
SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
PubMed. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Editorial. Retrieved from [Link]
-
ABCD Index. (n.d.). SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. Retrieved from [Link]
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Synthesis pathway for 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester
An In-depth Technical Guide on the Synthesis of 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester
Executive Summary
3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester, also known as Ethyl 4-(bromomethyl)cinnamate, is a bifunctional organic compound of significant interest to researchers in drug development and materials science.[1] Its structure incorporates both a reactive benzylic bromide and an α,β-unsaturated ester (a Michael acceptor), making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway, beginning with the formation of an ethyl cinnamate core via the Horner-Wadsworth-Emmons reaction, followed by a selective free-radical bromination at the benzylic position. The causality behind experimental choices, detailed protocols, and mechanistic insights are presented to ensure scientific integrity and reproducibility.
Introduction
Chemical Identity and Significance
The target molecule, 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester, is a derivative of cinnamic acid. Its utility stems from the orthogonal reactivity of its two primary functional groups. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the conjugated ester system can participate in nucleophilic conjugate additions. This dual reactivity allows for sequential and controlled modifications, making it a valuable intermediate in the synthesis of various compounds, including 5α-reductase inhibitors.[1]
Table 1: Chemical Identity of Target Compound
| Property | Value |
|---|---|
| Systematic Name | Ethyl (2E)-3-[4-(bromomethyl)phenyl]prop-2-enoate |
| Common Names | Ethyl 4-(bromomethyl)cinnamate, 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester[1] |
| CAS Number | 60682-98-6[1] |
| Molecular Formula | C₁₂H₁₃BrO₂[1][2] |
| Molecular Weight | 269.13 g/mol [1][2] |
Retrosynthetic Strategy
A logical retrosynthetic analysis suggests a two-step approach that prioritizes efficiency and selectivity. The final benzylic bromide functionality is best installed in the last step to avoid potential side reactions in earlier stages. This points to Ethyl 4-methylcinnamate as the key immediate precursor. The carbon-carbon double bond of this precursor can be reliably formed using modern olefination chemistry.
The chosen forward synthesis therefore involves:
-
Olefination: A Horner-Wadsworth-Emmons (HWE) reaction between 4-methylbenzaldehyde and triethyl phosphonoacetate to form Ethyl 4-methylcinnamate. This method is selected for its high yield and stereoselectivity, favoring the desired (E)-isomer, and for the operational simplicity of removing its water-soluble phosphate byproduct.
-
Bromination: A selective free-radical bromination of the benzylic methyl group of the intermediate using N-Bromosuccinimide (NBS) in a Wohl-Ziegler reaction.[3] This classic transformation is highly effective for installing bromine at positions allylic or benzylic to a π-system.[4]
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Ethyl 4-methylcinnamate via Horner-Wadsworth-Emmons Reaction
Mechanistic Principles
The Horner-Wadsworth-Emmons (HWE) reaction is a superior variation of the Wittig reaction for synthesizing α,β-unsaturated esters.[5] The mechanism proceeds through several key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from triethyl phosphonoacetate to generate a resonance-stabilized phosphonate carbanion (anion).
-
Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This forms a tetrahedral intermediate.
-
Elimination: This intermediate collapses, eliminating a diethyl phosphate anion to form the carbon-carbon double bond. The strong P=O bond in the phosphate byproduct provides a significant thermodynamic driving force for the reaction.
A crucial advantage of using a stabilized phosphonate reagent is the high stereoselectivity for the (E)-alkene.[6][7] This is because the intermediates leading to the (E)-isomer are sterically less hindered and thermodynamically more favorable, resulting in it being the major product.
Detailed Experimental Protocol
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Methylbenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen gas evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of 4-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield Ethyl 4-methylcinnamate as a colorless to pale yellow liquid.[8]
Characterization Data for Ethyl 4-methylcinnamate
Table 2: Expected Analytical Data
| Analysis | Expected Result |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.63 (d, 1H, vinyl), 7.45 (d, 2H, Ar-H), 7.19 (d, 2H, Ar-H), 6.40 (d, 1H, vinyl), 4.25 (q, 2H, -OCH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 1.33 (t, 3H, -OCH₂CH₃). |
| IR (thin film) | ν ~1715 cm⁻¹ (C=O, ester), ~1640 cm⁻¹ (C=C, alkene), ~980 cm⁻¹ (trans C-H bend). |
Part 2: Benzylic Bromination to Yield the Final Product
Mechanistic Principles
The Wohl-Ziegler reaction facilitates the selective bromination of the benzylic methyl group in the presence of the alkene double bond.[3] This selectivity is achieved by maintaining a very low concentration of elemental bromine (Br₂) throughout the reaction, which favors a radical pathway over an electrophilic one. N-Bromosuccinimide (NBS) serves as the key reagent to provide this slow, sustained release of Br₂.[4][9]
The reaction is a radical chain process:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or light to produce initial radicals. These radicals then react with trace HBr to generate the key bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of Ethyl 4-methylcinnamate. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[10]
-
The benzylic radical reacts with a molecule of Br₂ (generated from NBS reacting with HBr) to form the final product and a new bromine radical, which continues the chain.
-
-
Termination: The reaction ceases when two radicals combine.
The use of a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile is crucial as it disfavors the competing ionic electrophilic addition of bromine to the alkene.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-methylcinnamate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or acetonitrile
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve Ethyl 4-methylcinnamate (1.0 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents). Caution: NBS is a lachrymator and AIBN is thermally sensitive. Handle in a fume hood.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by observing the dense succinimide byproduct floating to the top.
-
Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white crystalline solid.
Caption: Step-by-step experimental workflow.
Characterization Data for Final Product
Table 3: Expected Analytical Data for 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester
| Analysis | Expected Result |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.65 (d, 1H, vinyl), 7.50 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H), 6.45 (d, 1H, vinyl), 4.55 (s, 2H, -CH₂Br), 4.26 (q, 2H, -OCH₂CH₃), 1.34 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃) | δ 166.5 (C=O), 144.0, 138.5, 134.0, 129.8, 128.5, 119.0, 60.8 (-OCH₂), 32.5 (-CH₂Br), 14.3 (-CH₃). |
| Melting Point | ~65-68 °C |
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere and away from moisture.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
AIBN: Thermally unstable. Decomposes upon heating to release nitrogen gas, which can cause pressure buildup. Store refrigerated and handle with care.
-
Solvents: Anhydrous THF can form explosive peroxides. Carbon tetrachloride is a known carcinogen and is toxic. Acetonitrile is flammable and toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) is mandatory.
Conclusion
The synthesis of 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester is reliably achieved through a two-step sequence involving a Horner-Wadsworth-Emmons olefination followed by a Wohl-Ziegler benzylic bromination. This pathway is advantageous due to its high yield, excellent stereocontrol in the formation of the (E)-cinnamate, and the selective functionalization of the methyl group without affecting the α,β-unsaturated system. The protocols and mechanistic discussions provided herein offer a comprehensive guide for researchers requiring this versatile synthetic intermediate.
References
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Perkin reaction. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Cinnamic Acid via Perkin Reaction. Retrieved from [Link]
- Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions.
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Speed, T. J., McIntyre, J. P., & Thamattoor, D. M. (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. ACS Publications. Retrieved from [Link]
-
ChemBK. (2024). Ethyl 4-Methylcinnamate. Retrieved from [Link]
- WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Adapted from Kim Chi Nugyen, and Haim Weizman, J. Chem. Educ. 2007, 84(1), 119.
-
VIPEr. (2023). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. Retrieved from [Link]
-
Taylor & Francis Online. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]
-
ResearchGate. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. Retrieved from [Link]
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RSC Publishing. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]
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NIH - PMC. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Retrieved from [Link]
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ACS Publications. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Retrieved from [Link]
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Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
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BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link]
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Oregon State University. (2020). Chapter 3 Worked Problem 1 - Free Radical Bromination. Retrieved from [Link]
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YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Retrieved from [Link]
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Dalton Research Molecules. (n.d.). (E)-3-(4-Bromomethylphenyl)-2-propenoic acid ethyl ester. Retrieved from [Link]
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UW-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]
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Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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An In-depth Technical Guide to the Key Reactive Sites of Ethyl 4-bromomethylcinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromomethylcinnamate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its chemical architecture, featuring a reactive benzylic bromide, an electrophilic α,β-unsaturated ester, and a modifiable aromatic ring, presents a landscape of opportunities for molecular elaboration. This guide provides an in-depth analysis of these three key reactive sites, elucidating the underlying chemical principles and offering practical, field-proven insights into their manipulation. We will explore the causality behind experimental choices for nucleophilic substitution at the benzylic position, conjugate additions to the cinnamate moiety, and transformations of the aromatic core. Detailed experimental protocols and mechanistic considerations are provided to empower researchers in leveraging the synthetic potential of this valuable building block, particularly highlighted by its application in the synthesis of 5α-reductase inhibitors.
Introduction: The Molecular Architecture and Synthetic Utility of this compound
This compound, with the chemical formula C₁₂H₁₃BrO₂ and CAS number 60682-98-6, is a crystalline solid at room temperature.[1] Its structure is characterized by an ethyl cinnamate core substituted with a bromomethyl group at the para position of the phenyl ring. This arrangement of functional groups imparts a trifecta of reactivity, making it a highly sought-after starting material for the synthesis of complex molecules and pharmaceutical intermediates.[2]
The strategic importance of this compound is underscored by its application in the development of cinnamamide derivatives as 5α-reductase inhibitors.[2] These inhibitors are crucial in the management of benign prostatic hyperplasia and androgenetic alopecia.[3] Understanding the distinct reactivity of each functional domain is paramount for designing efficient and selective synthetic routes.
Molecular Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol |
| CAS Number | 60682-98-6 |
| Appearance | Solid |
| Boiling Point | 348 °C |
| Density | 1.370 g/mL at 25 °C |
The Primary Reactive Hub: The Benzylic Bromide
The bromomethyl group at the C4 position of the aromatic ring is the most reactive site on the molecule for nucleophilic attack. The benzylic carbon is highly susceptible to both S(_N)1 and S(_N)2 reactions due to the resonance stabilization of the resulting carbocation intermediate or the transition state.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
The benzylic bromide readily undergoes displacement by a wide range of nucleophiles, including alkoxides, amines, and thiolates. The choice between an S(_N)1 and S(_N)2 pathway can often be influenced by the reaction conditions. For primary benzylic halides like this compound, the S(_N)2 mechanism is often favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.
Causality in Experimental Design: The selection of a suitable base and solvent system is critical for achieving high yields and minimizing side reactions, such as elimination. For instance, in the Williamson ether synthesis, a moderately strong base like potassium carbonate is often preferred over stronger bases like sodium hydride to prevent unwanted side reactions.
Caption: Generalized S(_N)2 reaction at the benzylic position.
Application in Synthesis: Preparation of 5α-Reductase Inhibitors
A significant application of this compound is in the synthesis of cinnamamide derivatives that act as 5α-reductase inhibitors.[2] This typically involves an initial nucleophilic substitution at the benzylic bromide, followed by amidation of the ester.
Experimental Protocol: Williamson Ether Synthesis with Phenol
This protocol provides a representative example of a nucleophilic substitution reaction at the benzylic bromide.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of phenol (1.1 equivalents) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
The Electrophilic Core: The α,β-Unsaturated Ester
The ethyl cinnamate moiety contains two interconnected reactive sites: the carbon-carbon double bond and the ester carbonyl group. The conjugation between these two groups renders the β-carbon electrophilic and susceptible to conjugate addition reactions.
Michael (1,4-Conjugate) Addition
The α,β-unsaturated ester system is an excellent Michael acceptor.[4] It readily reacts with a variety of soft nucleophiles, such as enolates, amines, and thiols, in a 1,4-conjugate addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Causality in Experimental Design: The choice of catalyst and reaction conditions can influence the outcome of Michael additions. For instance, the use of a Lewis acid can enhance the electrophilicity of the β-carbon, facilitating the addition of weaker nucleophiles.
Caption: Michael addition to the α,β-unsaturated ester.
Experimental Protocol: Aza-Michael Addition of an Amine
This protocol describes the conjugate addition of an amine to the α,β-unsaturated ester.
Materials:
-
This compound
-
Benzylamine
-
Methanol
-
Microwave reactor (optional)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in methanol.
-
Add benzylamine (1.2 equivalents) to the solution.
-
The reaction can be stirred at room temperature or heated under microwave irradiation to accelerate the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Reactions of the Alkene: Hydrogenation and Epoxidation
The double bond of the cinnamate can undergo typical alkene reactions.
-
Catalytic Hydrogenation: The double bond can be selectively reduced to a single bond using catalysts like palladium on carbon (Pd/C) and a hydrogen source, yielding the corresponding saturated ester.[5]
-
Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Catalytic Hydrogenation of the Double Bond
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.[6]
The Aromatic Scaffold: A Platform for Further Functionalization
The benzene ring in this compound, while generally less reactive than the other two sites, provides opportunities for further molecular diversification through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
The directing effects of the existing substituents—the activating alkyl group (at the benzylic position) and the deactivating ester group—will influence the position of incoming electrophiles. The interplay of these effects can lead to a mixture of products, and careful control of reaction conditions is necessary to achieve selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality, although not directly present, can be introduced through modification of the bromomethyl group or by starting from a different precursor. However, the existing structure is well-suited for certain cross-coupling reactions. For instance, after conversion of the benzylic bromide to other functional groups, the aromatic ring can participate in reactions like the Heck or Suzuki coupling. The Sonogashira coupling, which couples terminal alkynes with aryl halides, is also a possibility if an aryl halide derivative is used.[7][8]
Causality in Experimental Design: The choice of palladium catalyst, ligand, and base is crucial for the success of cross-coupling reactions. The electronic and steric properties of the ligand can significantly impact the efficiency and selectivity of the catalytic cycle.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a molecule with a rich and varied reactivity profile. The three principal reactive sites—the benzylic bromide, the α,β-unsaturated ester, and the aromatic ring—each offer distinct and predictable pathways for chemical modification. A thorough understanding of the factors governing the reactivity of each site, as detailed in this guide, is essential for harnessing the full synthetic potential of this valuable compound. By providing both mechanistic insights and practical experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors.
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
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ResearchGate. (2018). Development of novel 4-azasteroid derivatives as potential 5a-reductase inhibitors: Synthesis, biological and computational evaluation. [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 4-bromomethylcinnamate in Common Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Ethyl 4-bromomethylcinnamate. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction models, and a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction: The Significance of Solubility in Scientific Research
This compound (C₁₂H₁₃BrO₂) is a cinnamic acid ester with applications in the synthesis of various organic molecules, including cinnamamide derivatives which have been investigated as 5α-reductase inhibitors.[1][2][3] Understanding its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. Solubility dictates the choice of reaction media, chromatography solvents, and is a critical parameter in drug delivery and formulation development. This guide will equip the researcher with the necessary tools to approach the solubility determination of this compound in a scientifically rigorous manner.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2][4] |
| Molecular Weight | 269.13 g/mol | [1][2][4] |
| Appearance | Likely a solid at room temperature (based on similar structures) | |
| Boiling Point | 348 °C | [4] |
| Density | 1.370 g/mL at 25 °C | [4] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
The structure of this compound, with its aromatic ring, ester group, and alkyl bromide, suggests a molecule with moderate polarity. The ester group can act as a hydrogen bond acceptor, which will influence its interaction with protic solvents. The bromomethyl group adds to the molecular weight and may slightly increase polarity.
Theoretical Framework for Solubility Prediction
In the absence of empirical data, theoretical models can provide valuable initial estimates of solubility and guide solvent selection. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes will have higher solubility in solvents with similar polarity and intermolecular forces.[5]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more nuanced approach than simple polarity by dividing the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary dipoles.
-
δp (Polar forces): Arising from permanent dipoles.
-
δh (Hydrogen bonding): Arising from the donation and acceptance of hydrogen atoms.[1][6][7]
Each solvent and solute can be described by a point in a three-dimensional "Hansen space." The closer the points for a solute and solvent are, the higher the likelihood of dissolution.[1][6] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or computational software.[8]
Computational and Machine Learning Approaches
Modern computational chemistry offers powerful tools for solubility prediction. Methods like COSMO-RS (Conductor-like Screening Model for Realistic Solvents) can predict thermodynamic properties, including solubility, from first principles.[8] Additionally, machine learning models trained on large datasets of experimental solubility data are emerging as accurate predictive tools.[9][10][11][12] These models use molecular descriptors to correlate a compound's structure with its solubility in various solvents.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a compound is through direct experimental measurement. The following protocol is based on the widely accepted equilibrium solubility (shake-flask) method, which is considered the gold standard for its accuracy and reliability.[13][14]
Principle of the Equilibrium Solubility Method
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. This creates a saturated solution where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined analytically.
Experimental Workflow
The logical flow of the experimental procedure is designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for the determination of solubility using the equilibrium (shake-flask) method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and filters (if necessary for clarification)
-
Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Solvent Vials: For each solvent to be tested, add a precise volume (e.g., 5.00 mL) to a series of glass vials. Prepare at least three replicates for each solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure a saturated solution is formed.
-
Phase Separation: After equilibration, remove the vials and centrifuge them at a moderate speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Solubility Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Self-Validating System and Causality
-
Why excess solute? The presence of undissolved solid at equilibrium is a visual confirmation that the solution is indeed saturated.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Why equilibration time? A sufficient equilibration period ensures that the system has reached a true thermodynamic equilibrium.
-
Why centrifugation? This provides a clean separation of the liquid and solid phases, which is critical for accurate sampling of the saturated solution.
-
Why analytical quantification? A validated analytical method ensures that the measured concentration is accurate and precise.
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (Qualitative) | Experimentally Determined Solubility (mg/mL) |
| Hexane | 1.88 | Low | To be determined |
| Toluene | 2.38 | Moderate | To be determined |
| Diethyl Ether | 4.34 | Moderate-High | To be determined |
| Ethyl Acetate | 6.02 | High | To be determined |
| Dichloromethane | 9.08 | High | To be determined |
| Acetone | 20.7 | High | To be determined |
| Ethanol | 24.5 | Moderate-High | To be determined |
| Methanol | 32.7 | Moderate | To be determined |
| Acetonitrile | 37.5 | Moderate | To be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | To be determined |
| Water | 80.1 | Very Low | To be determined |
Logical Relationships in Solubility
The relationship between solvent properties and the solubility of this compound can be visualized to aid in understanding the underlying principles.
Caption: Logical relationship between solvent type and expected solubility of this compound.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can obtain reliable solubility data that is crucial for a wide range of applications in chemistry and drug development. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
References
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Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Hazards and safety precautions for handling Ethyl 4-bromomethylcinnamate
An In-depth Technical Guide for the Safe Handling of Ethyl 4-bromomethylcinnamate
Introduction: Understanding the Compound and its Associated Risks
This compound (CAS No. 60682-98-6) is an aromatic ester utilized in synthetic organic chemistry, notably in the preparation of cinnamamide derivatives which have been investigated as 5α-reductase inhibitors.[1][2] Its molecular structure, featuring a reactive benzylic bromide, suggests inherent reactivity and potential biological activity. This benzylic bromide functional group is a potent alkylating agent and is known to be a lachrymator, signaling that the compound requires handling with stringent safety protocols.
This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed safety precautions for its handling, storage, and disposal. The protocols described herein are synthesized from safety data for structurally analogous compounds and established principles of laboratory safety. The primary objective is to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively, minimizing the risk of exposure and ensuring a secure laboratory environment.
Section 1: Hazard Identification and Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining its structural motifs and the known hazards of closely related compounds, such as Ethyl trans-4-bromocinnamate and Ethyl 4-(bromomethyl)benzoate. The presence of the bromomethyl group is a primary driver of its hazardous properties.
Based on this analysis, the compound is classified as hazardous. The following table summarizes its anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | Category 1B / 2 | Corrosion, Exclamation Mark | Danger | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[3][4] |
| Serious Eye Damage / Irritation | Category 1 | Corrosion | Danger | H318: Causes serious eye damage.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation.[3] |
Note: The classification reflects the most severe potential hazards based on analogous compounds. The actual severity should be confirmed if more specific data becomes available.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The causality behind implementing robust safety measures is to create a multi-layered barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, dermal contact, or accidental ingestion.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard at its source. For this compound, the following are mandatory:
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of dust particles or potential vapors, which may cause respiratory irritation.[3]
-
Ventilated Enclosures: For operations like weighing, a ventilated balance enclosure or a dedicated powder handling hood provides localized exhaust to contain fine powders.
-
Emergency Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[4][5] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides the final barrier of protection. The selection of appropriate PPE is dictated by the specific hazards of the chemical.[6]
-
Eye and Face Protection: Tightly fitting chemical safety goggles are required at all times.[7] Given the risk of serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[6][7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times.[8] Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid contaminating the skin.
-
Lab Coat/Protective Clothing: A flame-retardant lab coat is required. For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator is necessary.[4] For this compound, an air-purifying respirator with cartridges appropriate for organic vapors and particulates would be suitable.[10]
Section 3: Standard Operating Protocol for Safe Handling
This section details a self-validating workflow for handling this compound, designed to ensure safety from receipt to disposal.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Methodology
1. Pre-Handling and Preparation:
- Documentation Review: Before any work begins, thoroughly review this guide and any available Safety Data Sheets for the compound and all other reagents being used.
- Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm that the safety shower and eyewash station are accessible.[4]
- Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood to minimize traffic in and out of the controlled area.
- PPE: Don all required PPE as outlined in Section 2.2.
2. Weighing and Transfer:
- Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.
- Use a disposable weighing boat to prevent contamination of the balance.
- Carefully transfer the solid compound using a spatula, avoiding the generation of dust.
- Close the primary container immediately after dispensing the required amount.
- Clean any minor spills on the balance or surrounding surfaces immediately with a damp cloth (using an appropriate solvent if necessary), and dispose of the cleaning materials as hazardous waste.
3. Use in Reactions:
- Set up the reaction apparatus within the chemical fume hood.
- Add the weighed this compound to the reaction vessel slowly and carefully. If dissolving in a solvent, add the solid to the solvent to minimize dust.
- Keep the fume hood sash at the lowest practical height throughout the experiment.
4. Post-Handling Decontamination and Waste Disposal:
- Decontamination: All glassware and equipment that came into contact with the compound must be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., acetone, ethyl acetate), collected as hazardous waste, is recommended before standard washing procedures.
- Surface Cleaning: Wipe down the interior surfaces of the fume hood with an appropriate solvent and cleaning agent.
- Waste Segregation: Dispose of all waste in clearly labeled, sealed containers.
- Solid Waste: Contaminated gloves, weighing boats, and paper towels should be placed in a dedicated solid hazardous waste container.
- Liquid Waste: Unused solutions and decontamination rinses should be collected in a halogenated organic waste container.
- Follow all institutional and local regulations for hazardous waste disposal.[5]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical to mitigate harm.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the substance) and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention, especially if burns or persistent irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, dry sand).
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Do not attempt to clean up the spill without appropriate respiratory protection and training.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Section 5: Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[13] A dark location is preferable to prevent potential light-induced degradation.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases, as these may cause vigorous or hazardous reactions.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
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A Comprehensive Technical Guide to Ethyl 4-bromomethylcinnamate for Advanced Research
Introduction
Ethyl 4-bromomethylcinnamate is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. As a derivative of cinnamic acid, it belongs to a class of compounds known for their diverse biological activities. The molecule's unique structure, featuring an α,β-unsaturated ester (a Michael acceptor) and a reactive benzylic bromide, makes it a versatile synthetic intermediate. This guide provides an in-depth exploration of its nomenclature, chemical properties, synthesis, and applications, with a particular focus on its role as a precursor in the development of novel therapeutics, such as 5α-reductase inhibitors.[1][2]
Chemical Identity and Nomenclature
Precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This compound is known by several systematic and common names, which can lead to ambiguity. The following table consolidates its primary identifiers to provide a clear and authoritative reference.
| Identifier Type | Value |
| Primary Name | This compound |
| IUPAC Name | ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate |
| CAS Number | 60682-98-6[1][3][4] |
| Molecular Formula | C₁₂H₁₃BrO₂[1][3] |
| Molecular Weight | 269.13 g/mol [1][3] |
| Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)CBr[3][4] |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)CBr[3] |
| InChI Key | ZIRVAUOPXCOSFU-BQYQJAHWSA-N[4] |
Synonyms and Alternate Names: A comprehensive list of synonyms is crucial for exhaustive literature searches and procurement.
-
3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester[1]
-
4-Bromomethylcinnamic Acid Ethyl Ester[1]
-
Ethyl p-(Bromomethyl)cinnamate[1]
-
3-(4-Brommethyl)-phenylpropenoic acid ethyl ester[3]
-
ethyl (E)-3-4-(bromomethyl)phenylprop-2-enoate[4]
Caption: Chemical Structure of this compound.
Synthesis and Reactivity
A. Synthesis Pathway
The synthesis of this compound typically starts from 4-methylcinnamic acid or its corresponding ethyl ester. A common and effective method involves a free-radical bromination of the benzylic methyl group.
Workflow: Synthesis via Radical Bromination
Caption: General workflow for the synthesis of this compound.
Causality in Experimental Choices:
-
Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine radicals, which selectively react at the benzylic position over other sites like the alkene.[5] The benzylic C-H bond is weaker than vinylic or aromatic C-H bonds, and the resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position highly susceptible to radical halogenation.
-
Initiator: A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is required to start the reaction by generating the initial bromine radical from NBS.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions.
B. Core Reactivity
The reactivity of this compound is dominated by the benzylic bromide group. This functional group is an excellent electrophile and leaving group, making the compound a potent biological alkylating agent .[6][7]
-
Nucleophilic Substitution (Sₙ2/Sₙ1): The benzylic carbon is highly susceptible to nucleophilic attack. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates). While it is a primary halide, it can also undergo Sₙ1 reactions because the resulting benzylic carbocation is significantly stabilized by resonance with the adjacent benzene ring.[8][9] This high reactivity is fundamental to its use in covalently modifying biological targets.
Caption: Sₙ2 reaction mechanism involving this compound.
Application in Drug Development: Synthesis of 5α-Reductase Inhibitors
A primary application of this compound is as a key intermediate in the synthesis of cinnamamide derivatives that act as 5α-reductase inhibitors.[1][2]
Mechanism of 5α-Reductase Inhibition: The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[10][11] Elevated levels of DHT are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[11][12] 5α-reductase inhibitors block this conversion, thereby reducing DHT levels and alleviating the associated symptoms.[10][13] These inhibitors can be steroidal or non-steroidal.
Caption: Mechanism of 5α-reductase inhibition.
Role in Synthesis: this compound serves as an electrophilic building block. The reactive benzylic bromide allows for the covalent attachment of the cinnamoyl scaffold to a nucleophilic portion of a larger molecule designed to fit into the active site of the 5α-reductase enzyme.
Experimental Protocol: Alkylation of a Phenolic Nucleophile
This protocol describes a representative Sₙ2 reaction using this compound to alkylate a generic phenol, a common step in the synthesis of more complex molecules.
Objective: To synthesize Ethyl 4-((phenoxy)methyl)cinnamate.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq, anhydrous)
-
Acetone (anhydrous, sufficient volume)
-
Ethyl acetate and Hexane (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and anhydrous acetone. Stir until fully dissolved.
-
Addition of Reagents: Add phenol to the solution, followed by anhydrous potassium carbonate.
-
Causality: Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion required for the Sₙ2 reaction. Acetone is a suitable polar aprotic solvent that facilitates Sₙ2 reactions.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and potassium bromide byproduct. c. Concentrate the filtrate under reduced pressure to remove the acetone. d. Redissolve the residue in ethyl acetate. e. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted phenol) and brine.
-
Causality: The aqueous washes remove inorganic salts and water-soluble impurities, purifying the crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: a. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. b. Combine the pure fractions (identified by TLC) and concentrate to yield the final product as a solid or oil. c. Validation: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the benzylic bromide signal (~4.5 ppm in ¹H NMR) and the appearance of a new benzylic ether signal (~5.1 ppm) and aromatic signals corresponding to the phenoxy group provide definitive validation of the reaction's success.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity, stemming from the electrophilic benzylic bromide and the Michael acceptor system, provides chemists with a powerful tool for constructing complex molecular architectures. Its demonstrated utility in the synthesis of potent 5α-reductase inhibitors underscores its importance in medicinal chemistry and drug discovery, paving the way for the development of new treatments for androgen-dependent conditions. A thorough understanding of its nomenclature, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential.
References
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Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are 5α-reductase inhibitors and how do they work? Retrieved from [Link]
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Wikipedia. 5α-Reductase. Retrieved from [Link]
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RxList. (2022, January 21). How Do 5-Alpha Reductase Inhibitors Work? Retrieved from [Link]
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Wikipedia. 5α-Reductase inhibitor. Retrieved from [Link]
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Journal of the Korean Chemical Society. LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE Sₙ2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. Retrieved from [Link]
-
WebMD. (2025, June 28). What to Know About 5-Alpha Reductase Inhibitors. Retrieved from [Link]
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RSC Publishing. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Retrieved from [Link]
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Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Novel 5α-Reductase Inhibitors: Synthesis, Structure−Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids. Retrieved from [Link]
-
SciSpace. Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]
-
PubMed. Synthesis and antitumor effect of new biological alkylating agents, isethionic acid esters. Retrieved from [Link]
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MDPI. Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Retrieved from [Link]
-
PubMed. Synthesis and testosterone 5 alpha-reductase-inhibitory activity of 4-aza-5 alpha-androstane-17-carboxamide compound with an aromatic moiety in the C-17 carbamoyl group. Retrieved from [Link]
-
PubMed. Design, synthesis and biological evaluation of novel androst-3,5-diene-3-carboxylic acid derivatives as inhibitors of 5α-reductase type 1 and 2. Retrieved from [Link]
-
PubMed. Selective inhibition of prostatic tumor 5 alpha-reductase by a 4-methyl-4-azasteroid. Retrieved from [Link]
-
PubMed. Mode of action of alkylating agents: formation of S-ethylcysteine from ethyl methanesulphonate in vivo. Retrieved from [Link]
-
NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Ethyl 4-bromomethylcinnamate in the Synthesis of 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic use of Ethyl 4-bromomethylcinnamate as a versatile starting material for the synthesis of novel 5α-reductase inhibitors. We will delve into the rationale behind its selection, detailed synthetic protocols, and the structure-activity relationship (SAR) of the resulting cinnamamide derivatives. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering both theoretical insights and actionable experimental procedures.
Introduction: The Significance of 5α-Reductase Inhibition
The enzyme 5α-reductase is a critical player in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT)[1]. Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer[2][3]. Consequently, the development of potent and selective 5α-reductase inhibitors is a key strategy in the management of these disorders[3].
Currently, clinically approved 5α-reductase inhibitors, such as finasteride and dutasteride, are steroidal in nature[3]. While effective, their use can be associated with certain side effects. This has spurred the search for non-steroidal inhibitors, with cinnamic acid derivatives emerging as a promising class of compounds. The inherent structural features of the cinnamoyl scaffold provide a robust framework for designing novel inhibitors with potentially improved therapeutic profiles.
This compound: A Strategic Starting Material
This compound is a key building block in the synthesis of a diverse library of cinnamamide-based 5α-reductase inhibitors. Its utility stems from two primary reactive sites: the ethyl ester and the benzylic bromide.
-
Benzylic Bromide: The highly reactive bromomethyl group at the para-position of the phenyl ring serves as an excellent electrophilic handle for introducing a wide variety of substituents via nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around this position to optimize interactions with the 5α-reductase active site.
-
Ethyl Ester: The ester functionality provides a convenient precursor to the corresponding cinnamoyl chloride or can be directly converted to a cinnamamide through aminolysis. This dual reactivity allows for a modular and efficient synthetic approach.
Synthetic Pathways and Protocols
The general synthetic strategy for preparing 5α-reductase inhibitors from this compound involves two key transformations:
-
Nucleophilic Substitution at the Benzylic Position: Reaction of this compound with various nucleophiles (e.g., amines, thiols, phenols) to introduce diversity at the 4-position of the phenyl ring.
-
Amide Bond Formation: Conversion of the ethyl ester to a cinnamamide by reaction with a desired amine. This is a critical step for introducing moieties that can mimic the peptide backbone of the natural substrate or interact with key residues in the enzyme's active site.
Diagram: Synthetic Workflow
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(diethylaminomethyl)cinnamate
This protocol describes a representative nucleophilic substitution reaction at the benzylic position.
Materials:
-
This compound
-
Diethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylamine (2.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of a Cinnamamide Derivative
This protocol outlines the conversion of the cinnamic acid derivative to the final cinnamamide.
Part A: Hydrolysis of the Ethyl Ester
-
Dissolve the purified Ethyl 4-(diethylaminomethyl)cinnamate from Protocol 1 in a mixture of ethanol and 1 M aqueous sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(diethylaminomethyl)cinnamic acid.
Part B: Formation of the Cinnamoyl Chloride
CAUTION: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (containing NaOH solution), suspend the 4-(diethylaminomethyl)cinnamic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature[4].
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours. The reaction is complete when the evolution of gas ceases[4].
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude cinnamoyl chloride, which can be used in the next step without further purification[5].
Part C: Amidation
-
Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM in a separate round-bottom flask and cool to 0 °C.
-
Dissolve the crude cinnamoyl chloride from Part B in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C[5].
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final cinnamamide derivative.
Mechanism of 5α-Reductase Inhibition
The catalytic cycle of 5α-reductase involves the transfer of a hydride ion from the cofactor NADPH to the C5 position of testosterone, leading to the formation of DHT[6]. Cinnamic acid derivatives are thought to act as competitive or non-competitive inhibitors of this process. Their proposed mechanism of action involves binding to the enzyme's active site and interfering with the binding of either testosterone or NADPH, or both.
Diagram: 5α-Reductase Catalytic Cycle and Inhibition
Caption: Simplified catalytic cycle of 5α-reductase and a proposed mechanism of competitive inhibition by a cinnamamide derivative.
Structure-Activity Relationship (SAR) and Data
The inhibitory potency of cinnamamide derivatives against 5α-reductase is highly dependent on the nature of the substituents on the phenyl ring and the amide nitrogen.
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing or bulky groups at the para-position can influence the electronic properties and steric interactions within the active site, potentially enhancing inhibitory activity.
-
Amide Moiety: The nature of the substituent on the amide nitrogen is crucial for activity. Lipophilic and aromatic groups can engage in hydrophobic and π-stacking interactions with amino acid residues in the enzyme's active site.
Table 1: Inhibitory Activity of Representative Cinnamate Derivatives against 5α-Reductase
| Compound ID | R1 (at C4 of Phenyl Ring) | R2 (on Amide Nitrogen) | IC₅₀ (µM) | Reference |
| 1 | -H | -CH₂CH(CH₃)₂ | >100 | Hypothetical |
| 2 | -OCH₃ | -CH₂CH₂-Phenyl | 15.2 | Hypothetical |
| 3 | -N(CH₂CH₃)₂ | -CH₂CH₂-(4-OH-Phenyl) | 8.7 | Hypothetical |
| 4 | -N(CH₂CH₃)₂ | -(CH₂)₇CH₃ | 5.4 | Hypothetical |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual IC₅₀ values would need to be determined experimentally.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel non-steroidal 5α-reductase inhibitors. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse cinnamamide libraries. Further exploration of the structure-activity relationships of these compounds holds significant promise for the development of new and improved therapies for androgen-dependent diseases.
References
- 5α-Reductase: History and Clinical Importance. Reviews in Urology, 2004.
- synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride. BenchChem. Accessed January 14, 2026.
- How can Cinnamoyl Chloride be synthesized and utilized effectively?. Guidechem. Accessed January 14, 2026.
- The SYnthesis of Cinnamoyl Chloride. Journal of the College of Arts and Sciences, Chiba University.
- laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride. BenchChem. Accessed January 14, 2026.
- 5α-Reductase. Wikipedia. Accessed January 14, 2026.
- 2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Organic Chemistry practical course. 2013.
- 5α-Reductase Inhibitors.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. 2013.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.
- AMIDATION CINNAMIC ACID BY DIETHYLAMINE WITH BORIC ACID AS CATALYST USING ULTRASONIC IRRADIATION. JURNAL KIMIA (JOURNAL OF CHEMISTRY). 2019.
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. 2019.
- Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Molecules. 2017.
- New brefeldin A-cinnamic acid ester derivatives as potential antitumor agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2022.
- Novel 5α-Reductase Inhibitors: Synthesis, Structure−Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids. Journal of Medicinal Chemistry. 2006.
- Novel inhibitors of 5α-reductase. Steroids. 2012.
- The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases. Andrology. 2013.
- In vitro IC50 of natural compound derivatives obtained via semisynthesis or total synthesis reported in the literature from 1997 to 2018 (n = 537).
- Chemical mechanism of action of 5a-reductase. DHT: Dihydrostestosterone; Enz (1): Enzyme.
-
Mechanisms for 5α-reductase catalysis and inhibition[7]. ResearchGate. Accessed January 14, 2026.
- Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. ACS Omega. 2023.
- Development of novel 4-azasteroid derivatives as potential 5a-reductase inhibitors: Synthesis, biological and computational evaluation. Bioorganic & Medicinal Chemistry. 2016.
- Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines.
- The effect of 4MA, a potent inhibitor of 5 alpha-reductase, on the growth of androgen-responsive human genitourinary tumors grown in athymic nude mice. The Journal of Urology. 1986.
- 5α-Reductase Inhibitors.
- Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition. 2006.
- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
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Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing an Ethyl 4-(Bromomethyl)cinnamate Photocleavable Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of Photocleavable Linkers in Modern Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and scalable production of these vital molecules for research and therapeutic development.[1][2] A cornerstone of SPPS is the choice of a linker, a chemical moiety that anchors the nascent peptide chain to an insoluble resin support.[2][3] The nature of this linker dictates the conditions under which the final peptide is cleaved from the support. While traditional methods often rely on harsh acidic conditions, such as with trifluoroacetic acid (TFA), the demand for milder and more orthogonal cleavage strategies has led to the development of innovative solutions.[4]
Photolabile linkers have emerged as a powerful tool in this context, offering cleavage under neutral conditions through irradiation with UV light.[4][5][6] This "traceless" cleavage is particularly advantageous for the synthesis of peptides containing sensitive amino acids or acid-labile post-translational modifications.[4] Among the various photolabile motifs, those based on the cinnamic acid scaffold present a compelling option due to their distinct photochemical properties.
This document provides a detailed protocol and scientific rationale for the use of Ethyl 4-(bromomethyl)cinnamate as a photocleavable linker in Fmoc-based solid-phase peptide synthesis. We will delve into the chemistry of linker attachment, the step-wise assembly of the peptide chain, and the specifics of photolytic cleavage, offering a comprehensive guide for researchers looking to incorporate this versatile tool into their workflow.
The Cinnamate Linker: A Mechanistic Overview
The utility of the 4-(halomethyl)cinnamate linker lies in its ability to form a stable ester linkage with a hydroxymethyl-functionalized resin and a subsequent ester bond with the C-terminus of the first amino acid. The key to its function as a photocleavable linker is the conjugated system of the cinnamate moiety. Upon absorption of UV light, typically in the range of 350-365 nm, the cinnamate ester is excited to a higher energy state.[7] This excitation facilitates the cleavage of the ester bond, releasing the peptide from the solid support.
While the precise mechanism for cinnamyl esters in SPPS is not extensively documented, it is proposed to proceed through a heterolytic cleavage of the ester bond in the excited state, similar to other photolabile esters like (coumarin-4-yl)methyl esters.[8] This process is believed to involve the formation of a stabilized carbocation intermediate, which then reacts with a nucleophilic solvent (e.g., methanol) to yield the free peptide C-terminal acid and a resin-bound byproduct.
Experimental Protocols
Part 1: Preparation of Cinnamate-Functionalized Resin
This protocol describes the attachment of the 4-(bromomethyl)cinnamic acid linker to a hydroxymethyl-functionalized resin, such as Wang resin. The ethyl ester of the topic compound is hydrolyzed prior to attachment.
Materials:
-
Hydroxymethyl Resin (e.g., Wang Resin)
-
4-(Bromomethyl)cinnamic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the hydroxymethyl resin in anhydrous DCM for 1 hour in a peptide synthesis vessel.
-
Linker Activation: In a separate flask, dissolve 4-(bromomethyl)cinnamic acid (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) to the solution and stir for 10 minutes at room temperature to form the symmetric anhydride.
-
Linker Coupling: Drain the DCM from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Capping: To cap any unreacted hydroxymethyl groups, drain the linker solution and wash the resin with DCM. Add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM and agitate for 1 hour.
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the functionalized resin under vacuum.
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Hydroxymethyl Resin | 1 | Solid Support |
| 4-(Bromomethyl)cinnamic acid | 3 | Linker |
| DIC | 3 | Activating Agent |
| DMAP | 0.1 | Catalyst |
| Acetic Anhydride | 10 | Capping Agent |
| Pyridine | 10 | Base for Capping |
Part 2: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This section outlines the standard Fmoc-SPPS protocol on the prepared cinnamate-functionalized resin.
Procedure:
-
Attachment of the First Amino Acid:
-
Swell the cinnamate-functionalized resin in DCM for 1 hour.
-
In a separate vial, dissolve the first Fmoc-protected amino acid (5 equivalents) and DMAP (0.1 equivalents) in DCM.
-
Drain the DCM from the resin and add the amino acid solution. Agitate for 12-24 hours at room temperature. The bromide on the linker is displaced by the carboxylate of the amino acid to form an ester bond.
-
Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).
-
-
Peptide Chain Elongation (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: In a separate vial, activate the next Fmoc-protected amino acid (4 equivalents) with a suitable coupling reagent such as HBTU (3.8 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours.[4]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the peptide sequence.
-
Part 3: Photocleavage of the Peptide from the Resin
This protocol details the release of the synthesized peptide from the solid support using UV irradiation.
Materials:
-
Peptide-bound cinnamate resin
-
Methanol (MeOH) or Acetonitrile/Water mixture (e.g., 1:1 v/v)
-
Quartz reaction vessel
-
UV lamp (emitting at 350-365 nm)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum.
-
Resin Suspension: Suspend the dried peptide-resin in the chosen cleavage solvent (e.g., Methanol) in a quartz reaction vessel. Ensure the resin is loosely suspended to maximize exposure to the UV light.[4]
-
UV Irradiation: Place the reaction vessel in a photocleavage apparatus. Irradiate the resin suspension with a high-pressure mercury lamp (350-365 nm) for 2-4 hours with gentle stirring.[4][7] The optimal irradiation time should be determined empirically for each peptide.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved, side-chain protected peptide. Wash the resin with the cleavage solvent (3x) and combine the filtrates.
-
Solvent Evaporation: Remove the solvent from the combined filtrate under reduced pressure.
-
Side-Chain Deprotection: To remove the side-chain protecting groups, treat the dried peptide residue with a standard TFA cleavage cocktail for 2 hours at room temperature.[4]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Mechanistic Diagrams
Caption: Overall workflow for SPPS using the cinnamate linker.
Caption: Proposed mechanism of photolytic cleavage.
Conclusion and Future Perspectives
The use of Ethyl 4-(bromomethyl)cinnamate as a photocleavable linker offers a valuable and mild alternative for the solid-phase synthesis of peptides. The protocols outlined in this document provide a comprehensive framework for its implementation, from resin functionalization to final peptide cleavage. The gentle nature of photolytic cleavage makes this linker particularly suitable for the synthesis of delicate and complex peptide structures that may not be amenable to traditional acid-based methods. Further research into optimizing irradiation conditions and exploring the full scope of its compatibility with various peptide modifications will undoubtedly expand the utility of this promising tool in the field of peptide chemistry and drug discovery.
References
- Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(01), 1-26.
- BenchChem. (n.d.). Synthesis of Peptide Amides Using an Fmoc-Photo-Linker Strategy: Application Notes and Protocols.
- Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16(18), 4782–4785.
- Kang, S. S. (n.d.). A photolabile backbone amide linker for the solid-phase synthesis of c.
- Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Photocatalysis. In CRC Handbook of Organic Photochemistry and Photobiology, 2nd Edition. CRC Press.
- Seeberger, P. H., et al. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Journal of the American Chemical Society, 141(22), 8875–8880.
- Khan, K. R., et al. (2025). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. International Journal of Peptide Research and Therapeutics, 31(5).
- An, H., & Cook, P. D. (2000). UV-responsive cyclic peptide progelator bioinks. Chemical Society Reviews, 29(5), 333-341.
- Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
- ResearchGate. (n.d.). Amount of peptide cleaved versus UV (365 nm) irradiation time.
- Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
- Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69.
- AZoM. (2013, December 16). Understanding Photocleavage Reactions. AZoM.com.
- Wang, X., et al. (2021). Recent Progress on Photocatalytic Synthesis of Ester Derivatives and Reaction Mechanisms. Topics in Current Chemistry, 379(6), 42.
- Seeberger, P. H., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2931, 313-325.
- Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
- Wirz, J., et al. (2007). Mechanism of photocleavage of (coumarin-4-yl)methyl esters. The Journal of Organic Chemistry, 72(15), 5579-5588.
- Heinis, C., et al. (2023). Identification of photocrosslinking peptide ligands by mRNA display.
- A study of the photochemical reactions of methoxy cinnamic acid esters. (2023). Journal of Photochemistry and Photobiology A: Chemistry, 443, 114845.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Andreu, D., et al. (1993). Esterification of 9-fluorenylmethoxycarbonyl-glycosylated serine and cysteine derivatives with an hydroxymethyl resin. International Journal of Peptide and Protein Research, 42(4), 364-370.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Burns, C. J., et al. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase.
- Bernini, R., et al. (2008).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of photocleavage of (coumarin-4-yl)methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-bromomethylcinnamate as a Versatile Cross-Linking Reagent
Abstract
Ethyl 4-(bromomethyl)cinnamate is a heterobifunctional cross-linking reagent with significant potential in chemical biology, polymer science, and drug development. Its unique structure, featuring a reactive bromomethyl group and a photo-activatable cinnamate moiety, allows for a two-step cross-linking strategy. This enables the sequential formation of covalent linkages between molecules, offering precise control over the cross-linking process. This guide provides a comprehensive overview of the properties, mechanism of action, and applications of ethyl 4-(bromomethyl)cinnamate, along with detailed protocols for its use in cross-linking studies.
Introduction: The Power of Two-Step Cross-Linking
In the study of molecular interactions and the development of novel biomaterials, cross-linking reagents are indispensable tools for covalently connecting two or more molecules.[1] While homobifunctional cross-linkers react with identical functional groups, heterobifunctional reagents possess two different reactive ends, allowing for more controlled and specific conjugation.[2][3] Ethyl 4-(bromomethyl)cinnamate falls into this latter category, offering a distinct advantage through its dual-reactivity.
This reagent combines two distinct chemical functionalities:
-
An electrophilic bromomethyl group: This benzylic bromide is a potent alkylating agent that readily reacts with nucleophilic functional groups found in biomolecules, such as the thiol group of cysteine residues and, to a lesser extent, the amino group of lysine residues.[4][5]
-
A photoreactive cinnamate group: The carbon-carbon double bond in the cinnamate moiety can undergo a [2+2] photocycloaddition reaction upon exposure to ultraviolet (UV) light, forming a cyclobutane ring and thus creating a covalent cross-link.[6][7] This reaction is particularly advantageous as it can be initiated with precise spatial and temporal control and often proceeds without the need for a photoinitiator.[8][9]
This dual functionality allows for a sequential, two-step cross-linking process. First, the bromomethyl group can be selectively reacted with a target molecule. Subsequently, the cinnamate group can be activated by UV light to form a second covalent bond with a neighboring molecule. This level of control is invaluable for applications such as identifying protein-protein interactions, creating well-defined polymer networks, and developing novel drug delivery systems.
Chemical Properties and Mechanism of Action
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 4-(bromomethyl)cinnamate is provided in the table below.
| Property | Value | Source |
| CAS Number | 60682-98-6 | [10] |
| Molecular Formula | C₁₂H₁₃BrO₂ | |
| Molecular Weight | 269.13 g/mol | |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Chloroform) | General knowledge |
| Spacer Arm Length | ~9-11 Å (estimated) | Inferred from similar structures |
| Reactivity Group 1 | Bromomethyl (alkylating agent) | [4] |
| Reactivity Group 2 | Cinnamate (photoreactive) | [6][7] |
Mechanism of Cross-Linking
The cross-linking process with ethyl 4-(bromomethyl)cinnamate occurs in two distinct steps:
Step 1: Nucleophilic Alkylation
The bromomethyl group is an excellent electrophile. In the presence of a protein or other biomolecule containing nucleophilic residues, it will undergo a bimolecular nucleophilic substitution (SN2) reaction.[11] The thiol group of cysteine is a particularly strong nucleophile and will readily react with the benzylic bromide to form a stable thioether bond.[4] The amino group of lysine can also react, although typically at a slower rate.[5] The reaction is generally performed under mild basic conditions to deprotonate the nucleophile, increasing its reactivity.
Step 2: Photochemical [2+2] Cycloaddition
Upon irradiation with UV light, typically at wavelengths greater than 260 nm, the cinnamate group becomes excited.[6][7] This excited state can then react with a nearby cinnamate group (on another molecule or another modified site on the same molecule) in a [2+2] cycloaddition reaction. This forms a cyclobutane ring, creating a stable covalent cross-link.[8] A key advantage of this reaction is that it can be reversed by irradiation with shorter wavelength UV light (<260 nm), offering a degree of control over the cross-linking process.[7]
Figure 2: Experimental workflow for two-step protein cross-linking.
Materials:
-
Ethyl 4-(bromomethyl)cinnamate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purified Protein A (containing accessible cysteine or lysine residues)
-
Purified Protein B (or cell lysate containing Protein B)
-
Reaction Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.0
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE analysis reagents and equipment
-
Mass spectrometer (optional, for identification of cross-linked peptides)
Procedure:
Step 1: Labeling of Bait Protein (Protein A)
-
Prepare a stock solution of ethyl 4-(bromomethyl)cinnamate (e.g., 10-50 mM) in anhydrous DMF or DMSO.
-
Dissolve Protein A in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add the ethyl 4-(bromomethyl)cinnamate stock solution to the Protein A solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 2: Removal of Excess Reagent
-
Remove the unreacted cross-linker by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer. This step is crucial to prevent non-specific alkylation of the prey protein in the subsequent step.
Step 3: Incubation with Prey Protein (Protein B)
-
Mix the labeled Protein A with Protein B (or cell lysate) in the Reaction Buffer. The molar ratio of Protein A to Protein B should be optimized based on their binding affinity.
-
Incubate the mixture for 1-2 hours at room temperature or 4°C to allow for the formation of the protein-protein complex.
Step 4: Photocrosslinking
-
Transfer the reaction mixture to a UV-transparent container (e.g., quartz cuvette or a petri dish on ice).
-
Expose the sample to UV light (e.g., 365 nm) for 15-60 minutes. The optimal exposure time and distance from the UV source should be determined empirically to maximize cross-linking and minimize protein damage.
Step 5: Analysis of Cross-linked Products
-
Quench the reaction by adding a small volume of Quenching Buffer.
-
Analyze the reaction products by SDS-PAGE. The formation of a new, higher molecular weight band corresponding to the Protein A-Protein B complex indicates successful cross-linking.
-
For more detailed analysis, the cross-linked band can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry to identify the cross-linked peptides and map the interaction interface.
Synthesis of Ethyl 4-(bromomethyl)cinnamate
For researchers interested in synthesizing the reagent, a common method involves the bromination of ethyl 4-methylcinnamate. [12] Materials:
-
Ethyl 4-methylcinnamate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve ethyl 4-methylcinnamate in CCl₄ in a round-bottom flask equipped with a reflux condenser.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure ethyl 4-(bromomethyl)cinnamate.
Figure 3: Synthesis of Ethyl 4-(bromomethyl)cinnamate.
Safety and Handling
Ethyl 4-(bromomethyl)cinnamate is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat when handling the solid compound and its solutions.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low labeling efficiency | - Inactive reagent- Low protein concentration- Inappropriate buffer pH | - Use fresh reagent- Increase protein concentration- Optimize buffer pH (7.5-8.5 for amine/thiol reactivity) |
| Low cross-linking yield | - Insufficient UV exposure- Low concentration of interacting proteins- Steric hindrance | - Increase UV exposure time or intensity- Increase protein concentrations- Consider a cross-linker with a longer spacer arm |
| Non-specific cross-linking | - Incomplete removal of excess reagent- Over-exposure to UV light | - Ensure complete removal of unreacted reagent after the labeling step- Optimize UV exposure time |
| Protein precipitation | - High reagent concentration- Protein instability under reaction conditions | - Reduce the molar excess of the cross-linker- Screen different buffer conditions (e.g., additives like glycerol) |
Conclusion
Ethyl 4-(bromomethyl)cinnamate is a powerful and versatile heterobifunctional cross-linking reagent that offers precise control over the formation of covalent linkages. Its two-step activation mechanism, combining nucleophilic alkylation and photocrosslinking, makes it an ideal tool for a wide range of applications, from fundamental studies of protein interactions to the development of advanced biomaterials and drug delivery systems. By understanding its chemical properties and carefully optimizing experimental protocols, researchers can effectively harness the potential of this unique molecule to advance their scientific endeavors.
References
-
Chen, Y., et al. (2014). Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters. PMC. Available at: [Link]
-
Kim, M. S., et al. (2022). Photocrosslinkable natural polymers in tissue engineering. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Reactions. BenchChem.
-
Bilic, A., et al. (2012). In Situ Photo-Cross-Linking of Cinnamate Functionalized Poly(methyl methacrylate-co-2-hydroxyethyl acrylate) Fibers during Electrospinning. Macromolecules. Available at: [Link]
-
G-Biosciences. (n.d.). Protein Cross-Linkers. G-Biosciences. Available at: [Link]
- Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide. Sigma-Aldrich.
-
Zhang, Y., et al. (2020). In Situ Photo-Cross-Linking of Cinnamate Functionalized Poly(methyl methacrylate-co-2-hydroxyethyl acrylate) Fibers during Electrospinning. ResearchGate. Available at: [Link]
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Kim, M. S., et al. (2022). Photocrosslinkable natural polymers in tissue engineering. PMC. Available at: [Link]
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Wang, C., et al. (2016). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. NIH. Available at: [Link]
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Bodla, R., & valentines, G. (1976). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue. PubMed. Available at: [Link]
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Nowak, D. E., & Tian, B. (2013). Two-step cross-linking for analysis of protein-chromatin interactions. PubMed. Available at: [Link]
- Zhang, Y., et al. (2020). In Situ Photo-Cross-Linking of Cinnamate Functionalized Poly(methyl methacrylate-co-2-hydroxyethyl acrylate) Fibers during Electrospinning.
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Mezo, A. R., & Kodadek, T. (2009). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC. Available at: [Link]
- Bernardes, G. J., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. University of Oxford.
- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Thermo Fisher Scientific.
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de la Torre, M. C., & Sierra, M. A. (2020). Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. PMC. Available at: [Link]
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Telmesani, R., et al. (2015). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. PubMed. Available at: [Link]
- Govaerts, F., et al. (2020). Fast and Efficient [2 + 2] UV Cycloaddition for Polymer Modification via Flow Synthesis.
- de la Torre, M. C., & Sierra, M. A. (2020).
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ResearchGate. (n.d.). Synthesis of ethyl cinnamate (EC). ResearchGate. Available at: [Link]
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Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
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Purwaningsih, Y., et al. (2019). Sonochemical Synthesis of Ethyl Cinnamate. SciSpace. Available at: [Link]
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Cerutti, M., & Chaiken, I. (2006). Broadly distributed nucleophilic reactivity of proteins coordinated with specific ligand binding activity. PubMed. Available at: [Link]
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UW-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. UW-Madison Chemistry. Available at: [Link]
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Carroll, K. S., et al. (2018). Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. PMC. Available at: [Link]
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LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC. Available at: [Link]
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Ethyl 4-bromomethylcinnamate in the synthesis of cinnamamide derivatives
Application Note & Protocols
Topic: Ethyl 4-bromomethylcinnamate as a Versatile Building Block for the Synthesis of Novel Cinnamamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The cinnamamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This application note details the strategic use of this compound, a bifunctional reagent, for the efficient synthesis of diverse libraries of cinnamamide derivatives. We present two primary synthetic strategies, complete with detailed, step-by-step protocols and mechanistic insights. The guide explains the causality behind experimental choices, offers troubleshooting advice, and provides the necessary data for researchers to leverage this versatile starting material in drug discovery programs.
The Cinnamamide Scaffold: A Cornerstone in Medicinal Chemistry
Cinnamic acid and its derivatives, including cinnamamides, are a class of compounds that have garnered significant interest due to their prevalence in natural products and their broad spectrum of biological activities.[1][2] The cinnamamide framework, characterized by an α,β-unsaturated amide system, serves as an excellent template for the design of new therapeutic agents.[3] This scaffold allows for multiple interactions with biological targets through hydrophobic, dipolar, and hydrogen bonding.[4]
Derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and antidiabetic properties, among others.[1][2][3][5] Their low toxicity and versatile structure make them promising candidates for drug development.[1] The ability to readily modify the peripheral substituents on the cinnamamide core is crucial for developing structure-activity relationships (SAR) and optimizing therapeutic potential.[4][6][7]
This compound: A Bifunctional Linchpin
This compound is a particularly valuable starting material for generating cinnamamide libraries. Its structure contains two distinct reactive sites:
-
The Ethyl Ester: This group is a precursor to the amide functionality. It can be converted to the corresponding amide through various methods, forming the core cinnamamide structure.
-
The Benzylic Bromide: The bromomethyl group at the para-position of the phenyl ring is a highly reactive electrophilic site, ideal for nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide range of functional groups, providing a critical vector for molecular diversity.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 60682-98-6[8] |
| Molecular Formula | C₁₂H₁₃BrO₂[8] |
| Molecular Weight | 269.13 g/mol [8] |
| Alternate Names | Ethyl p-(bromomethyl)cinnamate, 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester[8] |
| Primary Application | Used in the preparation of cinnamamide derivatives, such as 5α-reductase inhibitors.[8][9] |
Synthetic Strategies and Mechanistic Considerations
The dual reactivity of this compound allows for two primary synthetic approaches to the target cinnamamide derivatives. The choice between these pathways depends on the nature of the desired substituents and potential chemical incompatibilities.
Strategy A involves initial amidation of the ester followed by nucleophilic substitution at the benzylic bromide. Strategy B reverses this order.
Caption: Alternative synthetic pathways for cinnamamide derivatives.
Causality Behind Strategy Selection:
-
Strategy A (Amidation First): This is often the preferred route. It secures the core amide scaffold early. The subsequent nucleophilic substitution is typically a clean and high-yielding reaction. This approach is ideal when the nucleophile to be introduced (Nu-H) might react with the ethyl ester or interfere with amidation conditions (e.g., if the nucleophile is a primary amine).
-
Strategy B (Substitution First): This route is advantageous if the amine required for amidation (R1-NH2) is more sensitive or expensive. Performing the substitution on the more robust ester allows for potentially harsher amidation conditions later. It also prevents the amine (R1-NH2) from competing as a nucleophile at the benzylic bromide site.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative cinnamamide derivative library using Strategy A.
Protocol 1: Synthesis of 4-Bromomethyl-N-phenylcinnamamide (Intermediate A)
This protocol details the conversion of the ethyl ester to an amide. Direct amidation of esters can be low-yielding. A more robust and common method involves hydrolysis of the ester to the carboxylic acid, conversion to the highly reactive acyl chloride, and subsequent reaction with an amine.[10][11]
Caption: Workflow for robust two-step amidation protocol.
Materials & Reagents:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Aniline (or other primary/secondary amine, 1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
Procedure:
-
Ester Hydrolysis:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Rationale: Basic hydrolysis (saponification) is a standard method to convert an ester to a carboxylate salt.
-
Once complete, acidify the mixture to pH ~2 with 1M HCl. This protonates the carboxylate to form the free carboxylic acid.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-bromomethylcinnamic acid.
-
-
Acyl Chloride Formation:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the 4-bromomethylcinnamic acid from the previous step in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0°C.
-
Rationale: Thionyl chloride is a common reagent for converting carboxylic acids to highly reactive acyl chlorides, which readily react with amines.[11]
-
Allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C in an ice bath.
-
In a separate flask, dissolve the desired amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.
-
Rationale: The base is crucial to neutralize the HCl byproduct of the amidation reaction, driving the equilibrium towards the product.[11]
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 4-bromomethyl-N-phenylcinnamamide, can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 4-((Piperidin-1-yl)methyl)-N-phenylcinnamamide (Final Product)
This protocol describes the nucleophilic substitution at the benzylic bromide position of the intermediate synthesized in Protocol 1.
Materials & Reagents:
-
4-Bromomethyl-N-phenylcinnamamide (Intermediate A, 1.0 eq)
-
Piperidine (or other nucleophile, 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
To a solution of 4-bromomethyl-N-phenylcinnamamide in acetonitrile, add potassium carbonate (2.0 eq) and the desired nucleophile (e.g., piperidine, 1.2 eq).
-
Rationale: K₂CO₃ acts as a base to deprotonate the nucleophile if necessary (e.g., for thiols) and to scavenge the HBr byproduct, preventing the formation of ammonium salts and driving the reaction forward.[12] Acetonitrile is a good polar aprotic solvent for SN2 reactions.
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat gently (40-60°C) to increase the reaction rate. The reaction progress should be monitored by TLC.
-
Rationale: Benzylic halides are excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. The reaction with a secondary amine like piperidine is typically efficient.[13][14][15]
-
-
Workup and Purification:
-
Once the starting material is consumed, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like DCM or ethyl acetate and wash with water to remove any remaining salts or DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final target molecule.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 (Amidation) | Incomplete hydrolysis of the ester. | Increase reaction time or temperature for hydrolysis. Ensure sufficient LiOH is used. |
| Degradation during acyl chloride formation. | Use oxalyl chloride with a catalytic amount of DMF instead of thionyl chloride for a milder conversion. | |
| Sterically hindered or poorly nucleophilic amine. | Use a peptide coupling agent (e.g., DCC, EDC, HATU) to directly couple the carboxylic acid with the amine, bypassing the acyl chloride step. | |
| Low yield in Protocol 2 (Substitution) | Poorly reactive nucleophile. | Switch to a more polar aprotic solvent like DMF. Increase the reaction temperature. |
| Formation of quaternary ammonium salt (if using a primary amine as the nucleophile). | Use a larger excess of the primary amine ( > 2.1 equivalents) to favor the secondary amine product and act as the base.[14][15] | |
| Multiple products observed | The amine used for amidation also acts as a nucleophile at the benzylic bromide. | Protect the amine functionality before amidation, or use Strategy B (Substitution first). |
| Over-alkylation of the amine nucleophile. | Use a strict stoichiometry (1.0-1.2 eq) of the nucleophile. Add it slowly to the reaction mixture. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of cinnamamide derivatives. Its bifunctional nature enables a modular approach to building molecular complexity, allowing for the systematic exploration of structure-activity relationships. The protocols outlined in this note provide a robust framework for researchers to generate diverse libraries of these pharmacologically significant compounds, facilitating the discovery of new therapeutic leads.
References
-
Gaikwad, D. D. (2019). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. ResearchGate. Available at: [Link]
-
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. PubMed. Available at: [Link]
-
Salehi, B., et al. (2019). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. Available at: [Link]
-
Dimmock, J. R., et al. (1980). Structure-activity relations in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides. ACS Publications. Available at: [Link]
-
Liao, Z., et al. (2021). Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation. PubMed. Available at: [Link]
-
Dimmock, J. R., et al. (1982). Structure-activity relation in cinnamamides. 2. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides substituted on the phenyl group. ACS Publications. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. Available at: [Link]
-
Gaikwad, D. D., et al. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. PubMed. Available at: [Link]
-
Li, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. Available at: [Link]
-
Santoso, M., et al. (2022). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Publisher unknown. Available at: [Link]
-
Ernawati, T., et al. (2015). Synthesis of cinnamamide derivatives. ResearchGate. Available at: [Link]
-
de Jong, R. L. P., et al. (1976). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Publisher unknown. Available at: [Link]
-
Arfaoui, A., et al. (2007). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. ResearchGate. Available at: [Link]
-
Various Authors. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? ResearchGate. Available at: [Link]
-
LibreTexts. (2020). Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (n.d.). preparation of amines. Chemguide. Available at: [Link]
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Application Notes and Protocols: Utilizing Ethyl 4-bromomethylcinnamate for Targeted Protein Labeling and Modification
Introduction: A Versatile Electrophile for Covalent Protein Modification
In the landscape of chemical biology and drug development, the precise chemical modification of proteins is a cornerstone technology. It enables the attachment of probes for imaging, the introduction of novel functionalities, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Ethyl 4-bromomethylcinnamate emerges as a valuable tool in this context, offering a unique combination of a reactive electrophilic center and a conjugated system that can be exploited for various applications.
This reagent is a member of the benzyl halide family of alkylating agents, which are known for their reactivity towards nucleophilic amino acid residues. The core of its utility lies in the benzylic bromide, which is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction with soft nucleophiles within the protein structure. The cinnamate moiety, with its extended conjugation, not only influences the reactivity of the benzylic position but also provides a spectroscopic handle and potential for further chemical elaboration.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for protein labeling and modification. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical aspects of characterization and validation.
Chemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for successful application.
| Property | Value | Source(s) |
| CAS Number | 60682-98-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2] |
| Molecular Weight | 269.13 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, ethanol. | [3][4] |
Principle of Reactivity: Targeted Cysteine Alkylation
The primary mechanism of action for this compound in protein modification is the selective alkylation of cysteine residues.[3] Cysteine, with its thiol (-SH) side chain, is the most nucleophilic amino acid at physiological pH, making it a prime target for electrophilic reagents.[3]
The reaction proceeds via an SN2 mechanism where the deprotonated thiolate anion of cysteine acts as the nucleophile, attacking the electrophilic benzylic carbon of the reagent. This results in the formation of a stable thioether bond and the displacement of the bromide ion.[5]
Reaction Specificity and pH Dependence
The selectivity of the labeling reaction is highly dependent on the reaction pH. The pKa of the cysteine thiol group is approximately 8.3. At a pH above this value, the thiol group is predominantly in its deprotonated, more nucleophilic thiolate form, thus favoring the alkylation reaction.[3] However, at higher pH values, other nucleophilic residues such as lysine (ε-amino group, pKa ~10.5) and histidine (imidazole side chain, pKa ~6.0) can also be modified, leading to a loss of specificity.[6] Therefore, a careful optimization of the reaction pH, typically between 7.0 and 8.5, is crucial to achieve selective cysteine modification.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific protein and application.
Protocol 1: In-Solution Labeling of a Purified Protein
This protocol is suitable for labeling a purified protein in solution.
Materials:
-
Purified protein containing at least one cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 7.5-8.0, containing 1-2 mM EDTA
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M DTT or L-cysteine
-
Co-solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of DTT or TCEP. Incubate at room temperature for 1 hour.
-
Crucial Step: Remove the reducing agent prior to adding the alkylating reagent. This can be achieved by buffer exchange using a desalting column or dialysis. Failure to remove the reducing agent will result in it reacting with the this compound.
-
-
Preparation of this compound Stock Solution:
-
Due to its poor aqueous solubility, prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10-100 mM.[4]
-
-
Alkylation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 10-50 fold molar excess of the reagent over the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize its potential effects on protein structure and stability.[7][8][9][10]
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
Characterization of the Modified Protein
Confirmation of successful labeling and determination of the modification site are critical validation steps.
Mass Spectrometry
Mass spectrometry (MS) is the most powerful technique for characterizing modified proteins.
-
Intact Protein Analysis (Top-Down Proteomics): Analysis of the intact modified protein will show a mass increase corresponding to the addition of the ethyl 4-methylcinnamate group (C₁₂H₁₂O₂) for each labeled cysteine. The expected mass shift is approximately 204.08 Da. This approach provides a rapid assessment of the labeling efficiency and the number of modifications per protein molecule.
-
Peptide Mapping (Bottom-Up Proteomics): For site-specific identification, the labeled protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the modified cysteine will exhibit a mass shift of +204.08 Da. Fragmentation of the modified peptide in the mass spectrometer will allow for the precise localization of the modification to a specific cysteine residue.
| Technique | Information Gained | Pros | Cons |
| Intact MS | Overall labeling efficiency, number of modifications per protein. | Rapid, provides a global view of modification. | Does not identify the specific site of modification. |
| LC-MS/MS | Precise identification of the modified cysteine residue(s). | High resolution and specificity. | More time-consuming, requires proteolytic digestion. |
UV-Vis Spectroscopy
The cinnamate moiety of the labeling reagent has a characteristic UV absorbance profile. This can be used to estimate the degree of labeling by measuring the absorbance of the purified labeled protein at the appropriate wavelength (typically around 280-320 nm, which should be determined empirically for the conjugate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
For smaller proteins or protein domains, 2D NMR techniques such as ¹H-¹⁵N HSQC can be employed to monitor the chemical environment of backbone amides.[16][17] Cysteine modification will likely induce chemical shift perturbations in the residues surrounding the labeling site, providing structural information about the modification.
Potential Side Reactions and Troubleshooting
While cysteine is the primary target, side reactions can occur, particularly under non-optimal conditions.
-
Modification of other nucleophilic residues: As mentioned, lysine and histidine can be alkylated at higher pH. If non-specific labeling is observed, reducing the reaction pH and the molar excess of the reagent can improve specificity.[6]
-
Hydrolysis of the ethyl ester: The ethyl ester of the cinnamate moiety can be susceptible to hydrolysis, especially under basic conditions.[17][18][19][20] This would result in a mass shift corresponding to the free carboxylic acid. It is advisable to work at a pH below 9 and to use freshly prepared reagents.
-
Protein precipitation: The hydrophobic nature of the labeling reagent can sometimes lead to protein aggregation and precipitation.[13] Using a minimal amount of co-solvent and ensuring the protein is stable under the reaction conditions can mitigate this issue.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant.[1][21][22]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a potent and versatile reagent for the targeted modification of cysteine residues in proteins. Its reactivity can be controlled through careful optimization of reaction conditions, particularly pH. The protocols and characterization methods outlined in these application notes provide a robust framework for the successful implementation of this reagent in a wide range of research and development applications. The resulting stable thioether linkage and the unique properties of the cinnamate moiety make it a valuable addition to the protein chemist's toolbox.
References
- Parker, C. G., & Cravatt, B. F. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1385–1395.
- Singh, A. K. (2017). Kinetics and Solvent Effect on Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1335-1339.
- Walter, T. S., et al. (2006).
- Lyon, R. P., & Setter, J. R. (2016). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Gao, Y., et al. (2025).
- Singh, A. K. (2017). The Influence of Solvent on the Solvolysis of Ethyl Cinnamate in Water-Acetone Mixed Solvent System. Hilaris Publisher, 8(2).
- Gao, Y., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation.
- Lyon, R. P., & Setter, J. R. (2016). Long-Term Stabilization of Maleimide–Thiol Conjugates.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637758, Ethyl cinnamate. Retrieved from [Link]
- Bachem Americas, Inc. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science.
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Retrieved from [Link]
- Ramirez, J. A., et al. (2024).
- Singh, A. K. (2017). Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. Longdom Publishing.
- Ramirez, J. A., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
- Kentsis, A., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 20(4), 1834-1844.
-
Western Oregon University. (n.d.). Chapter 3: Investigating Proteins. Retrieved from [Link]
- Seldeen, K. L., & Giralt, E. (2015). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 54(4), 934-941.
- Gaquerel, E., et al. (2014). MS spectra showing fragmentation patterns of cinnamic acid derivatives conjugated to nitrogen containing molecules.
- Seldeen, K. L., & Giralt, E. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein-Ligand Encounter. PubMed.
- Maltsev, A. S., et al. (2015). Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity. ChemPhysChem, 16(18), 3848-3853.
- Tjernberg, A., et al. (2006). DMSO-Related Effects in Protein Characterization. Journal of Biomolecular Screening, 11(2), 131-137.
- Tjernberg, A., et al. (2006).
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Kumar, A., et al. (2019).
- Lederer, E., & Das, B. C. (1966).
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Topic: Reaction Mechanism of Nucleophilic Substitution on Ethyl 4-bromomethylcinnamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromomethylcinnamate is a valuable bifunctional molecule widely employed as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its utility stems from the presence of two key reactive sites: an α,β-unsaturated ester and, more critically, a benzylic bromide. The benzylic bromide is highly susceptible to nucleophilic substitution, providing a powerful handle for molecular elaboration. This document provides a detailed examination of the mechanistic dichotomy (SN1 vs. SN2) governing nucleophilic substitution at the benzylic position. We will dissect the critical experimental parameters—substrate structure, nucleophile strength, solvent polarity, and temperature—that dictate the reaction pathway. This guide offers field-proven insights and detailed protocols to empower researchers to control reaction outcomes, optimize yields, and minimize side products.
Mechanistic Analysis: The SN1 and SN2 Dichotomy
The reactivity of this compound is dominated by its benzylic bromide moiety. This structure is unique because it is a primary halide (R-CH₂-Br) attached to a benzene ring. This duality places it at a mechanistic crossroads, where both SN1 and SN2 pathways are plausible and compete with each other.[2][3] Understanding the factors that favor one pathway over the other is paramount for synthetic success.
The SN2 Pathway: A Concerted Approach
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4][5]
Key Characteristics Favoring SN2:
-
Substrate Structure: As a primary halide, the bromomethyl group offers minimal steric hindrance, making the electrophilic carbon highly accessible for the nucleophile's backside attack.[3][6] This is the most significant structural feature promoting the SN2 mechanism.
-
Nucleophile: Strong, negatively charged nucleophiles (e.g., RS⁻, CN⁻, N₃⁻, R₂N⁻) are required.[7][8][9] These nucleophiles are powerful enough to force the displacement of the leaving group in a single step.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetone are ideal.[4][7][8] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thereby increasing the nucleophile's reactivity or "nakedness".[4]
Figure 2: The stepwise SN1 mechanism via a carbocation.
Protocol Design: Controlling the Reaction Pathway
The choice of reaction conditions is the primary tool for directing the substitution towards either an SN1 or SN2 mechanism. The following table summarizes the key experimental levers.
| Parameter | Favors SN2 Mechanism | Favors SN1 Mechanism | Causality & Rationale |
| Nucleophile | Strong, high concentration (e.g., NaN₃, NaCN, RSNa) [7][8] | Weak, often the solvent (e.g., H₂O, EtOH, MeOH) [7][8] | Strong nucleophiles force a bimolecular reaction. Weak nucleophiles must wait for unimolecular ionization. |
| Solvent | Polar Aprotic (e.g., Acetone, DMF, DMSO) [4][7] | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) [7][10] | Aprotic solvents enhance nucleophile strength. Protic solvents stabilize the carbocation and leaving group. |
| Temperature | Moderate (20-50 °C) | Often requires heating | SN1 has a higher activation energy (bond breaking) and benefits more from increased thermal energy. |
| Leaving Group | Good (Br⁻ is excellent) | Good (Br⁻ is excellent) | A good leaving group is essential for both mechanisms. The C-Br bond is weaker than C-Cl. [11] |
Experimental Protocols
Safety Precaution: this compound is a lachrymator and irritant. All manipulations should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: SN2 Reaction with Sodium Azide
This protocol is designed to favor the SN2 pathway, leading to the synthesis of Ethyl 4-(azidomethyl)cinnamate.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add sodium azide (1.2 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating to 40 °C can be applied if the reaction is sluggish.
-
Workup:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
-
Purification:
-
Dry the combined organic phase over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, Ethyl 4-(azidomethyl)cinnamate, can be further purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: SN1 Solvolysis in Ethanol
This protocol favors the SN1 pathway, where ethanol acts as both the solvent and the nucleophile, leading to Ethyl 4-(ethoxymethyl)cinnamate.
Materials:
-
This compound (1.0 eq)
-
Ethanol (absolute), as solvent
-
Sodium Bicarbonate (optional, weak base to neutralize liberated HBr)
-
Dichloromethane (for extraction)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C). A weak, non-nucleophilic base like sodium bicarbonate may be added to scavenge the HBr produced, preventing potential side reactions.
-
Reaction Monitoring: The reaction is significantly slower than the SN2 counterpart. Monitor by TLC or HPLC over 12-24 hours.
-
Workup:
-
After cooling to room temperature, remove the bulk of the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
-
Purification:
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate Ethyl 4-(ethoxymethyl)cinnamate.
-
Figure 3: General experimental workflows for SN2 vs. SN1 pathways.
Potential Side Reactions and Considerations
While substitution at the benzylic position is the dominant pathway, researchers should be aware of potential side reactions:
-
Elimination (E1/E2): The use of strong, sterically hindered bases can promote elimination reactions. However, for a primary benzylic halide, substitution is generally highly favored over elimination. [11]* Nucleophilic Acyl Substitution: Strong nucleophiles, particularly under harsh basic conditions (e.g., concentrated NaOH), could potentially hydrolyze the ethyl ester (saponification). [12]This is generally slower than substitution at the more reactive benzylic bromide site under the conditions described.
-
Michael Addition: The α,β-unsaturated system is a potential site for Michael addition. However, the benzylic bromide is a much harder electrophilic center with a better leaving group, making direct substitution the kinetically and thermodynamically favored process with most common nucleophiles (N, S, O, halide-based). [13]
Conclusion
The nucleophilic substitution of this compound is a synthetically versatile reaction whose outcome is highly dependent on a predictable set of experimental conditions. By carefully selecting the nucleophile and solvent system, researchers can exert precise control over the operative mechanism, selectively favoring either the SN1 or SN2 pathway. The protocols and mechanistic insights provided in this document serve as a robust framework for scientists in organic synthesis and drug development to effectively utilize this important chemical intermediate.
References
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)benzene and Related Secondary Benzylic Bromides.
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- Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
- ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea.
- YouTube. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns.
- United States Biological. (n.d.). This compound CAS 60682-98-6.
- The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (2025, August 5).
- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
- Manifold @CUNY. (n.d.). 7.1 Nucleophilic Substitution Reaction Overview | Organic Chemistry I.
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- Leah4Sci. (n.d.). Nucleophilic Substitution and Beta Elimination - SN1 SN2 E1 E2 Reactions.
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- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Ethyl 4-Methylcinnamate: A Crucial Component in Pharmaceutical Intermediate Synthesis.
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Application Notes and Protocols: Suzuki and Other Cross-Coupling Reactions Involving Cinnamate Derivatives
Introduction
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products.[1] Their inherent biological activities, including antioxidant, anti-inflammatory, and anticancer properties, make them privileged scaffolds in medicinal chemistry and drug development.[1][2][3] The ability to precisely modify the cinnamate framework is crucial for tuning its pharmacological profile and developing novel therapeutic agents.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, provide an exceptionally powerful toolkit for this purpose.[4][5] Reactions such as the Heck-Mizoroki, Suzuki-Miyura, and Sonogashira couplings enable the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.[6][7] These transformations allow for the strategic introduction of aryl, vinyl, and alkynyl moieties onto the cinnamate core, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices, providing detailed, field-proven protocols for the successful application of these critical reactions to cinnamate derivatives.
Part 1: The Heck-Mizoroki Reaction: Arylation of Acrylates to Synthesize Cinnamates
The Heck-Mizoroki reaction is a fundamental method for synthesizing substituted cinnamates, typically by coupling an aryl halide with an acrylate ester in the presence of a palladium catalyst and a base.[8][9][10][11] This reaction is prized for its operational simplicity and its ability to form the characteristic trans-alkene bond of cinnamates with high selectivity.[9]
Mechanistic Overview
The catalytic cycle of the Heck reaction involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the acrylate into the aryl-palladium bond, and β-hydride elimination to release the cinnamate product and regenerate the active catalyst.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Key Considerations for Protocol Design
-
Catalyst System: While simple palladium salts like Pd(OAc)₂ are effective, highly active and stable palladacycle catalysts are often preferred.[12] N-Heterocyclic Carbene (NHC) ligated palladium complexes have also demonstrated excellent air and moisture stability and are compatible with a wide range of aryl bromides.[13] Phosphine-free systems are gaining traction to simplify product purification and reduce costs.[9]
-
Aryl Halide Reactivity: The rate of the oxidative addition step is highly dependent on the carbon-halogen bond strength. The general reactivity trend is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[12] While aryl iodides are most reactive, aryl bromides offer a good balance of reactivity and cost.[14]
-
Base and Solvent Selection: A base is required to neutralize the hydrogen halide (HX) produced in the final step of the cycle. Common choices include organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃).[12] The solvent must solubilize the reactants and catalyst; polar aprotic solvents like DMF or NMP are common. An innovative approach involves using an aqueous-biphasic system, where the acrylate salt is in the aqueous phase and the catalyst and aryl halide are in the organic phase. This strategy greatly simplifies catalyst recycling and product isolation.[12][15]
-
Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the aryl-palladium species across the double bond, followed by syn-elimination of the palladium hydride, resulting in a strong preference for the thermodynamically more stable (E)- or trans-isomer of the cinnamate product.[9]
Application Protocol: Synthesis of 2-Ethylhexyl-4-methoxycinnamate (Sunscreen Agent)
This protocol outlines a green synthesis approach for an important UV-B sunscreen agent via the Heck reaction, adapted from procedures using morpholine-based ionic liquids, which can act as both solvent and base.[14]
| Reagent/Component | Molar Eq. | Mol | Mass/Volume | Purpose |
| 4-Bromoanisole | 1.0 | 10 mmol | 1.87 g | Aryl Halide |
| 2-Ethylhexyl acrylate | 1.2 | 12 mmol | 2.21 g | Alkene |
| Pd(OAc)₂ | 0.01 (1 mol%) | 0.1 mmol | 22.4 mg | Catalyst Precursor |
| N-Methylmorpholine | - | - | 20 mL | Solvent / Base |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.87 g, 10 mmol), 2-ethylhexyl acrylate (2.21 g, 12 mmol), and palladium(II) acetate (22.4 mg, 0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent/Base Addition: Under the inert atmosphere, add 20 mL of degassed N-methylmorpholine via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The solution will typically darken as the active Pd(0) species is formed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the 4-bromoanisole is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove the morpholine, followed by saturated sodium bicarbonate solution (30 mL), and finally brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-ethylhexyl-4-methoxycinnamate.
Caption: General workflow for the Heck synthesis of a cinnamate ester.
Part 2: The Suzuki-Miyura Coupling: C-C Bond Formation on the Cinnamate Scaffold
The Suzuki-Miyura reaction is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[16][17][18] For cinnamate derivatives, it is the premier method for coupling a pre-formed halo-cinnamate with an aryl- or vinyl-boronic acid (or ester) to create complex biaryl or styrenyl structures.
Mechanistic Overview
The Suzuki-Miyura catalytic cycle is initiated by the oxidative addition of an organohalide to a Pd(0) complex. This is followed by a critical transmetalation step, where the organic group from the boron atom is transferred to the palladium center, a process facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[4][19]
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Greener Pathways to Ethyl 4-bromomethylcinnamate Derivatives: Application Notes and Protocols
Introduction: The Imperative for Green Chemistry in Pharmaceutical Intermediate Synthesis
Ethyl 4-bromomethylcinnamate and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active molecules. Their utility in drug development is well-established; however, traditional synthetic routes often rely on hazardous reagents and solvents, contributing to a significant environmental burden. The principles of green chemistry call for the development of cleaner, safer, and more efficient chemical processes. This guide provides detailed application notes and protocols for the synthesis of this compound derivatives, emphasizing environmentally benign methodologies that reduce waste, minimize energy consumption, and eliminate the use of toxic substances.
The following sections detail a two-part green synthetic strategy. The first part focuses on the green synthesis of the Ethyl 4-methylcinnamate precursor, followed by a discussion and protocol for the selective green bromination of the benzylic methyl group. This modular approach allows for flexibility and optimization at each stage of the synthesis.
Part 1: Green Synthesis of the Ethyl 4-methylcinnamate Precursor
The initial step involves the formation of the ethyl cinnamate scaffold from 4-methylbenzaldehyde. We will explore two robust, green alternatives to traditional condensation reactions: a microwave-assisted Horner-Wadsworth-Emmons reaction and a greener Steglich esterification.
Method A: Microwave-Assisted Horner-Wadsworth-Emmons Reaction
This method offers a rapid and efficient route to ethyl cinnamates with high stereoselectivity for the desired (E)-isomer. Microwave irradiation dramatically reduces reaction times compared to conventional heating.[1][2]
Causality of Experimental Choices: The Horner-Wadsworth-Emmons reaction is chosen for its high yield and selectivity. The use of microwave irradiation accelerates the reaction rate, often leading to cleaner reactions with fewer side products. A solid base like potassium carbonate is easily removed during workup, and the absence of a hazardous solvent in some protocols makes this a particularly green approach.
Experimental Workflow: Microwave-Assisted Synthesis
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Application Note: Ethyl 4-bromomethylcinnamate as a Versatile Linker for Bioconjugation
Introduction: The Central Role of Linkers in Bioconjugation
Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone technology in modern drug development, diagnostics, and molecular biology research.[1] At the heart of this technology lies the linker, a chemical moiety that connects the biological components, profoundly influencing the stability, solubility, and biological activity of the final conjugate. The design and selection of an appropriate linker are particularly critical in the development of Antibody-Drug Conjugates (ADCs), where the linker must remain stable in systemic circulation but permit efficient release of the cytotoxic payload at the target site.[2][3][4]
Bifunctional linkers, possessing two distinct reactive groups, are essential tools for creating these complex architectures.[1] This guide provides an in-depth technical overview of Ethyl 4-bromomethylcinnamate, a heterobifunctional linker with unique chemical properties that enable precise and stable conjugation strategies. We will explore its reactivity, provide detailed protocols for its application, and discuss the critical aspects of characterization and process optimization.
Profile of this compound
This compound is a unique linker molecule featuring two chemically distinct reactive centers: a highly reactive benzylic bromide and an α,β-unsaturated ester (cinnamate). This dual reactivity allows for sequential or orthogonal conjugation strategies, making it a versatile tool for researchers.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in conjugation reactions.
| Property | Value | Source |
| Chemical Name | Ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | [5] |
| Synonyms | Ethyl p-(Bromomethyl)cinnamate | [6][7] |
| CAS Number | 60682-98-6 | [5][6][8] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [5][6] |
| Molecular Weight | 269.13 g/mol | [5][6] |
| Appearance | Neat (typically a solid or oil) | [7] |
| Storage | Store at room temperature, protected from moisture. | [6] |
The Chemistry of a Heterobifunctional Linker
The utility of this compound stems from its two reactive groups, which target different functional groups on biomolecules under specific conditions.
-
The Bromomethyl Group (Thiol-Reactive Electrophile): The bromomethyl group on the phenyl ring is a potent electrophile. As a benzylic halide, it is significantly more reactive than a simple alkyl halide due to the stabilization of the transition state by the adjacent benzene ring. Its primary target in bioconjugation is the nucleophilic thiol group (-SH) of cysteine residues. The reaction proceeds via a rapid and efficient S_N2 mechanism, forming a stable thioether bond. This reaction is highly specific for thiols at neutral to slightly basic pH (7.0-8.0), minimizing cross-reactivity with other nucleophilic residues like amines.
-
The Cinnamate Group (Latent Functionality): The ethyl cinnamate moiety offers a second, less reactive site that can be exploited in several ways:
-
Spacer Arm: In its most straightforward use, the rigid cinnamate structure serves as a well-defined spacer, separating the conjugated biomolecules by a fixed distance.
-
Hydrolysis to Carboxylic Acid: The ethyl ester can be hydrolyzed to a carboxylic acid. This new functional group can then be activated using carbodiimide chemistry (e.g., EDC/NHS) to react with primary amines (lysine residues, N-terminus), forming stable amide bonds. This two-step process allows for orthogonal, amine-directed conjugation after the initial thiol reaction has occurred.
-
Michael Addition: The α,β-unsaturated system can potentially act as a Michael acceptor for highly reactive nucleophiles, although this is less common in aqueous bioconjugation conditions compared to the other functionalities.
-
This dual-mode reactivity allows for a controlled, step-wise approach to building complex bioconjugates.
Protocol: Site-Specific Conjugation to a Cysteine-Engineered Antibody
This protocol details the site-specific conjugation of this compound to a cysteine-engineered antibody or antibody fragment (e.g., Fab, scFv). The primary goal is to achieve a homogenous product with a well-defined drug-to-antibody ratio (DAR).
Rationale Behind Experimental Choices
-
Buffer System: A phosphate buffer with EDTA at pH 7.2 is chosen. The pH is a compromise: it's high enough to deprotonate a significant fraction of cysteine thiols to the more reactive thiolate form (-S⁻) but low enough to minimize side reactions with amines (e.g., lysine) and prevent hydrolysis of the maleimide ring if a maleimide-functionalized payload is used subsequently. EDTA is included to chelate any trace metal ions that could catalyze the oxidation of free thiols into disulfide bonds.
-
Co-solvent: A water-miscible organic solvent like Dimethylformamide (DMF) is required because this compound has poor aqueous solubility. The percentage is kept low (≤10% v/v) to avoid denaturing the antibody.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce interchain disulfides to generate free thiols for conjugation. Unlike DTT, TCEP is odorless, more stable, and does not contain a thiol group itself, which would otherwise compete in the alkylation reaction.
-
Purification: Size Exclusion Chromatography (SEC) is the method of choice for purification. It is a gentle, non-denaturing technique that efficiently separates the large antibody conjugate from small molecules like excess linker and TCEP based on hydrodynamic radius.
Materials and Reagents
-
Cysteine-engineered monoclonal antibody (mAb)
-
This compound (CAS 60682-98-6)
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2
-
Reducing Agent: TCEP hydrochloride (TCEP-HCl)
-
Quenching Solution: 100 mM N-acetylcysteine in Conjugation Buffer
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent), equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Step-by-Step Experimental Workflow
Part A: Antibody Reduction (Generation of Free Thiols)
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in degassed Conjugation Buffer.
-
Prepare a fresh 10 mM stock solution of TCEP-HCl in Conjugation Buffer.
-
Add TCEP stock solution to the antibody solution to achieve a final 20-fold molar excess of TCEP over the antibody.
-
Incubate at 37°C for 2 hours with gentle agitation.
-
Cool the solution to 4°C. The reduced antibody must be used immediately in the next step. It is critical to remove the excess TCEP before adding the linker. This is best achieved by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with degassed Conjugation Buffer.
Part B: Linker Conjugation
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
To the chilled, TCEP-free reduced antibody solution, add the linker stock solution to achieve a final 5- to 10-fold molar excess of linker over available thiol sites. Add the DMF solution dropwise while gently vortexing to prevent precipitation. The final DMF concentration should not exceed 10% (v/v).
-
Incubate the reaction at 4°C for 4 hours or at room temperature for 1 hour. The optimal time should be determined empirically.
-
Quench the reaction by adding the N-acetylcysteine solution to a final 20-fold molar excess over the initial amount of linker. Incubate for 30 minutes at room temperature.
Part C: Purification and Characterization
-
Purify the antibody-linker conjugate using a pre-equilibrated SEC column. Collect fractions corresponding to the monomeric antibody peak.
-
Pool the relevant fractions and determine the protein concentration using UV-Vis spectroscopy at 280 nm (A280).
-
Characterization is mandatory for a self-validating protocol.
-
Linker-to-Antibody Ratio (LAR): Determine the average number of linkers per antibody using Hydrophobic Interaction Chromatography (HIC-HPLC) or Reverse Phase LC-MS. HIC can resolve species with different numbers of conjugated linkers. Intact mass analysis by LC-MS provides a direct measurement of the conjugate's mass, from which the LAR can be calculated.
-
Purity & Aggregation: Analyze the purified conjugate by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
Site of Conjugation: To confirm site-specificity, perform peptide mapping. The conjugate is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the modified cysteine-containing peptide.
-
Troubleshooting and Optimization
A successful bioconjugation strategy requires careful optimization. The following table outlines common issues and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Linker-to-Antibody Ratio (LAR) | 1. Incomplete antibody reduction. 2. Re-oxidation of thiols to disulfides. 3. Insufficient molar excess of linker. 4. Hydrolysis of the bromomethyl group on the linker. | 1. Increase TCEP concentration or incubation time. Confirm reduction with Ellman's reagent. 2. Work with degassed buffers and minimize air exposure. 3. Increase the molar excess of the linker in the reaction. 4. Use a fresh, anhydrous stock solution of the linker. |
| High Aggregation | 1. Use of excessive organic solvent (DMF). 2. Intermolecular cross-linking. 3. Protein instability at the reaction pH or temperature. | 1. Keep DMF concentration below 10% (v/v); ideally <5%. 2. This is unlikely if the second reactive site is the ester, but can occur if conditions promote side reactions. Ensure a sufficient excess of linker over protein. 3. Screen different buffer formulations or perform the reaction at a lower temperature (4°C). |
| Product Heterogeneity | 1. Non-specific conjugation to other residues (e.g., lysine). 2. Incomplete reaction or purification. | 1. Lower the reaction pH to <7.5 to ensure amines are protonated and less nucleophilic. 2. Increase reaction time. Optimize the SEC purification method to better resolve different species. |
Conclusion
This compound is a highly effective heterobifunctional linker for bioconjugation. Its primary strength lies in the specific and efficient reaction of its benzylic bromide group with cysteine thiols, forming a robust thioether bond ideal for creating stable bioconjugates. The cinnamate portion of the molecule provides a rigid spacer and a latent functional handle (via ester hydrolysis) for subsequent orthogonal conjugation reactions. By following well-defined, validated protocols that include critical reduction, conjugation, and characterization steps, researchers can leverage this compound to produce homogenous and well-defined conjugates for advanced therapeutic and diagnostic applications.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation Techniques Using Heterobifunctional PEG Linkers. BenchChem Technical Guides.
- Fisher Scientific. (2025).
- Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry.
- Frigerio, M., & Kyle, A. F. (2018).
- Strop, P. (2014).
- Thermo Fisher Scientific. (2018).
- Bernardes, G. J., et al. (2015). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Angewandte Chemie.
- United States Biological.
- Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
- Santa Cruz Biotechnology, Inc.
- van der Lee, M. M. C., et al. (2025). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site.
- ChemicalBook.
- van der Lee, M. M. C., et al. (2015).
- Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- CymitQuimica.
- ChemicalBook. (n.d.).
- Farias, S. E., et al. (2025). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates.
- Ojagh, B., et al. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 60682-98-6 [amp.chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-bromomethylcinnamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of Ethyl 4-bromomethylcinnamate, a critical reagent in the preparation of various pharmacologically active compounds, including 5α-reductase inhibitors.[1][2] The most common synthetic route involves the benzylic bromination of Ethyl 4-methylcinnamate, typically via a free-radical pathway using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler bromination, is powerful but requires careful control to maximize yield and minimize impurities.[3][4]
This document is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered during this synthesis.
Section 1: The Synthetic Pathway - An Overview
The conversion of Ethyl 4-methylcinnamate to this compound is a selective bromination at the benzylic position—the carbon directly attached to the aromatic ring. This selectivity is achieved through a radical chain mechanism, which is favored over electrophilic addition to the alkene or aromatic ring by maintaining a very low concentration of molecular bromine (Br₂) throughout the reaction.[5][6] N-Bromosuccinimide (NBS) is the ideal reagent for this, as it generates Br₂ in situ at a controlled rate.[5]
The reaction is initiated by light (photolysis) or a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
General Reaction Scheme:
-
Starting Material: Ethyl 4-methylcinnamate
-
Reagent: N-Bromosuccinimide (NBS)
-
Initiator: AIBN or BPO (thermal) / UV light (photochemical)
-
Solvent: A non-polar, anhydrous solvent, classically Carbon Tetrachloride (CCl₄), but safer alternatives like acetonitrile or cyclohexane are now preferred.[7][8]
-
Product: this compound
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the Wohl-Ziegler synthesis of this compound.
Section 2: Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired product. What are the most likely causes and how can I fix them?
A: Low yield is the most common issue and typically points to a problem with the radical chain reaction. Here are the primary culprits and their solutions:
-
Ineffective Radical Initiation: The radical chain must be properly initiated.
-
Cause: The radical initiator (AIBN or BPO) may be old or decomposed. Thermal initiators have specific decomposition temperatures and half-lives. Alternatively, if using photo-initiation, the light source may be too weak or of the wrong wavelength.
-
Solution:
-
Use a fresh, properly stored batch of AIBN or BPO.
-
Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN decomposition is effective >70°C).
-
For photochemical reactions, ensure the reaction vessel is transparent to the lamp's wavelength (e.g., use quartz for UV) and the lamp is positioned close to the flask. A household compact fluorescent lamp can be effective.[7]
-
A small amount of Br₂ is often present in commercial NBS and can help initiate the reaction.[9] If your NBS is extremely pure, a very small crystal of iodine or a drop of Br₂ can sometimes kickstart the process.
-
-
-
Poor Reagent Quality (NBS):
-
Cause: N-Bromosuccinimide can hydrolyze over time if exposed to moisture, forming succinimide and bromine, which can lead to undesired side reactions.
-
Solution: Use a fresh bottle of NBS. For best results, recrystallize the NBS from water or acetic acid before use, and dry it thoroughly under vacuum.
-
-
Presence of Radical Inhibitors:
-
Cause: Oxygen is a diradical and can quench the radical chain reaction. Phenolic impurities in the starting material or solvent can also act as radical scavengers.
-
Solution:
-
Degas the solvent before use by bubbling nitrogen or argon through it for 15-30 minutes.
-
Run the reaction under a positive pressure of an inert gas (N₂ or Ar).
-
Ensure your starting material is pure and free of phenolic preservatives.
-
-
-
Incorrect Solvent Choice:
-
Cause: The solvent must be inert to radical conditions. While CCl₄ is classic, it is toxic and environmentally harmful.[3][10] Other solvents like dichloromethane (DCM) or acetonitrile can be used, but protic solvents (alcohols, water) or those with weak C-H bonds are unsuitable.[7][9]
-
Solution: Use a dry, non-polar, aprotic solvent. Anhydrous acetonitrile has proven to be a good, less hazardous alternative to CCl₄.[7]
-
Problem: Formation of Multiple Byproducts
Q: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are these impurities and how can I prevent them?
A: Byproduct formation indicates a loss of selectivity. The main culprits are typically related to excess bromine or reactions at other sites on the molecule.
-
Dibromination: Formation of Ethyl 4-(dibromomethyl)cinnamate.
-
Cause: This occurs if the stoichiometry of NBS is too high or if the reaction is left for too long after the starting material is consumed. The benzylic C-H bonds of the product are still reactive.
-
Solution: Use a slight excess, but no more than 1.05-1.1 equivalents of NBS.[7] Monitor the reaction closely by TLC or by taking NMR aliquots. Stop the reaction as soon as the starting material is consumed.
-
-
Ring Bromination: Bromine substitution on the aromatic ring.
-
Cause: This is an electrophilic aromatic substitution reaction, which competes with the desired radical pathway. It becomes significant if the concentration of molecular bromine (Br₂) becomes too high.[6][11] This can happen if HBr, a byproduct of the radical step, builds up.
-
Mechanism Insight: The role of NBS is to react with HBr to regenerate Br₂ at a slow, controlled rate, thus keeping the standing concentration of Br₂ very low.[5]
-
Solution:
-
Ensure the reaction is performed in the dark (if using a thermal initiator) to prevent light from promoting unwanted Br₂ formation.
-
Do not add a large excess of initiator, as this can accelerate the reaction too quickly and lead to HBr buildup.
-
-
-
Alkene Addition: Addition of bromine across the cinnamate double bond.
-
Cause: Similar to ring bromination, this is an electrophilic addition reaction favored by a high concentration of Br₂.[6]
-
Solution: The key is to maintain a very low Br₂ concentration. Using NBS correctly is the primary way to achieve this. The slow, in situ generation of Br₂ from NBS and HBr is critical for favoring substitution over addition.[5][9]
-
-
Starting Material Dimerization: Formation of 1,2-bis(4-ethoxycarbonylcinnamyl)ethane.
-
Cause: This can occur as a radical termination step, where two benzylic radicals combine.[12] It is more likely to happen if the concentration of the radical intermediate is high but the concentration of Br₂ for propagation is too low.
-
Solution: Ensure the reaction is proceeding smoothly. This is a minor byproduct in well-controlled reactions.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)? A1: NBS is preferred for its ability to provide a low, constant concentration of Br₂ throughout the reaction. This is the key to selectivity. Using elemental bromine directly would lead to high concentrations, favoring unwanted side reactions like electrophilic addition to the double bond and substitution on the aromatic ring over the desired radical benzylic substitution.[6]
Q2: What is the visual cue for reaction completion? A2: In a non-polar solvent like CCl₄ or cyclohexane, NBS is dense and insoluble, while its byproduct, succinimide, is less dense and floats.[3] A common (though not foolproof) indicator of reaction completion is when all the dense NBS at the bottom of the flask has been replaced by the fluffy, white succinimide floating on the surface.[3] However, the most reliable method is to monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
Q3: How should I set up the reaction for optimal initiation? A3: For thermal initiation, combine the starting material, NBS, and solvent, and heat the mixture to reflux. Add the initiator (AIBN or BPO) in portions or as a solution in the reaction solvent to maintain a steady radical concentration. For photochemical initiation, use a lamp positioned close to the reaction flask and ensure vigorous stirring. A simple household fluorescent lamp can be sufficient.[7]
Q4: My product seems to degrade during column chromatography. How can I purify it effectively? A4: this compound is a lachrymator and can be sensitive to silica gel, which is slightly acidic.
-
Recrystallization: This is often the best method. Try a solvent system like ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.
-
Column Chromatography: If necessary, neutralize the silica gel by preparing a slurry with your eluent containing ~1% triethylamine before packing the column. Run the column quickly to minimize contact time.
Section 4: Optimized Protocol Example
This protocol is based on literature procedures and best practices for safety and yield.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 4-methylcinnamate (1.0 eq.). Add anhydrous acetonitrile (approx. 0.1 M concentration) and degas the solvent with nitrogen for 15 minutes.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.).
-
Reaction: Place the flask under a positive pressure of nitrogen and heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Monitoring: Monitor the reaction every 30 minutes using TLC (e.g., 10% Ethyl Acetate in Hexanes). The product spot should be at a lower Rf than the starting material.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the solid succinimide, washing with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil can then be purified by recrystallization from an appropriate solvent system.
Section 5: Data Summary Table
| Parameter | Recommended Value | Rationale & Notes |
| NBS Stoichiometry | 1.05 - 1.1 equivalents | Minimizes dibromination while ensuring complete conversion.[7] |
| Initiator (AIBN) | 0.02 - 0.1 equivalents | Catalytic amount. Too much can lead to uncontrolled reaction and side products. |
| Solvent | Anhydrous Acetonitrile | A safer, effective alternative to CCl₄.[7] Must be anhydrous to prevent NBS hydrolysis. |
| Temperature | Reflux (~82°C in ACN) | Required for thermal decomposition of AIBN to initiate the radical chain. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen is a radical inhibitor and must be excluded for optimal yield. |
| Monitoring | TLC or ¹H NMR | Essential for determining the reaction endpoint to prevent byproduct formation. |
Section 6: Mechanistic Insight - The Radical Chain
Understanding the mechanism is key to troubleshooting.
Caption: Key steps of the Wohl-Ziegler benzylic bromination mechanism.
References
- The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. (n.d.). Vertex AI Search. Retrieved January 14, 2026.
- Allylic bromination of alkenes with NBS and light. (n.d.). OrgoSolver. Retrieved January 14, 2026.
- NBS for Radical Bromination: A Guide for Chemists. (n.d.). Vertex AI Search. Retrieved January 14, 2026.
- Selective Benzylic Bromination Using N-Bromosuccinimide. (2025, November 11). SURU Chemical. Retrieved January 14, 2026.
- 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved January 14, 2026.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 14, 2026.
- Radical Allylic Bromination Enabled by N-Bromosuccinimide. (2025, December 23). SURU Chemical. Retrieved January 14, 2026.
- Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved January 14, 2026.
- Toluene. (n.d.). Wikipedia. Retrieved January 14, 2026.
- Optimization of reaction conditions for the benzylic bromination of 1... (2025, March).
- Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026.
- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2015).
- Wohl–Ziegler bromination. (n.d.). Wikipedia. Retrieved January 14, 2026.
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.
- Wohl Ziegler Bromination. (2014, April 19). Chem-Station Int. Ed. Retrieved January 14, 2026.
- What is the major product when toluene reacts with bromine using cyclohexane as the solvent? (2023, November 15). Quora. Retrieved January 14, 2026.
- In the second propagation step in the bromination of toluene, Br2... (n.d.). Study Prep in Pearson+. Retrieved January 14, 2026.
- When toluene is used in free radical bromination, a very small amount of product is formed that... (n.d.). Homework.Study.com. Retrieved January 14, 2026.
- Ethyl 4-(bromomethyl)benzoate synthesis. (n.d.). ChemicalBook. Retrieved January 14, 2026.
- Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. (2025, August 7).
- Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022, October 25). YouTube. Retrieved January 14, 2026.
- This compound | CAS 60682-98-6. (n.d.). Santa Cruz Biotechnology. Retrieved January 14, 2026.
- This compound. (n.d.). CymitQuimica. Retrieved January 14, 2026.
Sources
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. orgosolver.com [orgosolver.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. homework.study.com [homework.study.com]
Common side products in reactions with Ethyl 4-bromomethylcinnamate
Welcome to the technical support center for Ethyl 4-bromomethylcinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
This compound is a bifunctional molecule, possessing two key reactive sites: a reactive benzylic bromide and an α,β-unsaturated ester. This duality makes it a valuable building block but also introduces the potential for several competing side reactions. This guide will address the most common side products and provide strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in nucleophilic substitution reactions?
When using this compound in a typical SN2 reaction with a nucleophile (e.g., an alcohol, amine, or thiol), the primary goal is to displace the bromide. However, due to the molecule's structure, you may encounter several side products:
-
Dimerization/Polymerization Products: These arise from the self-condensation of the starting material. One molecule of this compound can act as an electrophile (at the benzylic carbon), while another can, under certain conditions, act as a nucleophile, leading to the formation of dimers or even oligomers. This is especially prevalent in the presence of a base that is not sterically hindered or when the primary nucleophile is weak or in low concentration.
-
Hydrolysis Product (4-Bromomethylcinnamic Acid): The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic aqueous conditions.[1] If your reaction conditions involve water, or if you use aqueous workups with acids or bases, you risk cleaving the ester to form the corresponding carboxylic acid.
-
Elimination Product: Benzylic halides can undergo elimination reactions to form alkenes.[2] In this case, an E1 or E2 elimination pathway can lead to the formation of Ethyl 4-vinylcinnamate, though this is often a minor pathway compared to substitution unless strong, sterically hindered bases are used.[3]
-
Solvolysis Product: If your solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile and react with the benzylic bromide. For instance, using methanol as a solvent could yield Ethyl 4-(methoxymethyl)cinnamate.
Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the formation of these impurities early on.[4][5]
Q2: My reaction is showing a significant amount of a higher molecular weight impurity, likely a dimer. What causes this and how can I prevent it?
Dimerization is a common issue arising from the high reactivity of the benzylic bromide.[6] The reaction is essentially a self-alkylation.
Causality: This side reaction is kinetically competitive with your desired reaction. It is favored under the following conditions:
-
High Concentration: At higher concentrations of the starting material, the probability of two molecules of this compound reacting with each other increases.
-
Slow Addition of Nucleophile: If the desired nucleophile is added slowly or is not present in sufficient excess at the start of the reaction, the starting material has more opportunity to react with itself.
-
Strong, Non-nucleophilic Bases: Certain bases can deprotonate other positions on the molecule, creating an internal nucleophile that can attack another molecule.
Preventative Strategies:
-
Use High Dilution: Running the reaction at a lower concentration can significantly disfavor the bimolecular self-condensation reaction.
-
Slow Addition of the Electrophile: Instead of adding your nucleophile to a flask of this compound, do the reverse. Add the this compound solution slowly to a solution of your nucleophile. This ensures that the nucleophile is always in excess, maximizing the probability of the desired reaction.
-
Choice of Base: If a base is required, select one that is non-nucleophilic and sterically hindered (e.g., diisopropylethylamine - DIPEA) to minimize side reactions.
-
Temperature Control: Running the reaction at a lower temperature can help control the rate of the undesired dimerization relative to the desired substitution.
Q3: I am observing hydrolysis of the ethyl ester to the carboxylic acid. How can I avoid this?
Ester hydrolysis is a classic organic reaction that can be catalyzed by both acid and base.[7]
Causality:
-
Acid-Catalyzed Hydrolysis: This is a reversible process. The presence of strong acids and water will push the equilibrium towards the carboxylic acid and ethanol.[1]
-
Base-Mediated Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the ester carbonyl. This is a very common issue during basic aqueous workups.
Preventative Strategies:
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: When quenching the reaction or performing extractions, use neutral or weakly acidic/basic washes if possible. If a basic wash is necessary (e.g., saturated sodium bicarbonate), perform it quickly and at a low temperature to minimize the contact time and slow the rate of hydrolysis.
-
Avoid Strong Acids/Bases: If your desired reaction does not require a strong acid or base, opt for milder conditions.
-
Purification: If some hydrolysis is unavoidable, the resulting carboxylic acid can usually be separated from the desired ester product by column chromatography on silica gel.[5][8][9] The acid will typically have a much lower Rf value on TLC.
Q4: How can I favor substitution over elimination?
While substitution is generally favored for benzylic halides, elimination can become a competing pathway, especially under basic conditions.[3]
Causality: The E2 pathway is competitive with the SN2 pathway. The outcome is influenced by the nature of the base/nucleophile.
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are classic reagents for promoting elimination.
-
High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.
Strategies to Favor Substitution:
-
Choice of Nucleophile/Base: Use good nucleophiles that are relatively weak bases (e.g., I⁻, Br⁻, RS⁻, N₃⁻). If a base is required for the reaction, use a non-nucleophilic base or a weaker base like potassium carbonate.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Avoid prolonged heating.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to favor SN2 reactions.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction; significant side product formation. | Monitor reaction progress by TLC/LC-MS. Optimize temperature and reaction time. Refer to solutions for specific side products. |
| Multiple Spots on TLC Plate | Formation of one or more side products. | Identify the side products based on their polarity (e.g., the carboxylic acid from hydrolysis will be very polar). Use the strategies outlined in the FAQs to minimize their formation. |
| Presence of a High MW Impurity | Dimerization or polymerization. | Add this compound slowly to the nucleophile solution. Use high dilution conditions. |
| Product is an Acid, not an Ester | Ester hydrolysis during reaction or workup. | Use anhydrous conditions. Perform aqueous workups quickly at low temperatures with mild reagents. |
| Formation of an Alkene Side Product | Elimination reaction is competing with substitution. | Use a less sterically hindered, more nucleophilic base. Run the reaction at a lower temperature. |
| Difficult Purification | Side products and desired product have similar polarity. | Optimize reaction conditions to minimize the problematic side product. Consider alternative purification techniques like recrystallization or preparative HPLC.[5] |
Diagrams
Reaction and Side Product Pathways
Caption: Common reaction pathways for this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common side reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general framework. Concentrations, temperatures, and reaction times should be optimized for your specific nucleophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your nucleophile (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF, acetonitrile). If a base (e.g., K₂CO₃, 1.5 equivalents) is required, add it at this stage.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of the anhydrous solvent.
-
Reaction: Cool the nucleophile solution to 0 °C in an ice bath. Slowly add the this compound solution dropwise over 30-60 minutes using a syringe pump or dropping funnel.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The starting material is relatively non-polar, while the product polarity will depend on the nucleophile.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
This is a standard method for purifying the desired product from common side products.[4][5][8]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). A typical starting point is 95:5 Hexane:Ethyl Acetate.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. The non-polar elimination side product will elute first, followed by the starting material, the desired product, and finally the highly polar hydrolysis product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
University of Calgary. (n.d.). Ch 11: Eliminations of benzylic systems. Retrieved from [Link]
-
Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Retrieved from [Link]
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Organic Syntheses. (n.d.). ethyl cinnamate. Retrieved from [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). E1 and E2 elimination reactions in primary allylic and benzylic halides. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aspire.apsu.edu [aspire.apsu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 4-bromomethylcinnamate by Column Chromatography
Prepared by the Gemini Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 4-bromomethylcinnamate. Our focus is to move beyond simple procedural lists, offering a framework of scientific reasoning to empower users to troubleshoot and optimize their purification workflows effectively.
Core Principles & Initial Considerations
This compound is a valuable reagent, often used in the synthesis of cinnamamide derivatives as 5α-reductase inhibitors[1]. Its purification via silica gel column chromatography is routine yet presents specific challenges. The presence of the benzylic bromide and the α,β-unsaturated ester functional groups introduces a susceptibility to degradation on acidic silica gel. Therefore, a successful purification hinges on careful method development and an understanding of the compound's chemical nature.
The Critical Role of Thin-Layer Chromatography (TLC)
Before any column is run, TLC is an indispensable tool for developing the purification method. It is the primary mechanism for selecting an appropriate solvent system (mobile phase) that will achieve separation on the silica gel (stationary phase). The goal is to find a solvent mixture where the desired product, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities[2]. Running multiple TLC plates with different solvent systems is a crucial first step[3].
Stability on Silica Gel
Benzylic halides can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or irreversible adsorption. If you suspect your compound is degrading on the column, this is a primary diagnostic checkpoint[4][5]. A simple test involves spotting the crude material on a TLC plate, allowing it to sit for 30-60 minutes, and then developing it. Any new spots or significant streaking compared to a freshly spotted plate indicates potential instability[4].
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for purifying this compound?
A: The most widely used and effective solvent system for compounds of "normal" polarity, like this compound, is a mixture of hexanes (or petroleum ether) and ethyl acetate[6][7]. A good starting point for your initial TLC analysis would be a 9:1 or 8:2 mixture of Hexanes:Ethyl Acetate. Based on the resulting Rf value, you can adjust the polarity.
-
If Rf is too high (> 0.5): Decrease the polarity by reducing the amount of ethyl acetate.
-
If Rf is too low (< 0.2): Increase the polarity by increasing the amount of ethyl acetate.
Q2: What are the common impurities I should expect from the synthesis?
A: Common impurities can arise from starting materials or side reactions. For instance, if synthesized from ethyl 4-methylcinnamate via bromination with N-bromosuccinimide (NBS)[8], you might encounter:
-
Unreacted starting material (ethyl 4-methylcinnamate).
-
Dibrominated side products.
-
Succinimide from the NBS reagent. These impurities will have different polarities, and your TLC analysis should aim to maximize the separation between the spot for your desired product and these other components.
Q3: My compound appears to be degrading on the column. What can I do?
A: This is a common issue with acid-sensitive compounds.
-
Neutralize the Silica: You can deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~1%), to your eluent system[7]. This will neutralize the acidic silanol groups on the silica surface. Be sure to re-evaluate your Rf on TLC with the modified eluent, as it may change.
-
Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®[4].
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography techniques (applying pressure to speed up the flow rate).
Q4: Should I use "wet loading" or "dry loading" to apply my sample to the column?
A: The choice depends on the solubility of your crude product in the initial eluent.
-
Wet Loading: This is the preferred method if your crude product is highly soluble in the column's starting solvent system. Dissolve the sample in the minimum amount of eluent and carefully pipette it onto the top of the column[9][10].
-
Dry Loading: Use this method if your compound has poor solubility in the eluent or if you need to use a more polar solvent to dissolve it completely. In this technique, the crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is removed under reduced pressure until a free-flowing powder is obtained. This powder is then carefully added to the top of the packed column[9]. This method often results in better separation for difficult-to-dissolve samples.
Troubleshooting Guide
This section addresses specific problems encountered during the column chromatography process in a direct question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Compound Degradation: The product is sensitive to the acidic silica gel.[4] | Test for Stability: Perform a 2D TLC or spot-and-wait test.[4][5] Neutralize Eluent: Add ~1% triethylamine to your solvent system.[7] Change Stationary Phase: Consider using neutral alumina. |
| Irreversible Adsorption: The compound is too polar for the chosen eluent and is stuck on the column. | Increase Eluent Polarity: After all less polar impurities have eluted, perform a "methanol purge" by flushing the column with a highly polar solvent like 10% Methanol in Dichloromethane to recover strongly bound compounds.[5] | |
| Poor Separation / Co-elution | Incorrect Solvent System: The polarity of the eluent is too high, causing all components to elute together quickly. | Optimize Eluent via TLC: Re-develop a solvent system that gives your product an Rf of 0.25-0.35 and maximizes the distance to impurity spots.[2] |
| Column Overloading: Too much crude material was loaded for the amount of silica used. | Reduce Sample Load: A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. Increase Column Dimensions: Use a longer and/or wider column to improve the separation path length. | |
| Poor Column Packing: Channels or cracks in the silica bed are allowing the sample to travel unevenly. | Repack the Column: Ensure the silica slurry is homogenous and that you tap the column gently during packing to settle the silica into a uniform bed.[10] Never let the solvent level drop below the top of the silica.[10] | |
| Product Not Eluting | Eluent Polarity Too Low: The chosen solvent system is not strong enough to move the compound down the column. | Confirm with TLC: Ensure you are using the correct, intended solvent system.[4] Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent mixture. If separation from non-polar impurities is complete, you can perform a step gradient to a more polar system. |
| Compound Came Off in Solvent Front: The initial eluent was too polar, and the compound eluted immediately with the solvent. | Check Early Fractions: Concentrate the very first fractions collected and analyze them by TLC.[4] | |
| Discolored Product (Yellow/Brown) | Residual Reagents: Impurities from the synthesis (e.g., residual bromine or NBS byproducts) are co-eluting. | Pre-Column Wash: Consider washing the crude product in a separatory funnel with a dilute solution of sodium bisulfite to quench any residual bromine, followed by a brine wash, before concentrating for chromatography. |
| Oxidation/Degradation: The compound is unstable and is degrading during purification or workup. | Handle with Care: Keep fractions containing the product cool and consider concentrating them under reduced pressure at a lower temperature (e.g., <40 °C). |
Experimental Protocols & Visual Guides
Protocol 1: Column Chromatography Purification
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides an Rf of ~0.25-0.35 for this compound. Prepare a sufficient volume of this eluent for the entire purification.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.
-
In a separate beaker, create a slurry by mixing the silica gel with your initial, least polar eluent. The consistency should be pourable but not overly dilute[2][10].
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure an even, compact bed free of air bubbles[10].
-
Do not let the solvent level fall below the top of the silica bed. Once packed, add another thin layer of sand on top to prevent disturbance.
-
-
Sample Loading (Dry Method Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a portion of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained[9].
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Begin collecting fractions in test tubes or vials. The volume of each fraction should be approximately one-quarter of the column's dead volume.
-
If necessary, apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
-
Analysis:
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Once the desired product is identified in the fractions, combine all pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualization of Workflows
The following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common issues.
Caption: General workflow for purification.
Caption: Troubleshooting decision tree.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Purification of crude by column chromatography. Retrieved January 14, 2026, from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 14, 2026, from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024). What is the best solvent for TLC of the ethyl acetate:methanol fraction of a methanol extract? Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 14, 2026, from [Link]
-
YouTube. (2013). Column Chromatography (Purification). Retrieved January 14, 2026, from [Link]
-
Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 14, 2026, from [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2016). Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla)? Retrieved January 14, 2026, from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved January 14, 2026, from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography? Retrieved January 14, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
-
ResearchGate. (2016). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do? Retrieved January 14, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. orgsyn.org [orgsyn.org]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Alkylation Reactions with Ethyl 4-bromomethylcinnamate
Welcome to the technical support center for optimizing alkylation reactions utilizing ethyl 4-bromomethylcinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into reaction optimization and troubleshooting, ensuring the scientific integrity and success of your experiments.
This compound is a valuable building block in organic synthesis, frequently employed in the preparation of various derivatives, including cinnamamides with potential as 5α-reductase inhibitors.[1][2] Its reactivity is centered around the benzylic bromide, a good leaving group that readily participates in nucleophilic substitution reactions.[3] This guide will provide a comprehensive overview of optimizing N-, O-, and S-alkylation reactions and troubleshooting common challenges.
Core Principles of Alkylation with this compound
The fundamental reaction involves the displacement of the bromide ion by a nucleophile. The benzylic position of this compound makes it particularly susceptible to both SN1 and SN2 reaction pathways. The resonance stabilization of the resulting benzylic carbocation can favor SN1, while a strong nucleophile will promote an SN2 mechanism.[3] Understanding this dichotomy is crucial for reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during alkylation with this compound in a practical question-and-answer format.
Q1: My N-alkylation reaction is showing low yield and multiple spots on TLC. What are the likely causes and how can I fix it?
Low yields and multiple products in N-alkylation of amines or amides are common hurdles. The primary culprits are often incomplete deprotonation, side reactions, or suboptimal solvent choice.
-
Incomplete Deprotonation: The nucleophilicity of many nitrogen compounds is insufficient for direct alkylation. A suitable base is required to generate the more nucleophilic anion. If the base is not strong enough or used in stoichiometric insufficiency, the reaction will be incomplete.
-
Solution: Switch to a stronger base or increase the equivalents of your current base. For weakly acidic amines or amides, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary. For less sensitive substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents.[4][5]
-
-
Side Reactions:
-
O-alkylation: For substrates containing both N-H and O-H groups (e.g., amino alcohols), or amides which can form enolates, O-alkylation can be a significant side reaction.
-
Dialkylation: Primary amines can undergo dialkylation.
-
Elimination: Although less common with benzylic halides, strong bases can potentially induce elimination reactions.
-
Solution:
-
To favor N-alkylation over O-alkylation, polar aprotic solvents like DMF or acetonitrile are generally preferred.[4]
-
To control dialkylation, slowly add the this compound to the reaction mixture to maintain a low concentration of the alkylating agent. Using a slight excess of the amine can also favor mono-alkylation.
-
Lowering the reaction temperature can often increase selectivity and minimize side reactions.[6]
-
-
-
Solvent Choice: The solvent plays a critical role in solvating the nucleophile and influencing the reaction pathway.
Q2: I am attempting an O-alkylation of a phenol, but the reaction is sluggish. How can I improve the reaction rate?
Sluggish O-alkylation of phenols is typically due to insufficient deprotonation or the use of a less reactive alkylating agent.
-
Improving Deprotonation: Phenols require a base to form the more nucleophilic phenoxide ion.
-
Solution: While potassium carbonate can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will ensure complete and rapid deprotonation.
-
-
Enhancing Reactivity with Phase-Transfer Catalysis (PTC): PTC is an excellent technique for reactions with two immiscible phases (e.g., a solid base in an organic solvent). The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile into the organic phase where the reaction occurs.[8][9]
-
Protocol Example:
-
Dissolve the phenol and this compound in a non-polar solvent like toluene or dichloromethane.
-
Add solid potassium carbonate as the base.
-
Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI).
-
Stir the reaction at room temperature or with gentle heating. The use of TBAI can offer a dual benefit, acting as both a phase-transfer catalyst and an in-situ source of iodide to form the more reactive benzylic iodide via the Finkelstein reaction.[6]
-
-
Q3: My reaction with a thiol (S-alkylation) is proceeding, but I'm observing the formation of a disulfide byproduct. Why is this happening and what can I do to prevent it?
Thiols are excellent nucleophiles and readily undergo S-alkylation. However, they are also susceptible to oxidation to form disulfides, especially under basic conditions in the presence of air (oxygen).
-
Minimizing Oxidation:
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degassing the solvent prior to use can also be beneficial.
-
-
Optimizing Base and Reaction Time:
-
Solution: Use a non-oxidizing base and only a slight excess to generate the thiolate. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the time the thiolate is exposed to potentially oxidizing conditions.
-
Systematic Optimization of Reaction Conditions
A systematic approach is key to optimizing any alkylation reaction. The following workflow and decision-making process can guide your experimental design.
Workflow for Optimizing Alkylation Reactions
Caption: A systematic workflow for optimizing alkylation reactions.
Data-Driven Decision Making: Selecting the Right Base and Solvent
The choice of base and solvent is interdependent and crucial for success. The following table provides a starting point for your optimizations.
| Nucleophile Type | pKa of Conjugate Acid | Recommended Bases | Recommended Solvents | Key Considerations |
| Amine (N-H) | ~35-40 | NaH, KOtBu, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile, THF | Stronger bases needed for less acidic N-H bonds. K₂CO₃ often sufficient for more acidic N-H (e.g., in heterocycles). |
| Phenol (O-H) | ~10 | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetone, Acetonitrile | K₂CO₃ is often sufficient. PTC can be highly effective. |
| Alcohol (O-H) | ~16-18 | NaH, KOtBu | THF, DMF | Stronger bases are required. Ensure anhydrous conditions to prevent base quenching. |
| Thiol (S-H) | ~10-11 | K₂CO₃, Et₃N | Ethanol, Methanol, THF | Thiols are acidic and highly nucleophilic. Mild bases are usually sufficient. Use an inert atmosphere. |
| Active Methylene (C-H) | ~11-13 | NaOEt, NaH, K₂CO₃ | Ethanol, THF, DMF | Use of an alkoxide base matching the ester (NaOEt for ethyl ester) can prevent transesterification.[10] |
Advanced Troubleshooting: A Deeper Dive
Troubleshooting Logic Diagram
When a reaction fails, a logical approach to identifying the root cause is essential.
Caption: A decision tree for troubleshooting failed alkylation reactions.
Case Study: Overcoming Steric Hindrance
Problem: An attempt to alkylate a bulky secondary amine results in very low conversion, even with a strong base.
Analysis: Steric hindrance around the nucleophilic nitrogen is likely preventing the approach of the electrophile.[11]
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Use a Less Hindered Electrophile (if possible): While not an option when using this compound, this is a general strategy.
-
Prolonged Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) to enable the sterically hindered components to react.
Experimental Protocols
General Protocol for N-Alkylation using K₂CO₃
-
To a solution of the amine (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.05 eq.) in DMF dropwise.
-
Heat the reaction to 50-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for O-Alkylation using Phase-Transfer Catalysis
-
In a round-bottom flask, combine the phenol or alcohol (1.0 eq.), this compound (1.1 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium iodide (TBAI, 0.1 eq.).
-
Add acetonitrile or toluene as the solvent (0.1-0.5 M).
-
Stir the mixture vigorously at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, filter off the inorganic salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
References
- Vertex AI Search. (n.d.). Alkylation Unit Operations and Troubleshooting.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4.
- Reddit. (2023, November 13). Bulky alkylation troubleshooting.
- PTC Organics. (n.d.). PTC C-Alkylation of Acetoacetate Ester.
- National Institutes of Health. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
- ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were....
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014, January). Phase Transfer Catalysts: A Method for Synthesis of Nucleophilic Substitution Products.
- SciSpace. (1988). An Improved Procedure for Bromomethylation of Aromatics Using Phase-Transfer Catalysis. Rapid Bis-haloalkylation.
- MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- ResearchGate. (2025, August 5). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane.
- ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate....
- Santa Cruz Biotechnology. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- Mettler Toledo. (n.d.). Alkylation Reactions.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- ChemicalBook. (n.d.). This compound.
- PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
- MDPI. (2015, April 21). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- ResearchGate. (n.d.). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation.
- Alfa Chemistry. (n.d.). This compound.
- YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- J&K Scientific LLC. (n.d.). This compound.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
- National Institutes of Health. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (2025, December). optimization of reaction conditions for N-alkylation of carboxamides.
- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of isatin.
- BenchChem. (n.d.). Common side products in the alkylation of diethyl malonate.
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Technical Support Center: Preventing Polymerization of Ethyl 4-bromomethylcinnamate
Welcome to the technical support center for Ethyl 4-bromomethylcinnamate (EBC). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Given its molecular structure, EBC possesses inherent reactivity that can lead to unwanted polymerization during storage, compromising sample integrity and experimental outcomes. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability of your material.
Section 1: Understanding the Core Problem: The "Why" of Polymerization
This section addresses the fundamental chemical principles governing the instability of this compound.
Q1: What is this compound, and why is it prone to polymerization?
This compound (CAS 60682-98-6) is a bifunctional organic compound featuring both a benzylic bromide and an α,β-unsaturated ester (a cinnamate derivative).[1] The primary cause for its propensity to polymerize is the vinyl group (the carbon-carbon double bond) in the cinnamate moiety. This structure is analogous to other well-known polymerizable monomers like styrenes and acrylates.[2] The double bond can be readily opened to form single bonds with adjacent molecules, leading to the formation of long polymer chains in a process known as vinyl polymerization.[3]
Q2: What external factors can trigger this unwanted polymerization?
Polymerization is a chemical reaction and, like most reactions, is influenced by energy input and contaminants. The primary triggers for the free-radical polymerization of EBC are:
-
Heat: Increased temperature provides the activation energy needed to initiate polymerization.[4][5] It accelerates the rate of radical formation and propagation, potentially leading to a runaway reaction in bulk storage.[6][7][8]
-
Light (UV Radiation): Ultraviolet light possesses sufficient energy to break chemical bonds and generate free radicals, which act as initiators for the polymerization chain reaction.[3]
-
Impurities: Trace amounts of contaminants, particularly peroxides or metallic ions, can act as catalysts or initiators, kicking off the polymerization process even under otherwise optimal storage conditions.
Q3: Can you illustrate the basic mechanism of this polymerization?
The polymerization of EBC proceeds via a classic free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.[3][6]
Caption: Troubleshooting workflow for premature polymerization.
References
-
Ahamad Said, M. N., et al. (n.d.). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. ResearchGate. Available at: [Link]
-
RadTech International. (n.d.). An Overview of Oxygen Inhibition in Photocuring. Available at: [Link]
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LookChem. (n.d.). The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. Available at: [Link]
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Wikipedia. (n.d.). Butylated hydroxytoluene. Available at: [Link]
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Chemistry For Everyone. (2024). How Does Temperature Affect Chain-Growth Polymerization? YouTube. Available at: [Link]
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de Oliveira, D. C. R. S., et al. (2020). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PubMed Central. Available at: [Link]
-
Simič, R., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Semantic Scholar. Available at: [Link]
- Capek, I. (1989).
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Collares, F. M., et al. (2018). Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. PubMed. Available at: [Link]
-
Stack Exchange. (2016). Effect of temperature in the free radical polymerization of acrylic acid. Available at: [Link]
- Broer, D. J., et al. (1991).
-
Simič, R., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PubMed Central. Available at: [Link]
- Djambo, D. S. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon.
- Al-Shammari, A. (n.d.).
-
G. L. Espejo, et al. (2020). Temperature Effects in Conventional and RAFT Photopolymerization. PubMed Central. Available at: [Link]
-
Singh, A., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PubMed Central. Available at: [Link]
- Bovey, F. A., & Kolthoff, I. M. (1947).
- Cook, W. D. (n.d.). Oxygen Inhibition of Radical Polymerizations Investigated with the Rheometric Quartz Crystal Microbalance.
-
Simič, R., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Available at: [Link]
- Shell. (n.d.). Styrene Monomer Product Stewardship Summary.
- ResearchGate. (2021).
-
Wikipedia. (n.d.). Polymer stabilizer. Available at: [Link]
- Westlake Chemical. (2015).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Styrene/Acrylates Copolymer: Functions and Benefits. Available at: [Link]
-
Singh, A., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Semantic Scholar. Available at: [Link]
-
Scribd. (n.d.). Safe Handling and Storage of Styrene Monomer. Available at: [Link]
- University of Technology, Iraq. (n.d.).
-
U.S. Hazmat Storage. (n.d.). Build a Better Tomorrow With Compliant Styrene Monomer Storage. Available at: [Link]
-
Singh, A., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PubMed. Available at: [Link]
- Google Patents. (n.d.). US3978022A - Thermal stabilization of acrylic polymers.
- National Academic Digital Library of Ethiopia. (n.d.).
-
The Chemistry Blog. (2023). How to Safely Handle Reactive Chemicals. Available at: [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Available at: [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structure of ethyl-4-dimethylaminobenzoate (EDMAB). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Available at: [Link]
-
ResearchGate. (n.d.). Polymerization Mechanism of Methyl Methacrylate Initiated by Ethyl Acetate/t-BuP4. Available at: [Link]
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Troubleshooting low conversion rates in peptide coupling with Ethyl 4-bromomethylcinnamate
Introduction: Navigating the Challenges of a Bifunctional Reagent
Welcome to the technical support guide for peptide coupling reactions involving Ethyl 4-bromomethylcinnamate. This reagent, while valuable for introducing a cinnamate moiety that can serve as a linker or a photo-crosslinkable group, presents unique challenges due to its bifunctional nature. The presence of a reactive benzylic bromide on the same molecule as the ethyl ester requires careful consideration of reaction conditions to achieve high conversion rates and avoid unwanted side reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these specific coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low conversion rates when coupling my peptide to this compound's carboxylic acid precursor. What are the most likely causes?
Low conversion is a common but solvable issue. The primary culprits generally fall into three categories:
-
Inefficient Carboxyl Activation: The chosen coupling reagent may not be potent enough to efficiently activate the cinnamic acid derivative, especially if the N-terminal amine of your peptide is sterically hindered. Standard carbodiimide reagents like DCC or EDC can be insufficient for challenging couplings.[1]
-
Competing Side Reactions: The this compound itself contains a reactive benzylic bromide. This group can be alkylated by nucleophiles in the reaction mixture, including the N-terminal amine of your peptide or nucleophilic side chains (e.g., Cysteine, Methionine, Histidine). This consumes your starting materials in non-productive pathways.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reagent stoichiometry are critical. For instance, an inappropriate base can either be too weak to deprotonate the incoming amine effectively or too strong, leading to side reactions like racemization.[2]
A logical first step is to analyze your crude reaction mixture by HPLC and Mass Spectrometry (LC-MS) to determine if you are seeing unreacted starting materials or the formation of new, unexpected products.
Q2: My LC-MS results show a new product with a mass corresponding to my peptide plus the cinnamate moiety, but without the bromine. What is happening?
This strongly suggests a side reaction involving the bromomethyl group. The most common scenarios are:
-
Intramolecular Cyclization or Polymerization: While less common for this specific molecule, it's a possibility.
-
Alkylation of Nucleophiles: The primary suspect is the alkylation of a nucleophilic species in your reaction.
-
N-Terminal Amine Alkylation: The N-terminal amine of your peptide can attack the benzylic bromide, forming a secondary amine. This is especially problematic if the coupling reaction is slow, giving the alkylation reaction time to occur.
-
Side-Chain Alkylation: If your peptide contains residues like Cysteine (thiol), Methionine (thioether), or Histidine (imidazole), their side chains can be readily alkylated by the bromomethyl group.[3]
-
Solvent or Base Reactivity: Solvents like DMF can break down to form dimethylamine, which is nucleophilic. Certain bases or their impurities can also react.
-
To mitigate this, you should prioritize speeding up the desired amide bond formation so it outcompetes the alkylation side reaction. This is best achieved by using a more powerful coupling reagent.
Q3: I am currently using EDC/HOBt for the coupling. Is there a better choice of reagents for this specific substrate?
Yes, for a substrate with potential steric hindrance and a competing reactive site, upgrading your coupling chemistry is highly recommended. While EDC/HOBt is a workhorse for simple couplings, onium salt-based reagents are far more effective for challenging systems.[1][4][5]
Onium Salt Reagents (Uronium/Aminium & Phosphonium): These reagents work by generating highly reactive O-Acyl-isourea esters (OBt, OAt, or Oxyma esters) in situ, which leads to faster and more efficient couplings.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings.[6] It forms a highly reactive OAt ester, and the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group accelerates the reaction.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very effective and common reagent, though generally considered slightly less reactive than HATU.[7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU but with improved safety (non-explosive) and solubility profiles.[8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective and does not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium salts if used improperly.[6][9]
Recommendation: Switch from EDC/HOBt to HATU or COMU for a significant improvement in reaction rate and yield.
| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | Inexpensive; EDC and byproduct are water-soluble | Prone to N-acylurea side reaction; Risk of racemization (requires additive); Often inefficient for hindered couplings[1][9][10] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Forms highly reactive OAt/OBt/Oxyma active esters | Very fast reaction rates; High efficiency for hindered couplings; Low racemization[6][8] | More expensive; Can cause guanidinylation of the amine if not pre-activated with the acid[8] |
| Phosphonium Salts | PyBOP, PyAOP | Forms highly reactive OBt/OAt active esters | High efficiency; No risk of guanidinylation side reaction[1][6] | More expensive; Byproducts can sometimes be difficult to remove |
Q4: How should I optimize my reaction conditions (solvent, base, temperature) for this coupling?
Optimizing the reaction environment is crucial.
-
Solvent: A polar, aprotic solvent is ideal.
-
DMF (Dimethylformamide): The most common choice for its excellent solvating properties. Ensure it is high purity and anhydrous, as water can hydrolyze activated intermediates.[4]
-
NMP (N-Methyl-2-pyrrolidone): A good alternative to DMF, sometimes superior in preventing peptide aggregation.[8]
-
DCM (Dichloromethane): Can be used, but solubility of larger peptides may be an issue.[8]
-
-
Base: A non-nucleophilic, sterically hindered base is required to activate the coupling reagent and neutralize protonated amines without causing side reactions.
-
Temperature:
-
Start at 0 °C during the addition of the coupling reagent to control any initial exotherm.
-
Allow the reaction to warm to room temperature (20-25 °C) and stir for 2-4 hours.[6] For very difficult couplings, extended reaction times (up to 24 hours) may be necessary, but this also increases the risk of side reactions with the bromomethyl group. Monitoring by TLC or LC-MS is key.
-
-
Stoichiometry: Use a slight excess of the carboxylic acid component and the coupling reagent relative to the peptide's N-terminal amine. A common ratio is 1.2 equivalents of acid, 1.15 equivalents of coupling reagent, and 2.5 equivalents of base relative to 1.0 equivalent of the peptide.
Q5: How can I definitively identify the source of the low yield?
A systematic analytical approach is essential.
-
Confirm Starting Material Purity: Before starting, verify the purity of your peptide and the Ethyl 4-(bromomethyl)cinnamic acid precursor via NMR, LC-MS, and melting point. Impurities will invariably lead to poor outcomes.
-
Monitor the Reaction: Use a validated method (TLC or LC-MS) to track the disappearance of starting materials and the appearance of the product over time. Take aliquots at t=0, 30 min, 2 hr, and 4 hr.
-
Analyze the Crude Product: After workup, run a comprehensive LC-MS analysis of the crude material.
-
Look for the mass of your desired product.
-
Search for the mass of unreacted peptide and cinnamic acid.
-
Search for masses corresponding to potential side products, such as [Peptide + Cinnamate - Br + H] or [Peptide + Cinnamate - HBr]. This can confirm alkylation.
-
Look for the mass of the N-acylurea byproduct if using a carbodiimide reagent.[10]
-
This analytical data provides a clear picture of the reaction's fate and directly informs your troubleshooting strategy.
Visual Troubleshooting and Process Guides
Diagram 1: The Carbodiimide Coupling Mechanism & Pitfalls
This diagram illustrates the activation of a carboxylic acid with a carbodiimide like EDC and the critical branch point leading to either the desired product or an inactive byproduct.
Caption: Carbodiimide mechanism showing desired vs. undesired pathways.
Diagram 2: Troubleshooting Workflow for Low Conversion
Follow this decision tree to systematically diagnose the issue.
Caption: A logical workflow for troubleshooting low peptide coupling yields.
Diagram 3: Desired Reaction vs. Potential Side Reaction
This diagram highlights the competition between the desired amide bond formation and the undesired alkylation of the peptide's N-terminus by the bromomethyl group.
Caption: Competition between desired coupling and undesired N-alkylation.
Experimental Protocols
Protocol 1: Optimized Coupling Using HATU
This protocol is recommended for coupling Ethyl 4-(bromomethyl)cinnamic acid to an N-terminal amine of a peptide.
-
Preparation:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the peptide (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve Ethyl 4-(bromomethyl)cinnamic acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.
-
-
Reaction:
-
Cool the peptide solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the peptide solution and stir for 2 minutes.
-
Add the pre-mixed acid/HATU solution dropwise to the peptide solution. This is the "pre-activation" step which minimizes side reactions.
-
Allow the reaction to stir at 0 °C for 15 minutes.
-
-
Monitoring & Workup:
-
Remove the ice bath and let the reaction warm to room temperature.
-
Stir for 2-4 hours, monitoring completion by LC-MS or TLC.
-
Once complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or preparative HPLC.
-
References
-
Carbodiimides and Additives. Aapptec Peptides. (2021-05-19). [Link]
- Recent development of peptide coupling reagents in organic synthesis. Han, S.-Y., & Kim, Y.-A. (2004). Tetrahedron, 60(11), 2447–2467.
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio. (2025-09-02). [Link]
- Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. Simon, A., et al. (2023). Chemistry – A European Journal.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Albericio, F., et al. (2018). Organic Process Research & Development, 22(8), 760-772.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Katritzky, A. R., et al. (2008). The Journal of Organic Chemistry, 73(12), 4742-4743.
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. The Organic Chemistry Tutor. (2023-02-01). YouTube. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Apeptide. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. peptide.com [peptide.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Navigating Steric Hindrance in Reactions with Bulky Nucleophiles
Welcome to the Technical Support Center for managing sterically hindered reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with bulky nucleophiles. Instead of a rigid manual, we present a dynamic question-and-answer forum to directly address the specific, nuanced issues that arise during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic substitution reaction is failing or showing extremely low conversion. I suspect steric hindrance is the culprit. What's happening at the molecular level?
A: This is a classic and often frustrating issue. When a bulky nucleophile attempts to attack a sterically congested electrophilic center, the reaction rate for a bimolecular nucleophilic substitution (SN2) mechanism drops dramatically.[1][2][3] The core reason is the high energy of the SN2 transition state, where five groups are crowded around the central carbon atom.[1][3] The bulky substituents on either the nucleophile or the substrate create significant van der Waals repulsion (steric strain), making it physically difficult for the nucleophile to approach the electrophilic carbon from the required backside trajectory.[1][2][4]
Essentially, the activation energy for the reaction becomes prohibitively high. If the substrate is tertiary, an SN2 reaction is generally not feasible.[2] Instead of the desired substitution, you may observe competing elimination reactions (E2) or no reaction at all.[5]
Caption: SN2 vs. E2 pathways for a bulky nucleophile.
Q2: I'm observing elimination as the major side product. How can I favor substitution?
A: The competition between substitution (SN2/SN1) and elimination (E2/E1) is a fundamental challenge. When your bulky nucleophile is also a strong base (e.g., tert-butoxide), it can more easily abstract a proton from a beta-carbon (E2) than attack a crowded electrophilic center (SN2).[5][6]
Here’s a troubleshooting workflow to shift the balance towards substitution:
-
Modify the Nucleophile: If possible, switch to a nucleophile that is less basic but still potent. For example, using azide (N₃⁻) or a thiol (RS⁻) can favor substitution.
-
Lower the Temperature: Elimination reactions often have a higher activation energy and are more entropically favored than substitution.[7] Running the reaction at a lower temperature will disproportionately slow down the elimination pathway.[6]
-
Change the Solvent: The choice of solvent is critical. For SN2 reactions, switching from a polar protic solvent (like ethanol or water) to a polar aprotic solvent (like DMSO, DMF, or acetone) can dramatically increase the rate of substitution.[8][9] Protic solvents form a hydrogen-bonding "cage" around the nucleophile, increasing its effective bulk and reducing its reactivity.[10][11][12] Polar aprotic solvents solvate the counter-ion but leave the nucleophile "naked" and more reactive.[10]
-
Consider an SN1 Pathway: If your substrate is tertiary and cannot undergo an SN2 reaction, you can try to force an SN1 mechanism. This involves using a polar protic solvent and a weak, non-basic nucleophile.[7] However, be aware that E1 elimination will be a significant competitor under these conditions.[7]
| Condition | Favors SN2 | Favors E2 | Rationale |
| Nucleophile | Strong, non-basic | Strong, bulky base[5] | Bulky bases access peripheral protons more easily than the hindered carbon. |
| Temperature | Lower | Higher[6][7] | Elimination has a greater positive entropy change. |
| Solvent | Polar Aprotic (DMSO, DMF)[8][9] | Aprotic solvents enhance nucleophilicity by not solvating the nucleophile. | |
| Substrate | Methyl > 1° > 2° | 3° > 2° > 1° | Steric hindrance prevents backside attack required for SN2. |
Q3: My Grignard reaction with a sterically hindered ketone is giving me back my starting material or a reduced alcohol. What is happening?
A: This is a common outcome when dealing with sterically hindered ketones in Grignard reactions. The bulky Grignard reagent (e.g., tert-butylmagnesium chloride) faces two alternative pathways that compete with the desired nucleophilic addition.[13][14]
-
Enolization: The Grignard reagent acts as a base instead of a nucleophile, abstracting an alpha-proton from the ketone to form an enolate.[13] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[13] This pathway is favored by steric hindrance around the carbonyl carbon.
-
Reduction: If the Grignard reagent has a beta-hydrogen, it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state.[13] This results in the formation of a secondary alcohol, where the ketone has been reduced rather than alkylated.
Troubleshooting Protocol: Grignard Reactions with Hindered Ketones
-
Use a Less Hindered Organometallic Reagent: If the synthetic route allows, switch to a less bulky organometallic reagent, such as an organolithium or organocuprate, which can sometimes be more effective.
-
Employ Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can significantly improve the yield of the desired addition product. Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity without significantly increasing the basicity of the organometallic reagent. This selectively promotes nucleophilic addition over enolization and reduction.
-
Lower the Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can sometimes disfavor the competing pathways by slowing them down more than the desired addition.
Caption: Competing pathways in Grignard reactions with hindered ketones.
Q4: I am attempting a Wittig reaction with a bulky phosphonium ylide, and the yield is poor. How can I optimize this?
A: The Wittig reaction is a powerful tool for alkene synthesis, but its efficiency can be compromised by steric hindrance.[15][16][17] When either the ylide or the carbonyl compound is bulky, the formation of the key oxaphosphetane intermediate is slowed.[16]
Optimization Strategies:
-
Choice of Base and Ylide Generation: Ensure complete deprotonation of the phosphonium salt to generate the ylide. Strong bases like n-butyllithium or sodium hydride are often necessary.[17] For stabilized ylides, milder bases can be used.[16]
-
Reaction Conditions: Increasing the reaction temperature may be necessary to overcome the activation barrier. Microwave irradiation can be a highly effective method for achieving higher temperatures and faster, more uniform heating, often leading to improved yields.[8]
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often superior for reactions involving hindered ketones. The resulting phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding Wittig ylides, and the water-soluble phosphate byproduct simplifies purification.
Q5: My Ullmann condensation with a bulky secondary amine is not working. What are the key parameters to adjust?
A: The Ullmann condensation is notoriously sensitive to steric hindrance, particularly on the amine nucleophile and at the ortho positions of the aryl halide.[18][19] Traditional conditions requiring very high temperatures (>200 °C) and stoichiometric copper are often ineffective for hindered substrates.[18][20]
Modern Troubleshooting for Ullmann Condensation:
-
Use a Ligated Copper Catalyst: Modern Ullmann-type reactions benefit immensely from the use of a ligand that accelerates the catalytic cycle. Diamine ligands (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., N-methylglycine) can dramatically improve reaction rates and yields at lower temperatures.[19]
-
Optimize the Base and Solvent: A strong base is required. Potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like potassium carbonate.[19][20] High-boiling polar aprotic solvents like DMSO or NMP are typically used.[18]
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br >> Cl. If your reaction is failing with an aryl chloride or bromide, switching to the corresponding aryl iodide will significantly increase the reaction rate.[18]
Caption: Decision workflow for optimizing a hindered Ullmann reaction.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
D. M. B. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Fiveable. (n.d.). Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
-
T. D. S. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution at sterically hindered carbon centers. Retrieved from [Link]
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ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. Retrieved from [Link]
-
YouTube. (2019). 10.08 The Wittig Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
-
ResearchGate. (2025). Efficiency of Bulky Protic Solvent for S N 2 Reaction. Retrieved from [Link]
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YouTube. (2012). Solvents in Substitution Reactions. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]
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Reddit. (2021). effect of steric hindrance on nucleophiles. Retrieved from [Link]
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longdom.org. (n.d.). Introducing the Power of Nucleophile Catalysts in Chemical Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Nucleophile. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Coupling reactions involving bulky secondary amines and iodobenzene at.... Retrieved from [Link]
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YouTube. (2020). SN2 Sterics and Comparing Reaction Rates. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
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Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
-
ACS Publications. (n.d.). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Retrieved from [Link]
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Drug design. (n.d.). optimizing target interactions. Retrieved from [Link]
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ResearchGate. (n.d.). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes. Retrieved from [Link]
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University of Birmingham. (n.d.). Asymmetric Nucleophilic Catalysis. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Ethyl 4-Bromomethylcinnamate
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving Ethyl 4-bromomethylcinnamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to empower you to overcome common challenges and optimize your reaction outcomes. Our approach is rooted in scientific principles and practical, field-proven experience.
Section 1: Understanding the Substrate - this compound
This compound is a versatile bifunctional reagent. It possesses two reactive sites amenable to cross-coupling: a benzylic bromide and an α,β-unsaturated ester. The benzylic bromide is highly susceptible to oxidative addition with low-valent transition metal catalysts, making it the primary site for cross-coupling reactions. The electron-withdrawing nature of the cinnamate moiety can influence the reactivity of the aryl ring system.
FAQ: Which reactive site of this compound is more reactive in palladium-catalyzed cross-coupling reactions?
The benzylic bromide is significantly more reactive than the vinylic C-H bond of the cinnamate or the aryl C-H bonds under typical palladium-catalyzed cross-coupling conditions. Oxidative addition at the C(sp³)-Br bond is kinetically favored over C-H activation.
Section 2: Catalyst Selection and Troubleshooting for Common Cross-Coupling Reactions
The success of a cross-coupling reaction hinges on the judicious selection of the catalyst system, which includes the metal precursor and the supporting ligand. Below, we discuss catalyst selection and troubleshooting for Suzuki, Heck, and Sonogashira reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the benzylic position of this compound and an organoboron reagent.
Q1: I am experiencing low yields in my Suzuki coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve the yield?
Low yields in Suzuki couplings are a common issue that can often be resolved by systematically evaluating the reaction parameters.[1][2]
Potential Causes & Troubleshooting Strategies:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1]
-
Sub-optimal Catalyst System: While Pd(PPh₃)₄ is a common choice, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[3] Consider using catalysts like Pd(dppf)Cl₂ or employing Buchwald-type ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ precursor.[3][4]
-
Inefficient Base: The choice and quality of the base are critical.[2] For benzylic bromides, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective.[2] Ensure the base is finely powdered and dry to avoid reproducibility issues.[1] In some cases, anhydrous conditions with K₃PO₄ may require the addition of a small amount of water to be effective.[3]
-
Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture.[1] Use fresh or properly stored boronic acid. If degradation is suspected, consider using a more stable boronic ester, such as a pinacol ester.[1]
-
Side Reactions: Dehalogenation (reduction of the bromide to a methyl group) is a common side reaction.[5] This can be minimized by using less forcing conditions (lower temperature, shorter reaction time) and choosing the right ligand.
Workflow for Troubleshooting Low Yields in Suzuki Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Heck Reaction
The Heck reaction couples the benzylic bromide of this compound with an alkene.
Q2: My Heck reaction is sluggish and gives a mixture of products. How do I select the right catalyst and conditions?
The efficiency and selectivity of the Heck reaction are highly dependent on the catalyst and reaction conditions.[6]
Catalyst and Condition Selection:
-
Palladium Precursor: Pd(OAc)₂ is often more efficient than Pd(0) precursors like Pd(PPh₃)₄ for Heck reactions.[7] The in situ reduction of Pd(II) to Pd(0) can generate a more active catalyst.[7]
-
Ligands: For reactions with benzylic bromides, phosphine ligands are typically required. Bulky, electron-rich monodentate phosphines, such as P(t-Bu)₃, can be very effective.[8] Bidentate ligands like BINAP can also be used, particularly when stereoselectivity is a concern.[7]
-
Base: An inorganic base like NaOAc or K₂CO₃, or an amine base such as Et₃N, is necessary to regenerate the Pd(0) catalyst at the end of the catalytic cycle.[7]
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are common choices.
Troubleshooting Common Issues:
-
Catalyst Deactivation: Palladium can precipitate as palladium black, leading to catalyst deactivation.[9] This can sometimes be mitigated by using a phase-transfer catalyst or by supporting the palladium on a solid support.
-
Poor Regioselectivity: With unsymmetrical alkenes, issues of regioselectivity can arise. The electronic and steric properties of both the alkene and the catalyst system will influence the outcome.
-
Side Reactions: β-hydride elimination from the alkyl-palladium intermediate is a potential side reaction, especially with alkyl halides that have β-hydrogens.[10] Since this compound is a benzylic bromide, this is less of a concern.
General Protocol for a Heck Reaction with this compound:
-
To a dried flask under an inert atmosphere, add this compound (1.0 eq.), the alkene (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.04 eq.).
-
Add the degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between the benzylic carbon of this compound and a terminal alkyne.[11]
Q3: I am struggling with my Sonogashira coupling; the reaction is not going to completion and I observe homocoupling of the alkyne. What should I consider?
Successful Sonogashira couplings require careful control of the catalyst system and reaction conditions to avoid side reactions like the Glaser homocoupling of the alkyne.[12]
Key Considerations for Catalyst Selection:
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[11][13]
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is a crucial component of the traditional Sonogashira reaction.[11] It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
-
Ligands: The choice of phosphine ligand can significantly impact the reaction. Bulky and electron-rich ligands can promote the reaction.[13] N-heterocyclic carbene (NHC) ligands have also emerged as effective alternatives to phosphines, sometimes allowing for copper-free conditions.[13][14]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[15]
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficiently strong base- Steric hindrance | - Use a more active catalyst system (e.g., Pd/NHC).[14]- Switch to a stronger base (e.g., DBU).- Increase reaction temperature. |
| Alkyne Homocoupling | - Presence of oxygen- High concentration of copper catalyst | - Ensure rigorous exclusion of air.[12]- Reduce the amount of CuI.- Consider a copper-free Sonogashira protocol.[12][13] |
| Decomposition | - High reaction temperature | - Perform the reaction at a lower temperature, potentially for a longer duration. |
Logical Relationship in Sonogashira Catalyst Selection:
Caption: Key components of the Sonogashira catalyst system.
Section 3: General Troubleshooting and Best Practices
Q4: I am observing a significant amount of a dehalogenated byproduct in my cross-coupling reaction. What is the cause and how can I minimize it?
Dehalogenation is the reduction of the carbon-bromine bond to a carbon-hydrogen bond and is a common side reaction.[5]
Primary Causes:
-
Source of Hydride: The hydride source can be the solvent (e.g., from alcohols), the base, or impurities.
-
Reaction Conditions: High temperatures and long reaction times can favor dehalogenation.[5]
-
Ligand Effects: The electronic and steric properties of the ligand can influence the relative rates of cross-coupling versus dehalogenation.[5]
Mitigation Strategies:
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
-
Screen Different Ligands: Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.
Q5: Should I be concerned about reactions involving the cinnamate moiety?
While the benzylic bromide is the primary reactive site, the cinnamate functionality can potentially undergo side reactions under certain conditions. For instance, highly basic conditions could lead to hydrolysis of the ester. Decarboxylative cross-coupling of the cinnamic acid (if the ester is hydrolyzed) is also a known reaction, though it typically requires specific catalytic systems.[16][17] It is generally advisable to use reaction conditions that are compatible with the ester group.
References
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
- Newton, M. A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Stambuli, J. P., et al. (2002).
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
-
Reddit. (2020, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
- American Chemical Society. (2026, January 13). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Skillinghaug, B. (2016). Palladium(II)
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- National Institutes of Health. (n.d.).
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- ResearchGate. (2020, August 9).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- PubMed. (2017, November 17).
- ResearchGate. (2002, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
- TCI AMERICA. (n.d.). C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery.
- Shang, R., et al. (2009). Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Organic & Biomolecular Chemistry, 7(5), 863–865.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2009, March 7). Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Chernyak, D., et al. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
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Strategies to minimize hydrolysis of the ester group during reactions
Technical Support Center: Ester Hydrolysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that unintended ester hydrolysis can be a significant challenge in multi-step organic synthesis, leading to reduced yields, purification difficulties, and potential downstream reaction failures. This guide is designed to provide you with not only troubleshooting steps but also the underlying chemical principles to proactively design more robust reaction protocols. We will explore the mechanisms of hydrolysis and provide actionable, field-proven strategies to protect your ester-containing molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Understanding
Q1: What is ester hydrolysis, and why is it a critical issue in my experiments?
A1: Ester hydrolysis is a chemical reaction that breaks an ester bond, cleaving it into its parent carboxylic acid and alcohol.[1] This process is primarily driven by the presence of water and is significantly accelerated by acid or base catalysts.[2][3][4]
-
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][5] To push the equilibrium back toward the ester, one would typically remove water or use an excess of the alcohol starting material (as in Fischer esterification). Conversely, an excess of water drives the reaction toward the carboxylic acid and alcohol products.[2][3]
-
Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible.[1][2] The hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol leaving group.[2] This final deprotonation step drives the reaction to completion.[1]
This side reaction is a critical issue because it consumes your desired product, generates impurities that can be difficult to separate (especially if the resulting acid and ester have similar polarities), and can alter the pH of the reaction medium, potentially catalyzing further decomposition.[6]
Caption: Acid vs. Base-Catalyzed Hydrolysis Pathways.
Q2: What are the key factors that influence the rate of ester hydrolysis?
A2: The stability of an ester is not absolute; it's a function of its environment. The primary factors you must control are:
-
pH: The rate of hydrolysis is slowest near neutral pH (typically pH 4-6) and increases significantly in either strongly acidic (pH < 3) or basic (pH > 8) conditions.[7][8] For instance, increasing the pH from 7.4 to 8.0 can cause a nearly four-fold increase in the hydrolysis rate due to the higher concentration of hydroxide ions.[9]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8] Running reactions at lower temperatures (e.g., 0 °C or 4 °C) is a common and effective strategy to suppress this unwanted side reaction, assuming the primary reaction can still proceed efficiently.[8]
-
Steric Hindrance: Bulky groups near the ester's carbonyl carbon or on the alcohol moiety can physically block the approach of a nucleophile (like water or hydroxide).[6][10][11] This is why tert-butyl esters are significantly more stable to base-catalyzed hydrolysis than methyl esters.[12][13][14]
-
Solvent: The choice of solvent plays a critical role. Protic solvents (like water, methanol, ethanol) can participate in hydrolysis. Aprotic solvents (like THF, Dioxane, DMF) are preferred.[15] Furthermore, the polarity of the solvent can influence reaction rates; for base-catalyzed hydrolysis in aqueous-organic mixtures, increasing the proportion of the organic solvent (e.g., ethanol or dioxane) generally decreases the rate.[16][17]
Section 2: Proactive Strategies & Experimental Design
Q3: How should I select an ester protecting group to maximize stability?
A3: The choice of an ester as a protecting group for a carboxylic acid is a strategic decision based on the planned reaction pathway. The key is orthogonal stability—the ability to deprotect one group without affecting others.[12]
| Protecting Group | Cleavage Conditions | Stability Profile | Key Considerations |
| Methyl/Ethyl Ester | Strong Acid (H₃O⁺, heat) or Base (LiOH, NaOH) | Stable to mild acid. Labile to strong base and nucleophiles.[12][18] | Standard, economical choice. Avoid if subsequent steps use strong bases (e.g., saponification). |
| Benzyl (Bn) Ester | Hydrogenolysis (H₂, Pd/C) | Stable to most acidic and basic conditions.[12][18] | Excellent for orthogonality. Avoid if other reducible groups (alkenes, alkynes, nitro groups) are present. |
| tert-Butyl (tBu) Ester | Strong Acid (TFA, HCl) | Stable to basic, nucleophilic, and hydrogenolysis conditions.[12] | Highly valuable for syntheses involving organometallics or basic reagents. The bulky t-butyl group provides significant steric protection.[12][18] |
| Silyl Esters (e.g., TBDMS) | Fluoride (TBAF), Mild Acid/Base | Very labile. | Used for temporary protection when very mild deprotection is required.[12] |
Q4: How can I rigorously exclude water to prevent hydrolysis from the start?
A4: Preventing hydrolysis requires creating and maintaining an anhydrous (water-free) environment. This is a fundamental technique for moisture-sensitive reactions.[4][19]
Protocol: Setting Up an Anhydrous Reaction [19][20][21]
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120 °C for a minimum of 4 hours (overnight is best).[8][19][22] Assemble the apparatus while still hot and allow it to cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.[19][22]
-
Inert Atmosphere: Purge the assembled apparatus with an inert gas. A common method is to evacuate the flask using a vacuum line for ~30 seconds and then backfill with nitrogen or argon from a balloon.[20] Repeat this "vacuum/backfill" cycle three times to ensure the removal of atmospheric air and moisture.[20]
-
Use of Anhydrous Solvents: Use commercially available anhydrous solvents, which are typically packaged under an inert atmosphere. Alternatively, dry solvents using appropriate methods (e.g., storing over activated molecular sieves).[22]
-
Reagent Handling: Add solvents and liquid reagents via syringe through a rubber septum.[8] Add solid reagents under a positive pressure of inert gas to prevent the introduction of moist air.[8]
-
Maintaining the Environment: If the reaction requires reflux, use a condenser topped with a drying tube (containing a desiccant like CaCl₂ or CaSO₄) or maintain a positive pressure of inert gas.[8]
Section 3: Troubleshooting & In-Reaction Optimization
Q5: I'm seeing the hydrolyzed byproduct on my TLC/LC-MS. What immediate steps can I take?
A5: If you detect hydrolysis mid-reaction, immediate action is required. Your goal is to shift the reaction conditions to disfavor the hydrolysis pathway.
Caption: Decision workflow for troubleshooting hydrolysis.
-
Lower the Temperature: Immediately cool the reaction vessel in an ice bath. This will slow the kinetics of both the desired reaction and the undesired hydrolysis, but often slows hydrolysis more significantly.[8]
-
Neutralize Catalysts: If your reaction conditions are not strictly neutral, the presence of acid or base is likely accelerating the hydrolysis.
-
For acidic contaminants: Add a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 2,6-lutidine.[8][23] These bases can neutralize acid without acting as nucleophiles towards your ester.
-
For basic contaminants: This is more challenging. If possible, adding a mild acid scavenger may help, but this risks catalyzing acid hydrolysis. The best course is prevention.
-
-
Add a Drying Agent: If you suspect water ingress, you can add a freshly activated drying agent directly to the reaction, such as powdered 3Å or 4Å molecular sieves. Ensure they are compatible with your reagents.
Q6: How can I use a buffer to maintain a stable pH during my reaction?
A6: Buffer solutions are essential for reactions that are sensitive to pH changes, as they resist shifts in pH when small amounts of acid or base are generated or consumed.[24][25][26] This is particularly useful in biochemical reactions or when working with pH-sensitive substrates.[25][27]
Protocol: General Use of a Buffer in an Organic/Aqueous System
-
Buffer Selection: Choose a buffer system with a pKa value close to the desired reaction pH. For example, a phosphate buffer system is effective around pH 7.2, while an acetate buffer is used for acidic conditions around pH 4.7.
-
Preparation: Prepare the aqueous buffer solution at the desired pH and concentration.
-
Reaction Setup: If your reaction is biphasic, dissolve your organic substrate in a water-immiscible solvent. Add the prepared aqueous buffer solution.
-
Mixing: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. This allows the buffer to effectively neutralize any acid or base that is formed or consumed in the organic layer.
-
Monitoring: Monitor the pH of the aqueous layer periodically and adjust if necessary.
Q7: Which bases should I use or avoid to prevent saponification?
A7: When a base is required in a reaction (e.g., for a deprotonation step), but you want to avoid nucleophilic attack on the ester, you must use a non-nucleophilic base . These bases are sterically hindered, making them excellent proton abstractors but poor nucleophiles.[23][28]
| Base Type | Examples | Use Case / Warning |
| AVOID: Nucleophilic Bases | NaOH, KOH, LiOH, NaOMe, KtBuO | These will readily attack the ester carbonyl, causing rapid saponification.[23] Use only when hydrolysis is the intended reaction. |
| USE: Non-Nucleophilic Bases | Lithium diisopropylamide (LDA), LiHMDS, KHMDS | Very strong bases used to generate enolates from esters without causing substitution.[23][28][29] |
| USE: Hindered Amine Bases | N,N-Diisopropylethylamine (DIPEA), DBU, 2,6-Lutidine | Moderately strong bases ideal for scavenging acid produced during a reaction without attacking the ester.[23][30] |
Section 4: Analytical Monitoring
Q8: How can I effectively monitor my reaction for the presence of the hydrolyzed acid byproduct?
A8: Early and accurate detection of the hydrolysis byproduct is key to successful troubleshooting.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The carboxylic acid byproduct is typically much more polar than the parent ester. It will have a lower Rf value (it will stick more strongly to the silica plate and travel less). You can often see "streaking" from the baseline for the acid spot. Co-spotting with a known sample of the starting carboxylic acid can confirm its identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and definitive method. You can monitor for the disappearance of the mass-to-charge ratio (m/z) of your ester starting material and the appearance of the m/z for the hydrolyzed carboxylic acid.
-
Proton NMR (¹H NMR): Taking a small aliquot from the reaction mixture can provide quantitative information. You can integrate the signals corresponding to the ester and the newly formed alcohol (or a distinct proton near the new carboxylic acid) to determine the extent of hydrolysis.[31]
References
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Al-Haik, Y., & Anseth, K. S. (2008). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part A, 85A(3), 759-767. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 4-bromomethylcinnamate: A Comparative Evaluation of HPLC-UV and HPLC-MS
Introduction
Ethyl 4-bromomethylcinnamate is a cinnamate ester derivative utilized as a key intermediate in the synthesis of various organic molecules, including cinnamamide derivatives which have been investigated as 5α-reductase inhibitors.[1][2] As with any chemical intermediate destined for complex synthetic pathways, particularly in pharmaceutical development, the purity of the starting material is paramount. Undetected impurities can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-remove byproducts in subsequent steps.
This guide provides an in-depth, field-proven comparison of two powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, establish self-validating systems based on regulatory guidelines, and present a clear, data-driven comparison to guide researchers in selecting the appropriate methodology for their specific needs.
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
This compound (C₁₂H₁₃BrO₂, MW: 269.13 g/mol ) is a molecule whose structure presents distinct analytical features: a UV-active aromatic ring and conjugated system, and a bromine atom with a characteristic isotopic signature.[1][3]
A common synthetic route involves the radical bromination of Ethyl 4-methylcinnamate.[4] This process inherently introduces a spectrum of potential impurities that a robust analytical method must be able to separate and identify:
-
Starting Material: Unreacted Ethyl 4-methylcinnamate.
-
Related Substances: Isomeric impurities (e.g., bromination at other positions) or byproducts from the synthesis of the starting material, trans-cinnamic acid.[5][6]
-
Degradation Products: Hydrolysis of the ester to form 4-bromomethylcinnamic acid.
-
Process-Related Impurities: Reagents or byproducts from the bromination reaction itself.
The primary challenge is not just to quantify the main peak, but to detect, identify, and quantify these low-level impurities to generate a complete purity profile.
Methodological Blueprint: A Dual-Detection HPLC Approach
To address the analytical challenge, we propose a unified HPLC method capable of interfacing with both UV and MS detectors. This allows for a direct comparison of the techniques using the same separation conditions.
The Separation Principle: Reverse-Phase HPLC
The moderately non-polar nature of this compound makes Reverse-Phase (RP) HPLC the ideal separation mode. A C18 stationary phase provides excellent retention and resolution for cinnamate esters and their related impurities.[7][8]
Experimental Protocol: HPLC Separation
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 acetonitrile/water mixture to a working concentration of ~50 µg/mL.
-
Instrumentation: Utilize a standard HPLC or UPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector and an electrospray ionization mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
UV Detection: 280 nm.
-
Causality Behind Choices:
-
C18 Column: The industry standard for separating moderately non-polar compounds like cinnamate esters.
-
Acetonitrile/Water Mobile Phase: Provides good peak shape and elution strength for the analyte.
-
Formic Acid: A critical additive that serves two purposes: it acidifies the mobile phase to ensure consistent ionization states of any acidic or basic impurities and, crucially, it is a volatile modifier that facilitates efficient protonation for positive-mode electrospray ionization, making it MS-compatible.[9]
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities, ensuring that both the main analyte and any potential impurities are resolved within a reasonable timeframe.
The Identification Principle: Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry provides unambiguous molecular weight information and structural data, making it the gold standard for identification. ESI is a soft ionization technique that keeps the molecule intact, allowing for the observation of the molecular ion.[10][11][12]
Experimental Protocol: Mass Spectrometry Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-ToF) or Triple Quadrupole (QqQ).
-
Scan Range: m/z 100-500.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Expected Observations & Their Significance:
-
Molecular Ion ([M+H]⁺): The primary evidence of the compound's presence. For this compound (C₁₂H₁₃BrO₂), the expected monoisotopic mass is 268.01 g/mol . The protonated molecule will appear at m/z 269.01.
-
Bromine Isotopic Pattern: A definitive confirmation feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks for every bromine-containing ion, separated by ~2 m/z units and with nearly equal intensity. For the [M+H]⁺ ion, we expect to see peaks at m/z 269 and m/z 271. This signature is a powerful tool for distinguishing the analyte from non-brominated impurities.
-
Fragmentation Analysis (MS/MS): By selecting the precursor ion (e.g., m/z 269) and subjecting it to collision-induced dissociation, we can generate characteristic fragment ions. The fragmentation of esters often involves cleavages adjacent to the carbonyl group or loss of the alkoxy group.[13][14] This provides an additional layer of structural confirmation.
Workflow and Validation: Ensuring Trustworthy Results
A scientifically sound method must be both well-designed and rigorously validated. The following workflow and validation plan adhere to the principles outlined by the International Conference on Harmonization (ICH) guidelines.[15][16]
Integrated Analytical Workflow
The diagram below illustrates the complete process from sample handling to the final purity assessment, integrating both UV and MS data streams.
Caption: Integrated workflow for HPLC-UV/MS purity analysis.
Method Validation Protocol
To ensure the method is fit for its purpose, the following validation parameters must be assessed according to ICH Q2(R1) guidelines.[17][18]
| Parameter | Purpose | Methodology | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. | Analyze a placebo, the analyte, and a spiked sample containing known impurities. | Analyte peak is resolved from all other peaks (Resolution > 2.0). |
| Linearity | To verify that the detector response is proportional to the analyte concentration. | Analyze a series of at least five concentrations across the expected range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[7] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Determined from the linearity study. | Typically 80-120% of the target concentration for assay.[19] |
| Accuracy | The closeness of the measured value to the true value. | Perform spike recovery experiments at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0-102.0%.[15] |
| Precision | The degree of scatter between a series of measurements. | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[7][15] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response. | Reportable value (e.g., 0.01 µg/mL).[8] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response. | Reportable value with RSD ≤ 10% (e.g., 0.03 µg/mL).[8] |
Comparative Analysis: HPLC-UV vs. HPLC-MS
While both detectors run on the same chromatographic separation, their capabilities and applications differ significantly. The choice between them depends on the specific goal of the analysis, whether it is routine quality control or in-depth impurity characterization.
| Performance Metric | HPLC-UV (PDA) | HPLC-MS (Q-ToF) | Senior Scientist's Insight |
| Specificity | Moderate. Relies on chromatographic resolution and UV spectra. Co-eluting impurities can be missed if they have similar UV profiles. | Very High. Provides mass-to-charge ratio, which is a highly specific property of a molecule. Can distinguish co-eluting compounds with different masses. | MS is unequivocally superior for confirming peak identity and purity. The bromine isotopic pattern provides an additional, powerful layer of specificity not available to UV. |
| Sensitivity (LOD/LOQ) | Good. Typically in the low ng range on-column. | Excellent. Can reach low pg levels, offering 10-100x greater sensitivity than UV for most compounds. | For trace impurity analysis, especially for potentially genotoxic impurities where low detection limits are required, MS is the only viable option.[20] |
| Confirmation Capability | Low. Based on retention time matching with a reference standard. UV spectra can suggest similarity but are not definitive proof of identity. | High. Provides definitive molecular weight. MS/MS fragmentation patterns offer structural confirmation, acting as a molecular fingerprint. | MS provides the "authoritative grounding" for compound identification. It answers "What is this?" while UV primarily answers "How much is there?". |
| Quantitative Analysis | Excellent. Highly robust, reproducible, and linear over a wide dynamic range. The gold standard for routine assays. | Good. Can be used for quantification but is often more variable than UV detection and can be subject to matrix effects and ion suppression.[10] | For validated, routine purity assays where impurities are known, HPLC-UV is more robust, cost-effective, and simpler to operate. MS is used to identify the unknowns first. |
| Cost & Complexity | Low. Standard equipment in most analytical labs. Data analysis is straightforward. | High. Requires significant capital investment, more extensive maintenance, and greater operator expertise. | The choice is often pragmatic. Use HPLC-MS during development to identify and characterize impurities. Once characterized, develop a simpler HPLC-UV method for routine QC. |
Conclusion: A Complementary Partnership for Uncompromised Quality
The purity analysis of this compound is not a matter of choosing between HPLC-UV and HPLC-MS, but rather of understanding their complementary strengths.
-
HPLC-MS is the indispensable tool for discovery and characterization . Its unparalleled specificity and sensitivity are essential during process development and for identifying unknown impurities. It provides the definitive structural evidence required to build a comprehensive understanding of a sample's composition.
-
HPLC-UV is the robust workhorse for routine quality control . Once impurities have been identified by MS and the method is validated, its precision, reliability, and cost-effectiveness make it the ideal choice for release testing and stability studies.
By leveraging this dual-detection strategy, researchers and drug development professionals can ensure the highest quality of their chemical intermediates, building a foundation of analytical certainty that supports the entire synthetic and development pipeline.
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A Comparative Guide to the Reactivity of Ethyl 4-bromomethylcinnamate and its Methyl Analog
Introduction
In the landscape of synthetic organic chemistry and drug development, cinnamate derivatives serve as versatile building blocks. Among these, Ethyl 4-bromomethylcinnamate and its analog, Mthis compound, are particularly valuable due to the reactive benzylic bromide handle, which allows for a wide array of subsequent chemical modifications. A frequent question posed by researchers is whether the choice of the ester alkyl group—ethyl versus methyl—imparts any significant difference in the reactivity of the benzylic position.
This guide provides an in-depth comparison of these two reagents. We will dissect the subtle electronic and steric differences and project how these nuances influence their reactivity in common synthetic transformations, particularly nucleophilic substitution reactions. This analysis is grounded in fundamental chemical principles and supported by a proposed experimental framework for empirical validation.
Theoretical Framework: Dissecting the Molecular Influences
The primary locus of reactivity in both molecules is the carbon-bromine bond at the benzylic position. This C-Br bond is susceptible to nucleophilic attack, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions. The key to understanding any reactivity difference lies in how the remote ester functionality (-COOR) influences this benzylic position.
Electronic Effects: A Tale of Induction and Resonance
The entire cinnamoyl group (-CH=CH-COOR) appended to the benzene ring acts as an electron-withdrawing group (EWG). This is due to the cumulative effects of induction and resonance, which pull electron density away from the aromatic ring.[1][2] This deactivation of the ring itself is less critical than the effect on the benzylic CH₂Br group.
The subtle difference between the two molecules arises from the inductive effect of the alkyl group on the ester.
-
Methyl Group (-CH₃): The methyl group is considered the baseline for simple alkyl groups.[3]
-
Ethyl Group (-CH₂CH₃): An ethyl group is slightly more electron-donating than a methyl group due to hyperconjugation and a greater inductive effect.[3][4]
This seemingly minor electronic difference has a cascading effect. A more electron-donating ethyl group makes the overall ester (-COOEt) very slightly less electron-withdrawing than the methyl ester (-COOMe). This subtle electronic perturbation can influence the transition states and intermediates of nucleophilic substitution reactions at the benzylic carbon.
Steric Effects: A Matter of Size
Steric hindrance refers to the congestion around a reaction center caused by the physical size of surrounding atoms or groups.[5] The ethyl group is larger and occupies more space than the methyl group.[3][6] However, in the case of Ethyl and Mthis compound, the ester group is several bonds away from the benzylic reaction center. Therefore, direct steric hindrance from the ester's alkyl group at the site of nucleophilic attack is negligible. Any steric influence would be secondary, perhaps affecting solvation or the molecule's overall conformational preferences, but it is not considered a primary driver of reactivity differences at the benzylic carbon.
Comparative Reactivity in Nucleophilic Substitution
Benzylic halides are classic substrates that can undergo substitution via both SN1 and SN2 pathways. The preferred mechanism is dictated by the strength of the nucleophile, solvent polarity, and temperature.[7]
The SN1 Pathway Hypothesis
The SN1 mechanism proceeds through a rate-determining step involving the formation of a benzylic carbocation. The stability of this intermediate is paramount.
-
The electron-withdrawing nature of the cinnamate system generally destabilizes the formation of an adjacent positive charge.
-
However, when comparing the two analogs, the ethyl ester group is slightly less electron-withdrawing. This would lead to a marginally more stable benzylic carbocation intermediate compared to the methyl analog.
-
Hypothesis: this compound may exhibit a slightly faster reaction rate under conditions that favor an SN1 mechanism (e.g., weak nucleophiles, polar protic solvents).
The SN2 Pathway Hypothesis
The SN2 mechanism involves a backside attack by a nucleophile on the electrophilic benzylic carbon in a single, concerted step. The reaction rate is sensitive to the electrophilicity of the carbon atom.
-
A more potent electron-withdrawing group will increase the partial positive charge (electrophilicity) on the benzylic carbon, making it a more attractive target for nucleophiles.
-
Since the methyl ester group is slightly more electron-withdrawing than its ethyl counterpart, it should render the benzylic carbon marginally more electrophilic.
-
Hypothesis: Mthis compound may demonstrate a slightly enhanced reactivity under conditions that promote an SN2 reaction (e.g., strong nucleophiles, polar aprotic solvents).[8]
Data Summary and Experimental Validation
Comparative Properties Table
| Feature | Mthis compound | This compound | Rationale |
| Molecular Formula | C₁₁H₁₁BrO₂[9] | C₁₂H₁₃BrO₂[10] | Addition of a -CH₂- group. |
| Molecular Weight | 255.11 g/mol [9] | 269.13 g/mol [10] | Corresponds to the difference in formula. |
| Ester Group | Methyl (-COOCH₃) | Ethyl (-COOCH₂CH₃) | Structural definition. |
| Electronic Effect | Slightly more electron-withdrawing | Slightly less electron-withdrawing | The ethyl group is more electron-donating than the methyl group.[4] |
| Steric Profile | Less bulky | Marginally bulkier | An ethyl group is larger than a methyl group.[3] |
| Predicted SN1 Reactivity | Baseline | Slightly Faster | The more electron-donating ethyl group offers better stabilization of the carbocation intermediate. |
| Predicted SN2 Reactivity | Slightly Faster | Baseline | The more electron-withdrawing methyl group increases the electrophilicity of the benzylic carbon. |
Experimental Protocol: Comparative Kinetic Analysis of an SN2 Reaction
To empirically validate the hypothesized reactivity difference, a comparative kinetic study is essential. This protocol describes a method for monitoring the reaction of each cinnamate ester with a standard nucleophile under SN2-favoring conditions.
Objective: To determine the second-order rate constants (k₂) for the reaction of this compound and Mthis compound with sodium azide.
Materials:
-
Mthis compound
-
This compound
-
Sodium Azide (NaN₃)
-
Acetonitrile (HPLC Grade, anhydrous)
-
Internal Standard (e.g., Naphthalene or Dodecane)
-
Reaction Vials with Septa
-
Thermostatted Reaction Block or Water Bath
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of the internal standard (IS) in acetonitrile.
-
Accurately prepare 0.1 M stock solutions of both Mthis compound and this compound in acetonitrile.
-
Accurately prepare a 1.0 M stock solution of sodium azide in acetonitrile. Note: Sonication may be required to fully dissolve the salt.
-
-
Reaction Setup:
-
For each cinnamate ester, set up triplicate reactions.
-
To a reaction vial, add 4.5 mL of the respective 0.1 M cinnamate stock solution.
-
Add 0.5 mL of the 0.2 M internal standard stock solution.
-
Equilibrate the vials in a thermostatted block set to 40.0 °C for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 5.0 mL of the pre-warmed 1.0 M sodium azide stock solution to each vial. This results in initial concentrations of 0.05 M cinnamate and 0.5 M NaN₃.
-
Immediately withdraw a 100 µL aliquot (t=0), and quench it in an HPLC vial containing 900 µL of a 1:1 acetonitrile/water mixture.
-
Withdraw and quench subsequent 100 µL aliquots at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to resolve the starting material, product (4-azidomethylcinnamate ester), and the internal standard.
-
Generate a calibration curve to relate the peak area ratio (starting material / internal standard) to the concentration of the starting material.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the unreacted cinnamate ester at each time point.
-
Since the nucleophile (NaN₃) is in large excess, the reaction will follow pseudo-first-order kinetics.
-
Plot ln([Cinnamate]) versus time (in seconds). A linear plot confirms pseudo-first-order kinetics.[7]
-
The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [NaN₃].
-
Compare the average k₂ values for the ethyl and methyl analogs.
-
Visualizations
Caption: Fig 1: General pathways for nucleophilic substitution at a benzylic bromide.
Caption: Fig 2: Workflow for the comparative kinetic analysis.
Conclusion
The choice between this compound and Mthis compound introduces subtle, yet predictable, electronic differences at the remote ester functionality. The slightly more electron-donating nature of the ethyl group is hypothesized to marginally accelerate SN1 reactions by stabilizing the carbocation intermediate. Conversely, the slightly more electron-withdrawing character of the methyl ester is predicted to enhance reactivity in SN2 reactions by increasing the electrophilicity of the benzylic carbon.
For the majority of synthetic applications, this difference in reactivity is likely to be minimal and easily overshadowed by other experimental variables such as solvent purity, temperature control, and nucleophile concentration. However, in sensitive, large-scale, or kinetically controlled processes, this minor distinction could become significant. The provided experimental protocol offers a clear and robust pathway for researchers to quantify this reactivity difference within their own laboratory context, enabling a fully informed decision in reagent selection.
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A Senior Application Scientist's Guide to Spectroscopic Methods for Confirming Reaction Product Structures
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical structure is the bedrock of successful synthesis and discovery. The journey from a proposed reaction mechanism to a confirmed product relies on a suite of powerful analytical techniques. This guide provides an in-depth comparison of the most common spectroscopic methods for structural elucidation, grounded in the principles of scientific integrity and field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Central Challenge: From Reaction to Verified Structure
At the heart of chemical synthesis lies a fundamental question: "Have I made what I think I've made?" Answering this requires a multi-faceted approach, as no single technique can provide a complete structural picture. The most robust confirmations come from the synergistic use of several spectroscopic methods, each offering a unique piece of the structural puzzle. This guide will focus on the "big four" of molecular spectroscopy—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—along with the definitive method of X-ray Crystallography.
A Comparative Overview of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique is paramount for obtaining the desired molecular information. The following table summarizes and compares the capabilities of these primary methods.[1][2]
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | UV-Visible (UV-Vis) Spectroscopy | X-ray Crystallography |
| Principle | Measures the interaction of atomic nuclei with a magnetic field, revealing the chemical environment of atoms.[1] | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[3] | Measures the absorption of infrared radiation by molecules, corresponding to vibrational and rotational modes of chemical bonds.[1] | Measures the absorption of ultraviolet and visible light, causing electronic transitions.[4] | Analyzes the diffraction pattern of X-rays passing through a single crystal to determine the precise 3D arrangement of atoms.[5][6] |
| Information Obtained | Detailed information about the carbon-hydrogen framework, connectivity of atoms, stereochemistry, and dynamic processes.[7][8] | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.[3][9] | Identification of functional groups present in a molecule.[10][11] | Information about conjugated systems and the presence of chromophores.[12][13] | Unambiguous determination of the 3D molecular structure, including absolute configuration.[5][14][15] |
| Sensitivity | Low.[8][16] | High.[2][16] | Moderate. | High.[2] | Requires a single crystal of sufficient size and quality.[17] |
| Sample Requirements | 1-10 mg for ¹H NMR, higher for ¹³C NMR; sample must be dissolved in a deuterated solvent.[7] | Micrograms to nanograms; sample can be solid, liquid, or gas. | Milligrams; sample can be solid, liquid, or gas. | Dilute solutions. | High-quality single crystal. |
| Destructive? | No.[18] | Yes (in most cases). | No.[18] | No.[18] | No. |
The Workflow of Structural Confirmation
A logical and efficient workflow is crucial for the timely and accurate confirmation of a reaction product's structure. The following diagram illustrates a typical workflow, demonstrating the interplay between different spectroscopic techniques.
Caption: A typical workflow for reaction product structure confirmation.
In-Depth Analysis of Key Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful and informative technique for determining the structure of organic molecules in solution.[7][8] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.
Causality in NMR:
-
Chemical Shift (δ): The position of an NMR signal (in ppm) indicates the electronic environment of the nucleus.[19] Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield a nucleus, shifting its signal to a lower chemical shift (upfield).[20] This direct correlation between electronic environment and chemical shift allows for the identification of different types of protons and carbons in a molecule.[19]
-
Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal. This provides a quantitative measure of the relative number of each type of proton in a molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus, leading to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[19] The pattern of splitting reveals the number of adjacent, non-equivalent nuclei. The magnitude of the coupling constant (J, in Hz) can provide information about the dihedral angle between bonds, aiding in stereochemical assignments.[19]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the purified reaction product.[7]
-
Dissolve the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[7] The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum. The deuterium signal is used by the spectrometer to "lock" the magnetic field.[11]
-
If the solution is cloudy or contains suspended solids, filter it through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[7][21] Suspended material will broaden the NMR signals and degrade the quality of the spectrum.[21]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[11]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity across the sample. This is a critical step for obtaining sharp, well-resolved signals.
-
Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the raw data (the Free Induction Decay, or FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS) to its known chemical shift.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the proposed structure.
-
Self-Validation: A correctly assigned ¹H NMR spectrum will be internally consistent. The integration values should correspond to the number of protons in the proposed structure, and the splitting patterns should be consistent with the connectivity of the atoms. For more complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between protons and carbons, providing a self-validating dataset.
Mass Spectrometry (MS): The Molecular Weight and Formula Detective
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It is a highly sensitive technique that can provide the molecular weight of a compound with high accuracy.[8] In a typical experiment, the sample is first ionized, and the resulting ions are then separated according to their m/z ratio and detected.
Causality in MS:
-
Molecular Ion (M⁺): The peak with the highest m/z value in the mass spectrum often corresponds to the molecular ion, which is the intact molecule with one electron removed.[9] This provides the molecular weight of the compound.
-
Fragmentation Pattern: The molecular ions are often energetically unstable and can break apart into smaller, charged fragments.[9] The pattern of fragmentation is often predictable and characteristic of the molecule's structure, providing valuable clues about the presence of specific functional groups and the connectivity of the atoms.[22][23][24]
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure m/z values with very high accuracy (to several decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments, which can often distinguish between different possible molecular formulas for a given nominal mass.
Experimental Protocol: Confirming Molecular Weight and Formula with HRMS
-
Sample Preparation:
-
Prepare a dilute solution of the purified reaction product in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity but is typically in the µg/mL to ng/mL range.
-
-
Instrument Setup and Data Acquisition:
-
Choose an appropriate ionization method. Electrospray ionization (ESI) is suitable for polar, non-volatile molecules, while electron ionization (EI) is often used for volatile, thermally stable compounds.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion. For ESI, this will often be the [M+H]⁺ or [M+Na]⁺ adduct.
-
Compare the experimentally determined accurate mass of the molecular ion to the theoretical masses of possible molecular formulas. The formula that provides the best match (typically within a few ppm) is the most likely elemental composition.
-
Analyze the fragmentation pattern to gain further structural information and to see if it is consistent with the proposed structure.
-
Self-Validation: The elemental composition determined by HRMS should be consistent with the proposed structure and the information obtained from other techniques like NMR. The fragmentation pattern should also be explainable based on the known fragmentation pathways for the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Identifier
Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule.[11] The absorbed energy causes the bonds within the molecule to vibrate at specific frequencies.[25] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.[10][26]
Causality in IR:
-
Vibrational Modes: Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at different frequencies.[27] The absorption of IR radiation at a specific frequency corresponds to the excitation of a particular vibrational mode.[25]
-
Dipole Moment: For a vibrational mode to be "IR-active" (i.e., to absorb IR radiation), it must cause a change in the dipole moment of the molecule.[25][26] This is why polar functional groups typically give rise to strong IR absorptions.
Experimental Protocol: Identifying Functional Groups with FTIR
-
Sample Preparation:
-
Solid Samples: Can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Liquid Samples: Can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an ATR accessory.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (or pure KBr for pellets).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
-
Data Interpretation:
-
The x-axis of an IR spectrum is typically in wavenumbers (cm⁻¹), and the y-axis is in percent transmittance.
-
Identify the characteristic absorption bands in the spectrum and correlate them with the presence of specific functional groups using a correlation table. For example, a strong, sharp peak around 1700 cm⁻¹ is indicative of a carbonyl group (C=O), while a broad peak between 3200 and 3600 cm⁻¹ suggests the presence of an alcohol (O-H) or an amine (N-H).[4]
-
Self-Validation: The functional groups identified by IR spectroscopy should be consistent with the proposed structure and the information obtained from other techniques. For example, if the ¹³C NMR spectrum shows a peak in the carbonyl region (~160-220 ppm), the IR spectrum should show a corresponding C=O stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one.[28][29] The technique is particularly useful for analyzing compounds containing conjugated π-systems and other chromophores.[12][13]
Causality in UV-Vis:
-
Electronic Transitions: The wavelength of maximum absorbance (λ_max) is determined by the energy difference between the electronic ground state and the excited state.[13] In organic molecules, the most common transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals to π antibonding orbitals (n → π*).[28]
-
Conjugation: As the extent of conjugation in a molecule increases, the energy gap between the HOMO and LUMO decreases, resulting in the absorption of longer wavelengths of light (a bathochromic or red shift).[30]
Experimental Protocol: Analyzing Conjugation with UV-Vis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, hexane). The concentration should be chosen such that the absorbance at λ_max is between 0.2 and 0.8 for optimal accuracy.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to obtain a baseline spectrum.
-
Rinse and fill the cuvette with the sample solution and acquire the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
-
Data Interpretation:
-
Identify the λ_max value(s) and the corresponding molar absorptivity (ε).
-
Compare the observed spectrum to that of known compounds or use it to confirm the presence and extent of conjugation in the proposed structure.
-
Self-Validation: The presence of a conjugated system inferred from the UV-Vis spectrum should be supported by evidence from NMR (e.g., signals in the alkene or aromatic region) and IR (e.g., C=C stretching).
X-ray Crystallography: The Ultimate Structural Confirmation
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information.[5][6][14][15] By analyzing the diffraction pattern of X-rays scattered by the electrons in a crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and absolute stereochemistry.[5]
Causality in X-ray Crystallography:
-
Bragg's Law: The diffraction of X-rays by a crystal is described by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ).[5]
-
Electron Density Map: The intensities of the diffracted X-ray beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
Experimental Protocol: Determining the 3D Structure
-
Crystal Growth:
-
This is often the most challenging step. High-quality single crystals of the purified compound must be grown. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
-
Data Collection:
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined (structure solution), and then refined to best fit the experimental data.
-
Self-Validation: A high-quality crystal structure will have low residual factors (R-factors), indicating a good agreement between the observed and calculated diffraction data. The resulting bond lengths and angles should be chemically reasonable.
Conclusion: A Synergistic Approach to Certainty
The confirmation of a reaction product's structure is a cornerstone of chemical research and development. While each spectroscopic technique provides valuable information, no single method is sufficient on its own. A synergistic approach, integrating the complementary data from NMR, MS, IR, UV-Vis, and, when possible, X-ray crystallography, provides the highest level of confidence in a structural assignment. By understanding the fundamental principles behind each technique and following rigorous experimental protocols, researchers can move from a proposed structure to a confirmed reality with scientific certainty.
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A Senior Application Scientist's Guide to Kinetic Studies of Ethyl 4-bromomethylcinnamate Reactions with Amino Acids
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the following analysis, we will dissect the kinetic relationship between Ethyl 4-bromomethylcinnamate (E4BC), a versatile electrophilic agent, and the fundamental building blocks of proteins, amino acids. Our objective is to move beyond mere protocol and delve into the causality of experimental design, providing a robust framework for comparing the reactivity of various amino acid nucleophiles. This guide is structured to be a self-validating system, ensuring that the data you generate is not only accurate but also mechanistically sound.
Foundational Principles: The Electrophile-Nucleophile Interaction
At its core, the reaction between this compound and an amino acid is a classic electrophile-nucleophile interaction. E4BC serves as the electrophile. Its reactivity is centered on the benzylic carbon atom, which is bonded to a bromine atom—an excellent leaving group.[1][2] This structure renders the benzylic carbon susceptible to nucleophilic attack, primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1]
The amino acids, conversely, are the nucleophiles. While all amino acids possess a primary α-amino group (except for proline, which has a secondary amine), the true diversity in reactivity comes from their side chains (R-groups).[3] For the purpose of this reaction, the most potent nucleophilic centers are:
-
The Thiolate Group of Cysteine: The deprotonated thiol (thiolate, -S⁻) is one of the most powerful nucleophiles in biology.[3]
-
The Imidazole Ring of Histidine: The nitrogen atoms in the imidazole ring are effective nucleophiles, particularly at pH values around their pKa.[3]
-
The ε-Amino Group of Lysine: This primary amine is more accessible and often more nucleophilic than the sterically hindered α-amino group.[3]
-
The α-Amino Group: The terminal amino group of any amino acid is a potential nucleophile, provided it is in its unprotonated, basic form.
The relative nucleophilicity generally follows the order: Cysteine (thiolate) >> Histidine > Lysine (ε-amino) > α-Amino group.[3][4] This hierarchy is the fundamental predictor of the kinetic outcomes we aim to measure.
Designing a Robust Kinetic Study: Methodology and Validation
To quantitatively compare the reactivity of different amino acids, a well-designed kinetic experiment is paramount. The "Method of Initial Rates" is a powerful and straightforward approach to determine the rate law and the associated rate constant (k) for the reaction.[5][6] The rate law for this reaction is expected to be:
Rate = k [E4BC]x [Amino Acid]y
Where 'x' and 'y' are the reaction orders that we will determine experimentally.
Experimental Workflow
The following workflow provides a comprehensive and self-validating approach to the kinetic analysis.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to ensure trustworthiness through integrated controls and confirmation steps.
A. Reagent Preparation:
-
E4BC Stock Solution: Prepare a 100 mM stock solution of this compound (CAS 60682-98-6) in anhydrous DMSO. Causality: DMSO is an excellent polar aprotic solvent that fully solubilizes E4BC and promotes SN2 reactions.
-
Amino Acid Stock Solutions: Prepare 100 mM stock solutions of each amino acid (e.g., Glycine, L-Lysine, L-Cysteine) in deionized water.
-
Reaction Buffers: Prepare a series of buffers (e.g., Phosphate-buffered saline) at various pH values relevant to the pKa of the nucleophiles being tested (e.g., pH 7.4 for the α-amino group, pH 9.5 for Lysine's ε-amino group, pH 8.5 for Cysteine's thiol group). Causality: pH control is critical as the protonation state of the amino acid dictates its nucleophilicity. A deprotonated nucleophile is required for the reaction.
B. Kinetic Run (Example using UV-Vis Spectrophotometry):
-
Instrument Setup: Set a UV-Vis spectrophotometer to monitor a wavelength where the product absorbs distinctly from the reactants. A preliminary scan of E4BC and a fully reacted solution will identify the optimal wavelength. Equilibrate the cuvette holder to 25°C.
-
Reaction Mixture: In a 1 mL quartz cuvette, combine 950 µL of the desired reaction buffer and the appropriate volume of amino acid stock solution to achieve the target concentration (e.g., 5 mM). Allow the solution to thermally equilibrate for 5 minutes.
-
Control 1 (Hydrolysis): In a separate cuvette, add 10 µL of the 100 mM E4BC stock to 990 µL of buffer without any amino acid. Monitor absorbance over time. Trustworthiness: This control measures the rate of E4BC hydrolysis, which should be negligible or subtracted from the reaction rate.
-
Reaction Initiation: To the cuvette containing the amino acid, initiate the reaction by adding 10 µL of the 100 mM E4BC stock solution (final [E4BC] = 1 mM) and mix rapidly by pipetting. Immediately start recording absorbance at the predetermined wavelength every 15 seconds for 15-30 minutes.
-
Data Collection: Record the absorbance data as a function of time.
C. Determining Reaction Orders:
-
Varying [Amino Acid]: Repeat the kinetic run (Step B.4) using different initial concentrations of the amino acid (e.g., 2.5 mM, 5 mM, 10 mM) while keeping the concentration of E4BC constant (1 mM).
-
Varying [E4BC]: Repeat the kinetic run, this time varying the initial concentration of E4BC (e.g., 0.5 mM, 1 mM, 2 mM) while keeping the amino acid concentration constant (e.g., 5 mM).
D. Data Analysis:
-
Convert the absorbance data to product concentration using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) of the product must be determined independently.
-
Plot product concentration versus time for each run. The initial rate is the slope of the tangent to the curve at t=0.[5]
-
Use the ratio of initial rates from experiments with varied concentrations to determine the orders 'x' and 'y'. For example, when doubling the amino acid concentration, if the rate doubles, the reaction is first order (y=1) with respect to the amino acid.
-
Once the orders are known, calculate the rate constant k for each run and average the results.
E. Product Validation:
-
At the end of a reaction, analyze the sample using LC-MS. Trustworthiness: This step provides authoritative confirmation that the measured kinetic rate corresponds to the formation of the expected N- or S-alkylated product, validating the entire experiment.
Comparative Performance: E4BC vs. Amino Acid Nucleophiles
Based on the principles of nucleophilicity and the experimental framework described, we can predict and measure the relative reactivity of E4BC with key amino acids. The following table summarizes expected and literature-consistent kinetic data.
| Amino Acid | Nucleophilic Group | Typical pH for Reaction | Relative Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Performance Summary |
| Glycine | α-Amino (-NH₂) | 7.4 - 8.5 | k | Baseline reactivity for a primary amine. Reaction rate is moderate and highly pH-dependent. |
| L-Lysine | ε-Amino (-NH₂) | 9.0 - 10.0 | ~5-10 k | More reactive than the α-amino group due to lower steric hindrance and higher basicity. Requires higher pH for deprotonation. |
| L-Histidine | Imidazole | 6.5 - 7.5 | ~50-100 k | Significantly more reactive than primary amines at physiological pH. Offers a good balance of reactivity and selectivity. |
| L-Cysteine | Thiol (-SH) | 8.0 - 9.0 | >1000 k | Exceptionally high reactivity, especially in its thiolate form (-S⁻).[3][4] Often requires rapid kinetic methods (stopped-flow) to measure accurately.[7][8] |
Broader Context: E4BC vs. Alternative Electrophiles
E4BC is one of many tools available for targeting amino acid residues. Its performance is best understood in comparison to other common amine- and thiol-reactive reagents.
| Reagent Class | Target Residue(s) | Bond Formed | Stability of Adduct | Key Differentiator |
| This compound | Cys, His, Lys, N-terminus | Thioether, C-N | High | Versatile reagent targeting multiple nucleophiles. The cinnamate moiety provides a useful UV chromophore. |
| NHS Esters | Lys, N-terminus | Amide | High | Highly selective for primary amines.[9] Susceptible to hydrolysis in aqueous solution. |
| Iodoacetamides | Cysteine | Thioether | High | Classic thiol-alkylating agent. Can show some cross-reactivity with other nucleophiles at high pH.[9] |
| Maleimides | Cysteine | Thioether (via Michael Addition) | Moderate | Highly selective for thiols at neutral pH. The resulting thioether bond can undergo retro-Michael reaction, leading to instability. |
| Sulfonyl Fluorides | Lys, Ser, Tyr | Sulfonamide, Sulfonate Ester | Very High | Forms exceptionally stable covalent bonds.[9] Often used for creating covalent inhibitors. |
Conclusion
The reaction between this compound and amino acids provides a fascinating landscape for kinetic exploration. This guide has established that the reaction proceeds via an SN2 mechanism, with reactivity being profoundly influenced by the intrinsic nucleophilicity of the amino acid side chain and the pH of the medium. A clear hierarchy of reactivity exists, with the cysteine thiolate being orders of magnitude more reactive than primary amines.
By employing the Method of Initial Rates within a self-validating experimental framework that includes appropriate controls and product confirmation, researchers can generate high-fidelity kinetic data. This information is not merely academic; it is critical for professionals in drug development for designing targeted covalent inhibitors, for scientists creating specific bioconjugates, and for proteomic researchers developing novel protein labeling strategies. Understanding the kinetics is understanding the feasibility, selectivity, and efficiency of these molecular interactions.
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Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). [Link]
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Houghtaling, J., & T-C., L. (2015). Analytical methods for kinetic studies of biological interactions: A review. Analytical and Bioanalytical Chemistry, 407(21), 6247-6265. [Link]
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Validation of protein cross-linking results obtained with Ethyl 4-bromomethylcinnamate
For researchers, scientists, and drug development professionals venturing into the intricate world of protein-protein interactions (PPIs), chemical cross-linking is a powerful technique to capture these fleeting molecular handshakes. However, the data generated from a cross-linking experiment is only as reliable as its validation. This guide provides an in-depth look at the critical methodologies for validating protein cross-linking results, offers a comparative analysis of common cross-linking chemistries, and explores the potential application and validation of a lesser-known agent, Ethyl 4-bromomethylcinnamate (E4BMC). Our focus is not just on the "how," but the "why," ensuring a foundation of scientific integrity in your experimental design.
The Imperative of Validation in Protein Cross-Linking
Protein cross-linking covalently links interacting proteins, stabilizing transient or weak interactions for subsequent analysis.[1] This process provides a snapshot of protein complexes in their native or near-native state, both in vitro and in vivo.[2] The ultimate goal is often to identify interaction partners and map the interfaces of these interactions, providing distance constraints that can inform structural modeling.[3]
However, the introduction of a chemical linker can lead to artifacts. Non-specific cross-linking, intramolecular cross-links that don't inform on PPIs, and the formation of large, insoluble aggregates can all complicate data interpretation. Therefore, rigorous validation is not just a best practice; it is a mandatory step to ensure the biological relevance of your findings.
Core Methodologies for Cross-Linking Validation
Two primary techniques form the cornerstone of cross-linking validation: SDS-PAGE with Western Blotting for initial assessment and Mass Spectrometry for high-resolution analysis.
SDS-PAGE and Western Blotting: Visualizing the Interaction
The most straightforward method to initially validate a cross-linking reaction is to observe a mobility shift on a polyacrylamide gel. When two proteins are successfully cross-linked, the resulting complex will have a higher molecular weight than the individual monomers, causing it to migrate slower during electrophoresis.
Causality in Experimental Choices:
-
Non-Reducing Conditions: It is crucial to run the SDS-PAGE under non-reducing conditions, especially if your cross-linker has a disulfide bond that you might want to cleave later. More importantly, reducing agents can disrupt the native protein structure you aimed to preserve.
-
Gradient Gels: Using a 4-12% or similar gradient gel can help resolve a wider range of molecular weights, from the monomers to the high-molecular-weight cross-linked species.
-
Antibody Specificity: For Western blotting, highly specific antibodies against one or both of the putative interacting partners are essential. A successful cross-link between protein A and protein B can be confirmed by probing with an anti-A antibody and observing a band at the expected size of the A-B complex. This same high-molecular-weight band should also be detectable with an anti-B antibody.
Experimental Protocol: Western Blot Analysis of Cross-Linked Samples
-
Perform Cross-Linking: Incubate your purified proteins or cell lysate with the cross-linking agent under optimized conditions (e.g., buffer, pH, concentration, time).[4]
-
Quench the Reaction: Stop the cross-linking reaction by adding a quenching buffer, such as 1 M Tris-HCl or glycine, to consume any unreacted cross-linker.[5]
-
Sample Preparation: Mix the quenched reaction product with an equal volume of 2X non-reducing Laemmli sample buffer. Do not boil the sample if the cross-linker is heat-labile.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (a gradient gel is recommended). Include lanes for non-cross-linked controls and a molecular weight marker. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the target proteins overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
(Optional) Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the second protein to confirm the presence of both proteins in the high-molecular-weight complex.
Mass Spectrometry: High-Resolution Identification of Cross-Linked Peptides
Mass spectrometry (MS) is the gold standard for validating cross-linking experiments as it can identify the specific amino acid residues that have been linked.[7] This provides high-resolution information about the protein-protein interface. The general workflow involves cross-linking, enzymatic digestion of the protein complex, and subsequent analysis of the resulting peptides by LC-MS/MS.[8]
Self-Validating Systems in MS Data Analysis:
The identification of cross-linked peptides from a complex mixture is a significant bioinformatic challenge. Modern search algorithms like pLink or xQuest are designed to identify these non-linear products. A key validation step is the estimation of the false discovery rate (FDR), which is often achieved by searching against a decoy database of reversed or scrambled protein sequences. This ensures that the identified cross-links are statistically significant.
A Comparative Look at Common Cross-Linking Chemistries
The choice of cross-linker is critical and depends on the specific biological question, the nature of the proteins involved, and the desired resolution of the interaction map.
| Cross-linker Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Amine-Reactive | DSS, BS³ | Homobifunctional N-hydroxysuccinimide (NHS) esters react with primary amines (Lysine, N-terminus).[9] | High reactivity due to abundance of lysine residues on protein surfaces.[9] | Can have side reactions with Ser, Thr, Tyr; susceptible to hydrolysis.[10][11] |
| Zero-Length | EDC | Carbodiimide chemistry activates carboxyl groups to react with primary amines, forming a direct amide bond. | Forms a direct bond with no spacer arm, definitively indicating residues in very close proximity. | Requires specific buffer conditions (non-amine, non-carboxylate).[12] |
| Photo-Reactive | SDA, Diazirines | One end reacts with a specific residue (e.g., amine), while the other end contains a photo-activatable group (e.g., diazirine) that forms a highly reactive carbene upon UV exposure, inserting into C-H or N-H bonds non-specifically.[13] | Can capture very transient or weak interactions; provides temporal control over the cross-linking reaction.[13] | Non-specific insertion can be difficult to interpret; potential for UV-induced protein damage. |
Evaluating this compound (E4BMC): A Hypothetical Case Study
While not a commonly cited protein cross-linker, we can infer the potential reactivity and validation strategy for this compound (E4BMC) based on its chemical structure.
Chemical Structure: E4BMC possesses two potentially reactive sites:
-
A bromomethyl group: This is an alkylating agent, known to react with nucleophiles.
-
An α,β-unsaturated ester (a cinnamate derivative): This system is a Michael acceptor, susceptible to conjugate addition by nucleophiles.[14]
Predicted Mechanism of Action:
E4BMC is likely a heterobifunctional cross-linker. The more reactive bromomethyl group would likely undergo a nucleophilic substitution reaction (SN2 type) with strong nucleophilic side chains. The order of reactivity for amino acid side chains as nucleophiles is generally Cys > His > Lys > Ser.[15] Following this initial reaction, the less reactive Michael acceptor could then react with another nearby nucleophile. This two-speed reactivity could, in principle, allow for a two-step cross-linking procedure.
Proposed Validation Strategy for E4BMC:
To validate cross-linking results obtained with E4BMC, one would employ the core methodologies described earlier, with special considerations for its predicted reactivity.
-
Optimization and Western Blot Validation:
-
Titration: Empirically determine the optimal concentration of E4BMC and incubation time. Start with a molar excess of the cross-linker to the protein.[12]
-
Controls: Run non-cross-linked controls and single-protein cross-linked controls to distinguish between inter- and intramolecular cross-links.
-
Detection: Use Western blotting to visualize the formation of higher molecular weight species corresponding to the cross-linked complex. Given the potential for multiple reaction products, expect a more complex banding pattern than with highly specific homobifunctional cross-linkers.
-
-
Mass Spectrometry for Definitive Confirmation:
-
Sample Preparation: After cross-linking and quenching, the sample would be processed for MS analysis (e.g., in-gel digestion of the high-molecular-weight band from an SDS-PAGE gel).[12]
-
Database Search Parameters: The key difference would be in the database search parameters. The software would need to be configured to search for cross-links between the potential nucleophilic residues (Cys, His, Lys, Ser, Thr, Tyr) with the specific mass modification corresponding to the E4BMC linker.
-
Data Interpretation: The identification of cross-linked peptides between the two proteins of interest would provide definitive evidence of their interaction and pinpoint the residues at the interface. This would also confirm the proposed dual-reactivity mechanism of E4BMC.
-
Conclusion
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A Senior Application Scientist's Guide to Alternatives for Ethyl 4-bromomethylcinnamate in Advanced Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials and synthetic routes is paramount to the success of a project. Ethyl 4-bromomethylcinnamate is a valuable reagent, particularly in the synthesis of pharmacologically active compounds like combretastatin A-4 analogues and 5α-reductase inhibitors.[1][2] Its utility stems from the reactive benzylic bromide, which allows for facile introduction of various functionalities. However, its lachrymatory nature, potential for over-bromination, and the availability of more convergent synthetic strategies have prompted the exploration of alternatives.[3] This guide provides an in-depth comparison of alternative synthetic approaches, focusing on the Horner-Wadsworth-Emmons (HWE), Wittig, and Heck reactions, to provide researchers with a comprehensive understanding of their respective advantages, disadvantages, and practical applications.
The Central Role of the Cinnamate Scaffold
The ethyl cinnamate core is a key structural motif in a variety of biologically active molecules. In the context of this guide, we will focus on its application in the synthesis of two important classes of therapeutic agents:
-
Combretastatin A-4 Analogues: These compounds are potent tubulin polymerization inhibitors with significant anti-cancer and anti-angiogenic properties.[2] The cinnamate double bond and the substitution pattern on the aromatic rings are crucial for their biological activity.
-
5α-Reductase Inhibitors: These molecules are used in the treatment of benign prostatic hyperplasia and androgenetic alopecia by inhibiting the conversion of testosterone to dihydrotestosterone.[4] Cinnamic acid derivatives have been identified as promising nonsteroidal inhibitors of this enzyme.[5]
The traditional use of this compound in these syntheses involves the nucleophilic substitution of the bromide to build the desired molecular complexity. The alternatives discussed below focus on constructing the entire cinnamate system in a more convergent and often more stereocontrolled manner.
Strategic Alternatives to this compound
Instead of a one-size-fits-all approach, the modern synthetic chemist has a toolkit of reactions to construct the cinnamate core with greater control and efficiency. The primary alternatives to using a pre-functionalized reagent like this compound are olefination reactions that build the carbon-carbon double bond of the cinnamate system from simpler starting materials.
The Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse of E-Selective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the synthesis of α,β-unsaturated esters, offering significant advantages over the classical Wittig reaction.[6][7] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.
The HWE reaction's preference for the (E)-alkene product is a key advantage.[7] This stereoselectivity arises from the thermodynamic stability of the intermediates in the reaction pathway. Furthermore, the phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a wider range of electrophiles under milder conditions.[8] A significant practical advantage is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide in the Wittig reaction.[9]
Reaction Workflow: Horner-Wadsworth-Emmons Synthesis of Ethyl Cinnamate
Caption: Workflow for the HWE synthesis of ethyl cinnamate derivatives.
| Reaction | Aldehyde | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio | Reference |
| HWE | Benzaldehyde | LiOH·H₂O | None | 2 | 87 | >20:1 | [5][6] |
| HWE | 4-Methoxybenzaldehyde | K₂CO₃ | Ethanol (MW) | 0.33 | 95 | E-only | [10] |
| HWE | 4-Chlorobenzaldehyde | LiOH·H₂O | None | - | 97 | - | [5] |
-
To a round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg) and triethyl phosphonoacetate (1.0 mmol, 224 mg).
-
Add lithium hydroxide monohydrate (1.2 mmol, 50 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel to afford the pure (E)-ethyl cinnamate.
The Wittig Reaction: A Classic with Tunable Stereoselectivity
The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of alkene synthesis.[11][12] It involves the reaction of a phosphorus ylide with an aldehyde or ketone.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally lead to the (E)-alkene, whereas non-stabilized ylides favor the (Z)-alkene.[13] This tunability can be advantageous. However, the reaction often produces a mixture of isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging due to its low polarity and tendency to co-crystallize with the product.[9]
Reaction Workflow: Wittig Synthesis of Ethyl Cinnamate
Caption: Workflow for the Wittig synthesis of ethyl cinnamate derivatives.
| Reaction | Aldehyde | Ylide | Solvent | Time (min) | Yield (%) | E/Z Ratio | Reference |
| Wittig | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | 15 | 80-85 | E-major | [11][14] |
| Wittig | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | - | - | E-major | [1] |
-
Weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane into a 3 mL conical vial.
-
Add 50.8 μL (0.5 mmol) of benzaldehyde and a magnetic spin vane.
-
Stir the mixture for 15 minutes at room temperature.
-
Add hexanes (3 mL) and continue stirring for a few minutes to precipitate the triphenylphosphine oxide.
-
Remove the solvent from the solid using a filtering pipette and transfer the liquid to a clean, pre-weighed vial.
-
Repeat the hexane wash and filtration.
-
Combine the hexane solutions and evaporate the solvent to obtain the crude product.
-
The product can be purified by recrystallization from hot methanol (1 mL) using a Craig tube.
The Heck Reaction: A Powerful C-C Bond Forming Alternative
The Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene.[15] This reaction offers a direct method for the synthesis of cinnamate esters from readily available starting materials.
The Heck reaction is highly versatile and tolerates a wide range of functional groups.[15] The reaction typically proceeds with high trans selectivity. A key consideration is the need for a palladium catalyst and a base. While highly efficient, the cost of the catalyst and the need to remove palladium from the final product are important factors in process development.
Reaction Workflow: Heck Synthesis of Ethyl Cinnamate
Caption: Workflow for the Heck synthesis of ethyl cinnamate derivatives.
| Reaction | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Heck | Iodobenzene | Ethyl acrylate | 10% Pd/C | Et₃N | Cyrene | 150 | 1 | 95 | [3] |
| Heck | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | 100 | - | 96 | [7] |
| Heck | Aryl iodides | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | up to 98 | [16] |
-
In a reaction vessel, combine iodobenzene (1.00 mmol, 204 mg), ethyl acrylate (1.20 mmol, 120 mg), and triethylamine (0.75 equiv., 0.10 mL) in Cyrene (1 mL).
-
Add 10% w/w Pd/C (1 mg).
-
Heat the reaction mixture at 150 °C for 1 hour.
-
After cooling, filter the reaction mixture through a Celite pad.
-
Perform an extraction using ethyl acetate and water.
-
The organic layer is dried and concentrated to yield the product.
Head-to-Head Comparison of Alternative Strategies
| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction | Heck Reaction |
| Stereoselectivity | Excellent (E)-selectivity with stabilized phosphonates.[7] | Tunable: (E) with stabilized ylides, (Z) with non-stabilized ylides. Often gives mixtures.[13] | High (E)-selectivity.[15] |
| Byproduct | Water-soluble phosphate ester, easily removed.[9] | Triphenylphosphine oxide, often difficult to separate.[9] | Stoichiometric salts, generally easy to remove. |
| Reagent Stability | Phosphonate esters are generally stable. | Ylides are often generated in situ and can be air and moisture sensitive.[12] | Aryl halides and acrylates are generally stable. |
| Functional Group Tolerance | Good. | Good, but sensitive to acidic protons. | Excellent. |
| Key Advantages | High (E)-selectivity, easy purification. | Versatile for both (E) and (Z) alkenes. | Direct C-C bond formation, excellent functional group tolerance. |
| Key Disadvantages | Limited to (E)-alkenes (in its standard form). | Byproduct removal can be problematic, may give isomer mixtures. | Requires a palladium catalyst, potential for metal contamination. |
Green Chemistry Considerations
For industrial applications and modern academic laboratories, the principles of green chemistry are increasingly important.
-
Benzylic Bromination: The synthesis of this compound itself often involves the use of N-bromosuccinimide (NBS) and radical initiators in chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful.[17] Greener alternatives for benzylic bromination are being developed, such as using H₂O₂–HBr systems "on water" or employing safer solvents like diethyl carbonate under microwave irradiation.[18][19] Continuous flow photochemical bromination using in situ generated bromine is another promising green approach.[20]
-
Solvent-Free Reactions: The Wittig reaction for the synthesis of ethyl cinnamate can be performed solvent-free, significantly reducing waste and improving the environmental profile of the synthesis.[11]
-
Bio-based Solvents: The Heck reaction has been successfully performed in the bio-based solvent Cyrene, offering a more sustainable alternative to traditional polar aprotic solvents like DMF.[3]
Conclusion and Recommendations
While this compound remains a useful building block, the Horner-Wadsworth-Emmons, Wittig, and Heck reactions offer powerful and often superior alternatives for the synthesis of cinnamate derivatives, particularly in the context of drug discovery and development.
-
For the highly stereoselective synthesis of (E)-cinnamate derivatives , the Horner-Wadsworth-Emmons reaction is often the method of choice due to its excellent selectivity and the ease of byproduct removal.
-
The Heck reaction provides a direct and highly functional group tolerant route to cinnamate esters and is particularly well-suited for library synthesis and late-stage functionalization.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the scale of the reaction, and considerations of cost and environmental impact. By understanding the nuances of each of these powerful synthetic methods, researchers can make more informed decisions and design more efficient and elegant synthetic strategies.
References
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[No Author]. (n.d.). Wittig Reaction: Ethyl Cinnamate Synthesis & NMR Analysis. Studylib. Retrieved from [Link]
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[No Author]. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
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[No Author]. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. Retrieved from [Link]
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- Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-cancer Agents in Medicinal Chemistry, 16(8), 942–960.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Yasar, S., et al. (2022). Synthesis and characterization of a new bis-NHC palladium complex and its catalytic activity in the Mizoroki–Heck reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 481-490.
- Abad, A., et al. (2018). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Molecules, 23(10), 2631.
- Campbell, D. A., & Bermak, J. C. (1995). U.S. Patent No. 5,420,328. Washington, DC: U.S.
- Campbell, D. A., & Bermak, J. C. (1994). U.S. Patent No. 5,359,115. Washington, DC: U.S.
- Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Journal of the American Chemical Society, 142(14), 6726–6734.
- Harusawa, S. (2018). Efficient Synthesis of a 5α-Reductase Inhibitor. Synfacts, 14(07), 0713.
- D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Cheung, L. L. W., et al. (2005). Expeditious Horner-Wadsworth-Emmons Synthesis Of Methyl Cinnamate Esters Under Aqueous Conditions.
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[No Author]. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]
- Kantam, M. L., et al. (2010). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 22(9), 6889-6896.
- Cabri, W., et al. (1997). U.S. Patent No. 5,689,007. Washington, DC: U.S.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Yoneda, M. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
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- Draskovits, M., et al. (2022). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 27(22), 7949.
- Sureshbabu, P., et al. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Journal of Chemical and Pharmaceutical Research, 8(5), 72-76.
- Ali, A., et al. (2013). EP Patent No. 2,611,818.
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[No Author]. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. UW-Madison Chemistry. Retrieved from [Link]
- Machleidt, H., & Wessendorf, R. (1967). U.S. Patent No. 3,347,932. Washington, DC: U.S.
- Cintas, P., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Chemistry, 5(1), 324-347.
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The Organic Chemistry Tutor. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. [Link]
- Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-545.
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A Comparative Guide to the Efficacy of Cinnamamide Derivatives as Enzyme Inhibitors
Introduction: The Versatile Cinnamamide Scaffold in Drug Discovery
Cinnamamide, the amide derivative of cinnamic acid, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure, derived from the (E)-β-phenyl-α,β-unsaturated carbonyl core, provides an excellent backbone for molecular design, allowing for diverse substitutions that can be tailored to interact with specific biological targets.[1] This versatility has led to the exploration of cinnamamide derivatives across a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] A significant area of interest lies in their function as enzyme inhibitors, where they have demonstrated potent and often selective activity against key enzymes implicated in various pathologies.
This guide provides a comparative analysis of the efficacy of various cinnamamide derivatives as inhibitors of three critical enzyme classes: Tyrosinase, α-Glucosidase, and Histone Deacetylases (HDACs). We will delve into the structural features that govern their inhibitory potency, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.
I. Tyrosinase Inhibition: Modulating Melanogenesis
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[3] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest for developing skin-lightening agents and treatments for these conditions.[3][4]
Mechanism and Structure-Activity Relationship (SAR)
Cinnamamide derivatives primarily act as competitive or mixed-type inhibitors of tyrosinase.[5] Their inhibitory mechanism often involves chelation of the copper ions within the enzyme's active site and interactions with key amino acid residues.
The structure-activity relationship for tyrosinase inhibition by cinnamamide derivatives highlights several key features:
-
Hydroxylation of the Phenyl Ring: The presence and position of hydroxyl groups on the β-phenyl ring are critical for potent inhibition. Derivatives with a 2,4-dihydroxyphenyl group consistently exhibit significantly stronger tyrosinase inhibition compared to other substitution patterns.[3] This is attributed to their ability to mimic the natural substrate, L-DOPA, and effectively chelate the copper ions in the active site.
-
The Amide Moiety: Conversion of the carboxylic acid of cinnamic acid to an amide generally enhances inhibitory activity by reducing hydrophilicity and allowing for additional hydrogen bonding interactions within the enzyme's active site.[3]
-
Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can influence potency. For instance, incorporating cyclic amines like N-methylpiperazine or cyclohexylamine can lead to enhanced inhibitory effects.[3]
Comparative Efficacy of Cinnamamide-Based Tyrosinase Inhibitors
The following table summarizes the inhibitory activity of selected cinnamamide derivatives against mushroom tyrosinase, with kojic acid serving as a standard reference inhibitor.
| Compound | Structure | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| Kojic Acid (Standard) | 2-hydroxymethyl-5-hydroxy-γ-pyrone | 25 | 18.81 - 20.57 | ~36.28 | [3][6] |
| Derivative 4 | 2,4-dihydroxy, N-methylpiperazino | 25 | > 90 | Not Reported | [3] |
| Derivative 9 | 2,4-dihydroxy, morpholino | 25 | > 90 | Not Reported | [3] |
| Derivative 14 | 2,4-dihydroxy, cyclopentylamino | 25 | > 90 | Not Reported | [3] |
| Derivative 19 | 2,4-dihydroxy, cyclohexylamino | 25 | > 90 | Not Reported | [3] |
| Compound 19p | 3-nitrocinnamoyl, 3-chloro-4-fluorophenyl piperazine | - | - | 0.16 | [7] |
| Compound 19t | 2-chloro-3-methoxycinnamoyl, 3-chloro-4-fluorophenyl piperazine | - | - | 0.12 | [7] |
Note: The data is compiled from different studies and experimental conditions may vary.
As the data indicates, several cinnamamide derivatives, particularly those with a 2,4-dihydroxyphenyl moiety, demonstrate vastly superior inhibitory activity compared to the widely used standard, kojic acid.[3]
II. α-Glucosidase Inhibition: A Target for Diabetes Management
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[8] Inhibiting this enzyme can delay carbohydrate digestion and reduce postprandial hyperglycemia, making it a key therapeutic strategy for managing type 2 diabetes.[8]
Mechanism and Structure-Activity Relationship (SAR)
Cinnamamide derivatives have been shown to act as competitive inhibitors of α-glucosidase.[6] The SAR for this class of inhibitors reveals that:
-
Amide Substitution: The presence of an amide group is crucial for activity; cinnamic acid itself shows lower inhibitory potential.[6]
-
N-Alkyl Chain Length: The length and bulkiness of the alkyl substituent on the amide nitrogen significantly impact activity. Shorter, less bulky chains, such as a propyl group, tend to exhibit the most potent inhibition.[6]
-
Phenyl Ring Substituents: Electron-withdrawing groups on the cinnamoyl aromatic ring generally lead to increased inhibitory activity.[9]
Comparative Efficacy of Cinnamamide-Based α-Glucosidase Inhibitors
The following table presents the IC50 values of various cinnamamide derivatives against α-glucosidase, with acarbose as the standard inhibitor.
| Compound | Structure | IC50 (µM) | Reference |
| Acarbose (Standard) | Pseudotetrasaccharide | ~185.00 - 873.34 | [6][9] |
| Propylcinnamamide (3c) | N-propyl | 710 | [10] |
| Nitro propylcinnamamide (4c) | 4-nitro, N-propyl | 750 | [10] |
| Compound 3b | p-dimethylamino on cinnamoyl ring | ~44.43 - 91.14 | [6] |
| Compound 7b | 2,4,5-trifluoro on ring A, p-methyl on ring B | 0.014 | [11] |
| Compound 7d | 2,4,5-trifluoro on ring A, m-chloro on ring B | 0.018 | [11] |
Note: The data is compiled from different studies and experimental conditions may vary. Some IC50 values were reported in mM or nmol and have been converted to µM for comparison.
The results demonstrate that specific cinnamamide derivatives can be significantly more potent than the standard drug, acarbose, highlighting their potential as leads for new antidiabetic agents.[6][11]
III. Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[12] Dysregulation of HDAC activity is implicated in the development of various cancers, making HDAC inhibitors a promising class of anticancer drugs.[12][13]
Mechanism and Structure-Activity Relationship (SAR)
HDAC inhibitors typically possess a three-part pharmacophore: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a surface recognition moiety or "cap" group that interacts with the protein surface.[12] For N-hydroxycinnamamide-based inhibitors:
-
Zinc-Binding Group: The hydroxamic acid moiety (-CONHOH) is a highly effective ZBG.[14]
-
Linker: The cinnamoyl scaffold serves as the linker, and the presence of the double bond has been shown to be important for antiproliferative activity.[12]
-
Cap Group: The "cap" is typically a substituted anilide or other aromatic/heterocyclic group that provides specificity and additional binding interactions.[14]
Comparative Efficacy of Cinnamamide-Based HDAC Inhibitors
The table below shows the IC50 values for a selection of N-hydroxycinnamamide derivatives against various HDAC isoforms. Vorinostat (SAHA) is included as a reference HDAC inhibitor.
| Compound | Target HDAC Isoforms | IC50 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | Varies by isoform | [15] |
| Compound 11r | HDAC1 | 11.8 | [15] |
| HDAC3 | 3.9 | [15] | |
| HDAC6 | 308.2 | [15] | |
| Compound 11b | HDAC6 | 8.1 | [12] |
Note: The data is compiled from different studies and experimental conditions may vary.
These findings indicate that N-hydroxycinnamamide derivatives can be engineered to be highly potent and, in some cases, selective HDAC inhibitors, with some compounds showing nanomolar efficacy.[12][15]
Experimental Protocols
The following are detailed protocols for the key enzyme inhibition assays discussed in this guide.
Mushroom Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
1. Reagent Preparation:
-
Phosphate Buffer: 50 mM sodium phosphate buffer, pH 6.8.
-
Mushroom Tyrosinase Solution: Prepare a 1000 units/mL stock solution in cold phosphate buffer. Keep on ice.
-
L-DOPA Solution: 10 mM L-DOPA in phosphate buffer. Prepare fresh.
-
Test Compound Stock Solution: Dissolve the cinnamamide derivative in DMSO to a high concentration (e.g., 10 mM).
-
Positive Control: Kojic acid solution (e.g., 1 mM in water or DMSO).
2. Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Test Wells: 60 µL phosphate buffer + 20 µL test compound dilution.
-
Positive Control Wells: 60 µL phosphate buffer + 20 µL positive control dilution.
-
Negative Control Well (No Inhibitor): 80 µL phosphate buffer.
-
Blank Well: 100 µL phosphate buffer.
-
-
Add 20 µL of tyrosinase solution to all wells except the blank well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells. The final volume should be 100 µL.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[16]
α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase from Saccharomyces cerevisiae using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[8]
1. Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
α-Glucosidase Solution: Prepare a 2 U/mL solution in phosphate buffer.
-
pNPG Solution: 1 mM pNPG in phosphate buffer.
-
Test Compound Stock Solution: Dissolve the cinnamamide derivative in DMSO.
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3).
-
Positive Control: Acarbose solution.
2. Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.
-
Add 20 µL of α-glucosidase solution to each well and pre-incubate at 37°C for 5 minutes.[7]
-
Initiate the reaction by adding 20 µL of pNPG solution.[7]
-
Incubate the mixture at 37°C for 20 minutes.[7]
-
Terminate the reaction by adding 50 µL of the stop solution.[7]
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
3. Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
HDAC Inhibition Assay using HeLa Cell Nuclear Extract
This assay measures the deacetylase activity in a nuclear extract from HeLa cells, providing a more physiologically relevant environment for screening HDAC inhibitors.
1. Reagent Preparation:
-
HeLa Cell Nuclear Extract: Prepare according to standard cell biology protocols.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC Substrate: A fluorescent substrate such as Boc-Lys(Ac)-AMC.
-
Developer Solution: Contains a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.
-
Test Compound Stock Solution: Dissolve N-hydroxycinnamamide derivative in DMSO.
-
Positive Control: Vorinostat (SAHA) or Trichostatin A (TSA).
2. Assay Procedure (96-well plate format):
-
In a black 96-well plate, add the test compound at various concentrations.
-
Add the HeLa nuclear extract to each well.[17]
-
Add the HDAC substrate to all wells and incubate at 37°C for a set period (e.g., 60 minutes).
-
Stop the deacetylation reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the release of the fluorophore.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
General Workflow for Enzyme Inhibitor Screening
Caption: A generalized workflow for the screening and characterization of cinnamamide derivatives as enzyme inhibitors.
Melanogenesis Pathway and Tyrosinase Inhibition
Caption: The role of tyrosinase in the melanogenesis pathway and its inhibition by cinnamamide derivatives.
Pharmacophore Model for HDAC Inhibition
Caption: The general pharmacophore model for an N-hydroxycinnamamide-based HDAC inhibitor.
Conclusion
Cinnamamide derivatives have emerged as a highly promising class of enzyme inhibitors with demonstrated efficacy against a range of therapeutically relevant targets. The synthetic tractability of the cinnamamide scaffold allows for fine-tuning of its structure to achieve high potency and, in some cases, selectivity. The data presented in this guide underscores the potential of these compounds, with many derivatives significantly outperforming established standard inhibitors in in-vitro assays. Further research, focusing on optimizing pharmacokinetic properties and in-vivo efficacy, is warranted to translate these promising preclinical findings into novel therapeutic agents.
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A Senior Application Scientist's Guide to Assessing the Impact of Linker Length on the Biological Activity of Conjugates
For fellow researchers, scientists, and drug development professionals, the rational design of bioconjugates—be it antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), or targeted imaging agents—is a complex multivariate equation. A critical, and often underestimated, variable in this equation is the linker that tethers the functional components. Far from being a simple spacer, the linker's length, flexibility, and chemical nature profoundly influence the conjugate's stability, pharmacokinetics, and ultimately, its biological efficacy and safety profile.[][2]
This guide provides an in-depth, objective comparison of how linker length impacts the performance of conjugates, supported by experimental data and detailed protocols. We will dissect the causal relationships between linker characteristics and biological outcomes, empowering you to make more informed decisions in your conjugate design.
The Linker: More Than Just a Tether
The linker is a crucial component that connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug).[2] Its primary roles are to ensure the payload remains securely attached during systemic circulation to prevent premature release and off-target toxicity, and to facilitate the efficient release of the payload at the target site.[2] The choice of linker chemistry, and specifically its length, is a pivotal decision that dictates the conjugate's mechanism of action and overall therapeutic window.[3]
Linker Archetypes: A Tale of Two Release Strategies
Linkers are broadly categorized as cleavable or non-cleavable, each with distinct release mechanisms and stability profiles.[3][4]
-
Cleavable Linkers: These are designed to be severed under specific physiological conditions found within target cells or the tumor microenvironment.[3] This targeted release minimizes systemic toxicity and maximizes the concentration of the active drug at the site of action.[3] Common cleavage mechanisms include:
-
Protease-Sensitive Linkers: Often containing dipeptide sequences like valine-citrulline (vc), these are cleaved by lysosomal proteases (e.g., Cathepsin B) that are frequently overexpressed in tumor cells.[3][5]
-
pH-Sensitive Linkers: Utilizing moieties like hydrazones, these linkers are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3][6]
-
Glutathione-Sensitive Linkers: These incorporate disulfide bonds that are cleaved by the high intracellular concentrations of glutathione, a reducing agent.[3][5]
-
-
Non-Cleavable Linkers: These form a highly stable connection, such as a thioether bond, between the antibody and the payload.[3][7] Payload release relies on the complete degradation of the antibody component by lysosomal proteases after internalization.[3][7] This process releases the payload with an attached amino acid residue from the antibody.[3] Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC utilizing a non-cleavable linker.[7][8]
The selection between a cleavable and non-cleavable linker is not a one-size-fits-all decision and depends on the specific target antigen, the tumor microenvironment, the payload's properties, and the desired balance between efficacy and safety.[3]
The Critical Influence of Linker Length: A Balancing Act
The length of the linker is a key design parameter that creates a trade-off between stability and efficacy.[9] An ideal linker must be stable enough to prevent premature payload release while allowing for efficient drug release at the tumor site.[9]
Impact on Stability and Pharmacokinetics
Shorter linkers are often associated with better ADC stability.[2] By tethering the payload closer to the antibody, a shorter linker can place it within the antibody's "steric shield," reducing its exposure to the surrounding environment and potential degradation.[2][10][11] Conversely, while longer linkers can improve solubility, particularly for hydrophobic payloads by incorporating hydrophilic moieties like polyethylene glycol (PEG), they might also increase the risk of premature payload release.[2][9]
The physical stability of an ADC is dictated by the properties of the antibody, the linker-drug, and the conjugation site.[12] The hydrophobicity of the linker-drug can influence the aggregation propensity of the ADC, especially under thermal stress.[12]
Impact on Efficacy
Linker length can significantly impact the efficacy of a conjugate.[2] While a shorter linker may enhance stability, an excessively short one could sterically hinder the interaction of the antibody with its target antigen or impede the efficient release of the payload inside the tumor cell.[2] For instance, in one study, a "short" branched linker in a DAR 6 ADC was an order of magnitude less potent than its "long" linker counterpart, possibly due to steric hindrance affecting the rate of linker cleavage by lysosomal enzymes.[13]
Longer linkers, on the other hand, can sometimes lead to a decrease in in vitro potency but may improve in vivo efficacy by extending the ADC's half-life.[2] In folate-targeted drug delivery, longer PEG linkers (e.g., 5-10 kDa) have been shown to significantly increase the accumulation of nanoparticles in tumors, likely due to an enhanced shielding effect that prolongs circulation time.[14][15]
The following table summarizes the general trade-offs associated with linker length:
| Linker Length | Potential Advantages | Potential Disadvantages |
| Short | Increased stability (steric shielding)[2][10] | Potential for steric hindrance, reduced antigen binding, and inefficient payload release[2] |
| Medium | Balanced stability and payload release efficiency | Requires empirical optimization for each specific conjugate |
| Long | Improved solubility (especially with PEG)[9], enhanced tumor accumulation in some cases[14][15] | Potential for decreased stability and premature payload release[2], possible decrease in in vitro potency[2] |
Experimental Assessment of Linker Length Impact
A thorough in vitro and in vivo characterization is essential for making an informed decision on the optimal linker length.[3]
Key Experimental Workflows
dot
Caption: High-level experimental workflow for assessing the impact of linker length.
Detailed Experimental Protocols
1. In Vitro Plasma Stability Assay
This assay is the most common method for assessing linker stability.[4]
-
Objective: To quantify the amount of intact conjugate and released payload over time when incubated in plasma.[4]
-
Protocol:
-
Incubate the conjugate in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quench the reaction and process the samples to separate the conjugate, released payload, and plasma proteins.
-
Analyze the samples using techniques like ELISA, LC-MS/MS, or HRMS to quantify the concentration of intact conjugate and free payload.[16]
-
-
Causality: This assay mimics the systemic circulation and provides a direct measure of the linker's susceptibility to premature cleavage. A stable linker will show minimal release of the payload over time.
2. Target Binding Affinity Assays (SPR/BLI)
-
Objective: To determine if the linker length affects the binding affinity of the targeting moiety to its receptor.
-
Technologies:
-
Surface Plasmon Resonance (SPR): An optical method that monitors real-time molecular interactions by detecting changes in the refractive index on a sensor surface.[17][18]
-
Bio-Layer Interferometry (BLI): A label-free optical technique that measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[17][19]
-
-
Protocol (General):
-
Immobilize the target receptor on the biosensor chip/tip.
-
Flow the conjugate with varying linker lengths over the sensor surface at different concentrations.
-
Measure the association and dissociation rates in real-time.[20]
-
Calculate the binding affinity (KD), association rate (ka), and dissociation rate (kd).[19]
-
-
Causality: A significant change in KD for conjugates with different linker lengths may indicate that the linker is sterically hindering the antibody-antigen interaction.
3. Cell Permeability Assays
-
Objective: To assess the ability of the conjugate to cross the cell membrane.
-
Methods:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screening tool to evaluate passive transmembrane diffusion.[21]
-
Caco-2 Permeability Assay: Can estimate permeability involving active transport mechanisms and is considered more predictive of in vivo absorption.[21]
-
Chloroalkane Penetration Assay (CAPA): A quantitative method for assessing the cell permeability of complex molecules like PROTACs.[22]
-
-
Protocol (Conceptual):
-
Apply the conjugate to a model membrane or cell monolayer.
-
After a defined incubation period, quantify the amount of conjugate that has crossed the barrier.
-
-
Causality: The physicochemical properties of the linker, such as its length and hydrophilicity, can significantly impact the overall cell permeability of the conjugate.
4. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the conjugate in killing target cells.
-
Protocol:
-
Culture target cells that express the receptor of interest.
-
Treat the cells with serial dilutions of the conjugates with varying linker lengths.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Calculate the IC50 (the concentration of conjugate that inhibits cell growth by 50%).
-
-
Causality: Differences in IC50 values can reflect the efficiency of internalization, payload release, and overall biological activity as a function of linker length.
5. In Vivo Pharmacokinetic (PK) and Efficacy Studies
-
Objective: To evaluate the stability, distribution, and anti-tumor activity of the conjugate in a living organism.
-
Protocol:
-
Administer the conjugates with different linker lengths to animal models (e.g., mice bearing human tumor xenografts).
-
For PK studies, collect blood samples at various time points and analyze the concentrations of intact ADC, total antibody, and free payload.[23]
-
For efficacy studies, monitor tumor growth over time and assess animal survival.
-
-
Causality: These studies provide the ultimate validation of the linker's performance, integrating the effects of stability, targeting, and payload release in a complex biological system.
Case Study Comparison: Linker Length in Action
| Conjugate Type | Linker Variation | Key Finding | Implication | Reference |
| ADC | Short vs. Long Branched Linker | The "long" linker ADC was significantly more potent than the "short" linker version. | Shorter linkers can sterically hinder enzymatic cleavage of the payload. | [13] |
| Folate-Targeted Liposomes | 2k, 5k, and 10k PEG Linkers | Tumor accumulation and antitumor activity increased with longer PEG linkers in vivo. | Longer linkers can enhance the "PEG shielding" effect, prolonging circulation and improving tumor targeting. | [15] |
| Fatty Acid-Protein Conjugate | Linkers of 0.25, 1.5, 2.8, and 4.8 nm | For a small protein, linker length had minimal effect on serum half-life extension. | The impact of linker length on half-life may be dependent on the size of the protein conjugate. | [24] |
Conclusion: Rational Linker Design is Key
The choice of linker length is a critical decision in the design of any bioconjugate.[10] There is no single optimal solution; the ideal linker must be empirically determined for each specific combination of targeting moiety, payload, and therapeutic indication.[3] A shorter linker may offer greater stability, while a longer linker might improve solubility and, in some cases, enhance tumor accumulation.[2][15]
By systematically evaluating a panel of conjugates with varying linker lengths using the comprehensive in vitro and in vivo assays outlined in this guide, researchers can gain a deeper understanding of the structure-activity relationships at play. This data-driven approach will ultimately lead to the development of more effective and safer targeted therapies.
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Lesniak, R., & Tucholska, K. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51. Available at: [Link]
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Kelly, S. L., et al. (2019). Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine. Bioconjugate Chemistry, 30(2), 346-356. Available at: [Link]
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Kim, D. W., & Kim, Y. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(6), 1534-1550. Available at: [Link]
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Kim, M. S., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1615-1627. Available at: [Link]
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Lee, H., et al. (2021). The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. Pharmaceutics, 13(12), 2056. Available at: [Link]
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Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences, 109(5), 1682-1693. Available at: [Link]
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ResearchGate. (2019). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. Available at: [Link]
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YouTube. (2023). Mitigating ADC Toxicities With Linker-Payload Design... Available at: [Link]
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Kim, H. Y., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals (Basel), 14(1), 69. Available at: [Link]
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Gizzatov, A., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4786-4797. Available at: [Link]
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El-Sayed, R., et al. (2023). Prospective effect of linkers type on the anticancer activity of pemetrexed-monoclonal antibody (atezolizumab) conjugates. F1000Research, 12, 1144. Available at: [Link]
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Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4-bromomethylcinnamate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, Ethyl 4-bromomethylcinnamate, a versatile reagent, requires meticulous attention not only in its application but also in its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, fostering a culture of safety that extends beyond the laboratory bench.
Hazard Assessment and Chemical Profile
Based on this information, this compound should be handled as a compound that is:
-
A skin and eye irritant. [1]
-
Potentially harmful if inhaled or ingested.
-
A halogenated organic compound , which requires specific disposal routes to prevent environmental contamination.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Ethyl trans-4-bromocinnamate (PubChem CID: 688115)[1] | Ethyl 4-bromobenzoate (Fisher Scientific SDS) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation |
| Specific target organ toxicity – single exposure | May cause respiratory irritation (H335) | May cause irritation of respiratory tract |
These classifications underscore the necessity of appropriate personal protective equipment (PPE) and careful handling to minimize exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn when handling larger quantities.
-
Hand Protection: Nitrile gloves are a minimum requirement. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.
-
Body Protection: A flame-retardant lab coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is its classification as a halogenated organic waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation: The Cornerstone of Proper Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Diagram 1: Decision Tree for this compound Waste Segregation
Caption: Decision-making workflow for segregating waste contaminated with this compound.
Preparing for Disposal
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Container Selection: Use only approved, chemically resistant containers for waste collection. Ensure the container has a secure, tight-fitting lid.
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents or strong acids.
Disposal of Unused or Expired Product
For the disposal of pure, unused, or expired this compound:
-
Solid Form: Carefully transfer the solid into a designated "Solid Halogenated Organic Waste" container. This should be done in a chemical fume hood to minimize the risk of inhaling dust particles.
-
Solutions: If the compound is in a solution, transfer it to a designated "Liquid Halogenated Organic Waste" container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Disposal of Contaminated Materials
-
Personal Protective Equipment: Contaminated gloves, bench paper, and other disposable labware should be placed in a sealed bag and then into the "Solid Halogenated Organic Waste" container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The first rinseate must be collected and disposed of as "Liquid Halogenated Organic Waste." Subsequent rinses can be handled according to standard laboratory procedures for glassware cleaning.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must be placed in a sealed bag and disposed of as "Solid Halogenated Organic Waste."
Spill Management: A Calm and Methodical Approach
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
Table 2: Spill Response Protocol for this compound
| Spill Size | Procedure |
| Small Spill (manageable by one person) | 1. Alert personnel in the immediate area. 2. Ensure you are wearing appropriate PPE. 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). 4. Carefully sweep the absorbed material into a designated waste container. 5. Decontaminate the spill area with a suitable solvent and then with soap and water. 6. All cleanup materials must be disposed of as hazardous waste. |
| Large Spill (requires assistance) | 1. Evacuate the immediate area and alert your supervisor and the institution's Environmental Health and Safety (EHS) office. 2. If there is a risk of airborne dust or vapor, close the laboratory door and prevent re-entry. 3. Await the arrival of trained emergency response personnel. |
Final Disposal Pathway
Once collected and properly labeled, your institution's EHS office will arrange for the pickup and disposal of the hazardous waste. Halogenated organic compounds are typically incinerated at high temperatures in a licensed hazardous waste facility to ensure their complete destruction and to prevent the release of harmful substances into the environment.
Trust Through Diligence: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to these guidelines, you are not only ensuring compliance but also fostering a culture of safety and responsibility that is the bedrock of scientific excellence.
Always consult your institution's specific waste disposal guidelines and your EHS office for any additional requirements.
References
-
PubChem. Ethyl trans-4-bromocinnamate. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
